3-Methyldecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975717 | |
| Record name | 3-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-82-9 | |
| Record name | 3-Methyldecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Presence of 3-Methyldecanoic Acid in the Bacterial Kingdom: A Technical Guide for Researchers
Preamble: Unveiling a Potential Key Player in Bacterial Chemical Communication
Within the intricate chemical lexicon of the microbial world, branched-chain fatty acids (BCFAs) have emerged as crucial components of cellular membranes and, increasingly, as signaling molecules that orchestrate complex behaviors. While the roles of many BCFAs are well-documented, the natural occurrence and function of 3-methyldecanoic acid in bacteria remain a compelling area of investigation. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized presence of this compound in bacteria, its putative biosynthetic origins, potential biological activities, and detailed methodologies for its detection and characterization. We will delve into the established principles of BCFA metabolism to build a robust framework for exploring the significance of this intriguing molecule.
I. The Landscape of Branched-Chain Fatty Acids in Bacteria: A Precedent for this compound
Bacteria, particularly those belonging to the phylum Actinobacteria, are prolific producers of a diverse array of BCFAs. These fatty acids are integral to maintaining membrane fluidity and integrity, especially in response to environmental stressors. The presence of methyl branches along the acyl chain disrupts the tight packing of lipids, thereby lowering the melting point of the membrane.
The biosynthesis of BCFAs is a well-established process that diverges from the canonical straight-chain fatty acid synthesis through the utilization of alternative primer units. Instead of acetyl-CoA, the synthesis of BCFAs is initiated with short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. This metabolic link is a cornerstone for understanding the potential for this compound production.
II. A Postulated Biosynthetic Pathway for this compound
While a definitive pathway for this compound has yet to be elucidated in bacteria, we can infer a plausible route based on the known mechanisms of BCFA synthesis. The key to this pathway lies in the selection of the primer unit by the enzyme β-ketoacyl-ACP synthase III (FabH).
Caption: Postulated biosynthetic pathway for this compound in bacteria.
The proposed pathway initiates with the conversion of isoleucine to 2-methylbutyryl-CoA. This branched-chain acyl-CoA can then serve as a primer for fatty acid synthesis. The enzyme FabH would catalyze the condensation of 2-methylbutyryl-CoA with malonyl-ACP, initiating the elongation cycles. Subsequent rounds of condensation, reduction, and dehydration, catalyzed by the fatty acid synthase (FAS) complex, would extend the acyl chain. After three additional elongation cycles, a 3-methylnonanoyl-ACP would be formed. Finally, a thioesterase would hydrolyze the acyl-ACP to release free this compound.
III. Potential Biological Functions of this compound in Bacteria
Given the roles of other fatty acids in bacterial physiology, we can hypothesize several key functions for this compound:
-
Antimicrobial Activity: Fatty acids, including decanoic acid and its derivatives, are known to possess antimicrobial properties. They can disrupt the cell membranes of competing microbes, leading to leakage of cellular contents and cell death. This compound could therefore act as a chemical weapon, allowing the producing bacterium to outcompete other microorganisms in its environment.
-
Biofilm Modulation: Bacterial biofilms are complex communities of cells encased in a self-produced matrix. The formation and dispersal of biofilms are tightly regulated by chemical signals. For instance, Pseudomonas aeruginosa produces cis-2-decenoic acid, a signaling molecule that induces biofilm dispersal.[1] It is plausible that this compound could play a similar role in regulating biofilm formation, either by promoting or inhibiting this process in a species-specific manner.
-
Quorum Sensing: Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression in a population density-dependent manner. While the most well-known quorum sensing molecules are N-acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs), there is growing evidence for the involvement of other small molecules, including fatty acids. This compound could function as a quorum sensing signal, regulating the expression of virulence factors, secondary metabolites, or other cooperative behaviors.
IV. Experimental Protocols for the Investigation of this compound
The definitive identification and quantification of this compound in bacterial cultures require a systematic approach involving extraction, derivatization, and chromatographic analysis.
A. Extraction of Fatty Acids from Bacterial Cultures
Rationale: This protocol aims to efficiently extract total fatty acids from bacterial cells and the culture supernatant. The use of a solvent system like chloroform/methanol/water ensures the extraction of both polar and non-polar lipids.
Step-by-Step Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., late exponential or stationary phase).
-
Cell Harvesting: Centrifuge the culture to separate the cell pellet from the supernatant. The supernatant can be analyzed separately to detect extracellular fatty acids.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Lyse the cells using methods such as sonication, bead beating, or enzymatic digestion to release intracellular components.
-
Liquid-Liquid Extraction:
-
To the cell lysate (or supernatant), add a mixture of chloroform and methanol in a 1:2 ratio (v/v).
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.
-
Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids, including free fatty acids.
-
-
Solvent Evaporation: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen gas to obtain the crude lipid extract.
Caption: Workflow for the extraction of bacterial fatty acids.
B. Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
Rationale: Gas chromatography (GC) analysis requires volatile compounds. Fatty acids are not sufficiently volatile for GC analysis and must be converted to a more volatile form. Methylation to form fatty acid methyl esters (FAMEs) is the most common derivatization method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.
-
Methylation Reaction:
-
Add the methanolic sulfuric acid solution to the dried crude lipid extract.
-
Incubate the mixture at 80°C for 1 hour in a sealed vial to prevent evaporation.
-
-
Extraction of FAMEs:
-
After cooling, add n-hexane and water to the reaction mixture.
-
Vortex to extract the FAMEs into the upper hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The gas chromatograph separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides a mass spectrum for each compound, which can be used for identification.
Step-by-Step Methodology:
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for FAME analysis.
-
Injection: Inject a small volume (typically 1 µL) of the FAMEs extract into the GC inlet in splitless mode.
-
Temperature Program: Start with a low initial oven temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identification: Identify the FAME of this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragment ions.
-
Quantification: For quantitative analysis, add a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons, such as heptadecanoic acid) to the sample before extraction. The concentration of this compound can be determined by comparing the peak area of its FAME with the peak area of the internal standard's FAME.
-
Table 1: Key Parameters for GC-MS Analysis of this compound Methyl Ester
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Good general-purpose column for FAME separation. |
| Injection Volume | 1 µL | Prevents column overloading. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | Provides good separation of a wide range of FAMEs. |
| Carrier Gas | Helium (1 mL/min) | Inert and provides good chromatographic resolution. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |
| MS Scan Range | m/z 50-550 | Covers the expected mass range of the FAME and its fragments. |
V. Concluding Remarks and Future Directions
The exploration of this compound in bacteria represents a frontier in our understanding of microbial chemical ecology. While direct evidence of its natural occurrence is currently limited, the well-established principles of branched-chain fatty acid biosynthesis in bacteria, particularly in Actinomycetes, provide a strong rationale for its potential presence and significance. The methodologies outlined in this guide offer a clear path for researchers to systematically investigate this hypothesis.
Future research should focus on:
-
Screening diverse bacterial isolates, especially from the phylum Actinobacteria, for the production of this compound.
-
Gene knockout and heterologous expression studies to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.
-
Bioassays to determine the antimicrobial, anti-biofilm, and quorum sensing activities of pure this compound.
-
Metabolomic studies to understand the regulation of its production in response to environmental cues.
By pursuing these avenues of research, the scientific community can shed light on the role of this enigmatic molecule and potentially uncover new avenues for the development of novel antimicrobial agents and biofilm control strategies.
VI. References
-
This section will be populated with the specific references cited in the final document, including titles, sources, and clickable URLs.
-
Davies, D. G., & Marques, C. N. H. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of Bacteriology, 191(5), 1393–1403. [Link][1]
Sources
Biological role of branched-chain fatty acids in cell membranes
An In-Depth Technical Guide to the Biological Role of Branched-Chain Fatty Acids in Cell Membranes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of branched-chain fatty acids (BCFAs), detailing their fundamental structure, their profound impact on the biophysical properties of cell membranes, and their emerging significance in health and disease. We will delve into the mechanistic underpinnings of their function and provide detailed methodologies for their study, empowering researchers to investigate this fascinating and increasingly important class of lipids.
The Molecular Architecture of Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of aliphatic carboxylic acids distinguished by one or more methyl groups along their carbon backbone.[1] Unlike their straight-chain counterparts, which are synthesized from acetyl-CoA and malonyl-CoA, the synthesis of BCFAs utilizes primers derived from branched-chain amino acids (BCAAs). This biosynthetic origin dictates their primary structures:
-
iso-BCFAs: Characterized by a methyl group on the penultimate (n-2) carbon. These are synthesized using primers derived from leucine (e.g., isovaleric acid) or valine (e.g., isobutyric acid).
-
anteiso-BCFAs: Feature a methyl group on the antepenultimate (n-3) carbon. These originate from the primer 2-methylbutyryl-CoA, which is derived from isoleucine.
BCFAs are prominent components of the cell membranes of many bacteria, such as Bacillus subtilis and Staphylococcus aureus, where they can constitute a significant portion of the total fatty acid profile.[2][3] In mammals, they are found in lower concentrations but are notably enriched in specific locations, including the vernix caseosa—the waxy coating on newborn infants—and in dairy products, a consequence of bacterial activity in the rumen.[1][4]
Caption: Biosynthesis of iso- and anteiso-BCFAs from amino acid precursors.
Remodeling the Membrane: The Biophysical Impact of BCFAs
The defining methyl branch of a BCFA is a critical structural feature that sterically hinders the tight, ordered packing characteristic of straight-chain fatty acids (SCFAs). This disruption is the root of the profound effects BCFAs have on the physical nature of the cell membrane.
Enhancing Membrane Fluidity
The primary role of BCFAs in prokaryotic membranes is to maintain fluidity, a function analogous to that of unsaturated fatty acids in higher organisms.[5][6] The methyl branch introduces a kink in the acyl chain, increasing the cross-sectional area of the lipid and creating space between adjacent fatty acids.[7] This leads to:
-
Lowered Phase Transition Temperature (Tm): Membranes enriched with BCFAs remain in a fluid, liquid-crystalline state at lower temperatures compared to membranes composed of SCFAs. This is a crucial adaptation for bacteria experiencing temperature fluctuations.
-
Increased Lipid Mobility: The looser packing allows for greater lateral and rotational diffusion of individual lipid molecules within the bilayer.[2]
Atomistic simulations have quantitatively supported this fluidizing effect, demonstrating that increasing the proportion of straight-chain fatty acids in a BCFA-rich model membrane leads to thickening, ordering, and higher viscosity of the bilayer.[5] Anteiso-BCFAs are generally more effective at fluidizing the membrane than their iso- counterparts due to the methyl branch's position further from the chain's end.[2]
Modulating Bilayer Structure
Beyond fluidity, BCFAs alter other key structural parameters of the lipid bilayer:
-
Reduced Bilayer Thickness: The disordered packing caused by the methyl branches leads to a thinner membrane compared to one composed of SCFAs of the same carbon length.[2][7] This can have significant implications for the function of transmembrane proteins.
-
Decreased Lipid Condensation: The space-filling effect of the methyl group reduces the van der Waals interactions between acyl chains, resulting in a less condensed, more permeable membrane.[7]
These structural changes can influence the activity of membrane-embedded proteins, including ion channels and receptors, by altering the hydrophobic matching and the lateral pressure profile of the bilayer.[8]
| Property | Straight-Chain Fatty Acid (SCFA) Membrane | Branched-Chain Fatty Acid (BCFA) Membrane | Biophysical Consequence |
| Lipid Packing | Tightly ordered | Loosely packed, disordered[2] | Increased intermolecular space |
| Fluidity | Lower (more rigid) | Higher (more fluid)[5][6] | Enhanced lipid and protein mobility |
| Phase Transition Temp (Tm) | Higher | Lower | Adaptation to lower temperatures |
| Bilayer Thickness | Thicker | Thinner[2][7] | Alters hydrophobic matching for proteins |
| Permeability | Lower | Higher | Increased passage of small molecules |
Table 1: Comparative biophysical properties of membranes enriched with SCFAs versus BCFAs.
Physiological and Pathological Significance of BCFAs
While initially identified as microbial structural components, BCFAs are now recognized for their diverse roles in mammalian physiology and their potential as therapeutic agents and biomarkers.
The Protective Role in the Neonatal Gut
Perhaps the most compelling evidence for the importance of BCFAs in human health comes from the study of necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease primarily affecting premature infants.[9]
-
Vernix Caseosa as a BCFA Source: The vernix caseosa, which is rich in BCFAs (containing up to 30% of total lipids), is swallowed by the fetus in utero during the third trimester.[1][10] This provides a natural source of BCFAs to the developing gut.
-
Reduced NEC Incidence: Premature infants, missing this late-gestational exposure, have a higher susceptibility to NEC.[1] Strikingly, feeding neonatal rat models a diet supplemented with BCFAs significantly reduces the incidence of NEC.[1][9]
-
Mechanism of Action: BCFAs are incorporated into the intestinal cell membranes, where they exert anti-inflammatory effects.[11] Studies using Caco-2 intestinal epithelial cells have shown that BCFAs can downregulate the expression of pro-inflammatory mediators like IL-8 and NF-κB.[11][12] This is associated with an upregulation of the immunosuppressive cytokine IL-10 in vivo.[1][9]
Metabolic Health and Disease
Emerging research links BCFA levels to metabolic homeostasis.
-
Obesity and Triglycerides: Serum levels of iso-BCFAs have been found to be lower in obese individuals compared to healthy controls.[1] An inverse correlation has also been noted between serum BCFA concentrations and triglyceride levels.[6] In vitro studies on human hepatocytes have shown that certain BCFAs can decrease intracellular triglyceride accumulation.[1]
-
Cardiovascular Health: A high daily intake of BCFA-rich foods, such as dairy, is associated with a reduced risk of cardiovascular and metabolic diseases.[1]
BCFAs and Cancer
Preliminary research has highlighted the potential of BCFAs in oncology. Specific iso- and anteiso- forms of C15:0 and C17:0 have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1]
Methodologies for the Study of BCFAs in Cell Membranes
Investigating the role of BCFAs requires robust methodologies for their extraction, analysis, and for modulating their presence in experimental models.
Protocol: Extraction, Derivatization, and Analysis of BCFAs
This protocol outlines a standard workflow for quantifying BCFA composition from biological samples using gas chromatography-mass spectrometry (GC-MS).
Rationale: Total lipids are first extracted from the complex biological matrix. Fatty acids are then cleaved from their glycerol backbone (saponification) and converted into volatile fatty acid methyl esters (FAMEs) for GC-MS analysis, which allows for precise separation and identification based on mass-to-charge ratio and retention time.
Step-by-Step Methodology:
-
Lipid Extraction:
-
Homogenize the cell pellet or tissue sample.
-
Perform a lipid extraction using a modified Bligh & Dyer method with a chloroform:methanol:water solvent system.
-
Collect the organic (lower) phase containing the total lipids and dry it under a stream of nitrogen.
-
-
Saponification:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide solution.
-
Heat the mixture (e.g., at 70°C for 2 hours) to cleave the fatty acyl chains from the lipid backbones.
-
-
Methylation (Derivatization):
-
Acidify the sample with a solution like hydrochloric acid in methanol.
-
Heat the mixture again to catalyze the formation of FAMEs.
-
-
FAME Extraction:
-
Add n-hexane to the sample and vortex thoroughly to extract the nonpolar FAMEs into the hexane layer.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[1]
-
Run a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
Identify individual BCFA-FAMEs by comparing their mass spectra and retention times to known standards and spectral libraries (e.g., NIST).[1]
-
Quantify the relative abundance of each fatty acid using the area normalization method.[1]
-
Caption: Experimental workflow for the analysis of BCFA composition.
Experimental Models for Functional Studies
Understanding the functional consequences of BCFA incorporation requires controlled experimental systems.
-
In Vitro Models: Cell lines are indispensable for mechanistic studies.[13][14]
-
Intestinal Models (Caco-2, HIEC): Used to study nutrient absorption and inflammatory responses relevant to conditions like NEC.[4][12]
-
Hepatocyte Models (HepG2, L02): Employed to investigate the effects of BCFAs on lipid metabolism and inflammation in the liver.[1][6]
-
Experimental Approach: Cells are cultured in media supplemented with specific BCFAs (e.g., iso-15:0, anteiso-17:0) or with complex BCFA mixtures. Control groups receive straight-chain fatty acids or vehicle. Downstream analyses can include gene expression (qPCR), protein levels (Western blot, ELISA), and lipidomic profiling.
-
-
In Vivo Models: Animal models are crucial for studying systemic effects and complex diseases.[13][15]
-
Neonatal Rat/Mouse Models: These are the gold standard for studying NEC.[1][9] Pups are fed formula diets with precisely controlled lipid compositions, allowing researchers to directly test the protective effects of BCFAs.
-
Diet-Induced Obesity Models: Mice fed a high-fat diet can be supplemented with BCFAs to assess their impact on metabolic parameters like serum cholesterol, triglycerides, and glucose tolerance.[1]
-
Conclusion and Future Horizons
Branched-chain fatty acids are far more than simple structural lipids; they are potent modulators of membrane biophysics with significant implications for cellular signaling, inflammation, and metabolism. Their ability to fluidize membranes provides a key adaptive mechanism for bacteria and appears to confer protective benefits in the mammalian gut. The demonstrated role of BCFAs in reducing the incidence of NEC highlights their potential as a nutritional intervention for at-risk premature infants. Furthermore, the emerging links to metabolic health and cancer suggest a broad therapeutic potential that is only beginning to be explored.
Future research should focus on elucidating the precise interactions between BCFAs and specific membrane proteins, mapping the signaling pathways they modulate, and conducting clinical trials to validate their efficacy as nutritional supplements and therapeutic agents in human populations. As analytical techniques become more sensitive, a deeper understanding of the BCFA landscape in various tissues and disease states will undoubtedly unlock new avenues for drug development and personalized nutrition.
References
-
The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. MDPI. [Link]
-
Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]
-
Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. PubMed. [Link]
-
Dietary fatty acids influence the cell membrane. Lipotype GmbH. [Link]
-
Cholesterol and Fatty Acids Regulate Membrane Fluidity. YouTube. [Link]
-
2.3 Biological Molecules. Concepts of Biology, OpenStax. [Link]
-
Cell membrane fluidity. Khan Academy. [Link]
-
Branched-chain fatty acids role in health and nutrition. Dellait. [Link]
-
Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. National Institutes of Health (NIH). [Link]
-
Gut microbiome derived short chain fatty acids: Promising strategies in necrotising enterocolitis. National Institutes of Health (NIH). [Link]
-
Membrane lipid composition of BCFA-producing strains and BCFA metabolism. ResearchGate. [Link]
-
Bacillus subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, ACS Publications. [Link]
-
Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. ResearchGate. [Link]
-
The role of two branched-chain amino acid transporters in Staphylococcus aureus growth, membrane fatty acid composition and virulence. PubMed. [Link]
-
Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. ACS Publications. [Link]
-
Analytical Techniques for Single-Cell Biochemical Assays of Lipids. National Institutes of Health (NIH). [Link]
-
Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. National Institutes of Health (NIH). [Link]
-
BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells. Food and Agricultural Immunology. [Link]
-
In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. National Institutes of Health (NIH). [Link]
-
Modulation of membrane lipid raft by omega-3 fatty acids and possible functional implication in receptor tyrosine-kinase. Mattioli 1885. [Link]
-
In Vivo and In Vitro Models for the Study of Bone Remodeling and the Role of Immune Cells. Springer. [Link]
-
Dietary fatty acids and membrane protein function. PubMed. [Link]
-
Polyunsaturated Fatty Acids in Lipid Bilayers: Intrinsic and Environmental Contributions to Their Unique Physical Properties. ResearchGate. [Link]
-
Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support. PubMed. [Link]
-
In Vitro Models for the Study of Liver Biology and Diseases: Advances and Limitations. CMGH. [Link]
-
The Lipid Bilayer. Molecular Biology of the Cell, 4th edition. [Link]
-
Role of membrane-associated and cytoplasmic fatty acid-binding proteins in cellular fatty acid metabolism. PubMed. [Link]
-
Role of short‐chain fatty acids in host physiology. ResearchGate. [Link]
-
Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model. PubMed. [Link]
-
In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic. MDPI. [Link]
-
The role of fecal short-chain fatty acids in neonatal necrotizing enterocolitis. Annals of Translational Medicine. [Link]
-
Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. National Institutes of Health (NIH). [Link]
-
Omega-3 fatty acids, lipid rafts, and T cell signaling. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gut microbiome derived short chain fatty acids: Promising strategies in necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Models for the Study of Liver Biology and Diseases: Advances and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic | MDPI [mdpi.com]
Unveiling the Potential of 3-Methyldecanoic Acid: A Technical Guide for Investigating its Role as an Insect Pheromone Component
Abstract
While the chemical landscape of insect communication is vast and ever-expanding, the specific role of 3-methyldecanoic acid as a pheromone component remains largely uncharted territory. This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond established knowledge to provide a framework for investigating the potential of this chiral fatty acid in insect chemical ecology. By leveraging established principles of pheromone science, this document outlines the synthesis, potential biosynthesis, and methodologies for evaluating the biological activity of this compound's enantiomers. It is designed not as a review of known functions, but as a forward-looking manual to stimulate and guide research into novel semiochemicals.
Introduction: The Enigmatic Potential of a Chiral Carboxylic Acid
Insect pheromones, the chemical signals that mediate a vast array of behaviors from mating to aggregation, are predominantly comprised of a diverse array of organic molecules. Among these, fatty acid derivatives play a crucial role. While many straight-chain fatty acids and their esters are well-documented pheromone components, the significance of methyl-branched fatty acids is a continuously developing area of research.
This compound, a chiral carboxylic acid, presents an intriguing candidate for pheromonal activity. Its structural similarity to other known insect semiochemicals, combined with the critical importance of stereochemistry in receptor-ligand interactions, suggests that its enantiomers could elicit specific and potent behavioral responses in certain insect species. This guide provides the necessary technical foundation to explore this hypothesis, offering a roadmap for its chemical synthesis, proposed biosynthesis, and rigorous biological evaluation.
Chemical Profile and Enantioselective Synthesis
A thorough understanding of the target molecule is paramount. This compound (C11H22O2) possesses a chiral center at the third carbon, leading to two enantiomers: (R)-3-methyldecanoic acid and (S)-3-methyldecanoic acid. The precise stereochemistry is often the determining factor in the biological activity of a pheromone.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H22O2 | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Boiling Point | 289.35 °C (estimated) | [1] |
| logP (o/w) | 4.108 (estimated) | [1] |
| Synonyms | 3-methyl decanoic acid | [1] |
Enantioselective Synthesis Protocol
The ability to produce enantiomerically pure samples of (R)- and (S)-3-methyldecanoic acid is essential for discerning their respective biological activities. The following protocol is a generalized approach based on established methods for the synthesis of chiral carboxylic acids.
Objective: To synthesize (R)- and (S)-3-methyldecanoic acid with high enantiomeric excess.
Principle: This synthesis utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. Subsequent removal of the auxiliary yields the desired chiral carboxylic acid.
Materials:
-
(R)- or (S)-4-benzyl-2-oxazolidinone (chiral auxiliary)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
1-Bromoheptane
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Hexane
-
Standard glassware for organic synthesis
-
Chromatography supplies (silica gel, solvents)
Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chosen enantiomer of 4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise and stir for 15 minutes.
-
Slowly add propionyl chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Purify the resulting N-propionyloxazolidinone by column chromatography.
-
-
Stereoselective Alkylation:
-
Dissolve the purified N-propionyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add LDA and stir for 30 minutes to form the lithium enolate.
-
Add 1-bromoheptane and stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Purify the product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add a solution of LiOH and H2O2.
-
Stir for 4 hours at room temperature.
-
Quench the reaction with sodium sulfite.
-
Acidify the aqueous layer with HCl and extract with diethyl ether to isolate the chiral this compound.
-
The chiral auxiliary can be recovered from the organic layer.
-
-
Purification and Characterization:
-
Purify the final product by distillation or chromatography.
-
Confirm the structure and enantiomeric purity using NMR spectroscopy, mass spectrometry, and chiral gas chromatography.
-
Proposed Biosynthesis of this compound in Insects
While the specific biosynthetic pathway for this compound in insects has not been elucidated, a plausible route can be hypothesized based on known mechanisms of branched-chain fatty acid synthesis.[2][3][4] This process likely involves the modification of standard fatty acid synthesis pathways.
The biosynthesis is thought to begin with a primer derived from a branched-chain amino acid, such as isoleucine, which can be converted to 2-methylbutanoyl-CoA. This primer is then elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA.
Caption: Hypothetical biosynthetic pathway of this compound in insects.
Olfactory Perception: A Proposed Signaling Cascade
The detection of fatty acid pheromones in insects is a complex process involving specialized olfactory sensory neurons (OSNs) housed in sensilla on the antennae.[5][6] While the specific receptors for this compound are unknown, the general mechanism of olfaction provides a framework for a hypothetical signaling pathway.
Upon entering the sensillum lymph, the hydrophobic this compound molecule is likely bound by a chemosensory protein (CSP) or an odorant-binding protein (OBP), which transports it to the dendritic membrane of an OSN. There, it would bind to a specific olfactory receptor (OR) or ionotropic receptor (IR). This binding event would trigger the opening of an ion channel, leading to a depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing.
Caption: Proposed olfactory signaling pathway for this compound.
Experimental Protocols for Bioactivity Assessment
To determine if this compound has pheromonal activity, a series of electrophysiological and behavioral assays must be conducted.
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of an insect's antenna to the enantiomers of this compound.
Principle: EAG measures the summed potential changes from olfactory sensory neurons in response to an odorant stimulus. A significant EAG response indicates that the insect's antenna can detect the compound.[7]
Materials:
-
Live insects (e.g., Halyomorpha halys adults)
-
Synthesized (R)- and (S)-3-methyldecanoic acid, and racemic mixture
-
Solvent (e.g., hexane or paraffin oil)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Odor delivery system (air stimulus controller, Pasteur pipettes, filter paper)
-
Dissecting microscope
Methodology:
-
Preparation of Stimuli:
-
Prepare serial dilutions of each enantiomer and the racemic mixture in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of each solution to a strip of filter paper and insert it into a Pasteur pipette.
-
Prepare a solvent-only control pipette.
-
-
Antennal Preparation:
-
Immobilize an insect (e.g., by chilling).
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.
-
-
EAG Recording:
-
Deliver a continuous stream of humidified, purified air over the antenna.
-
Introduce a puff of the odorant stimulus into the airstream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antenna.
-
Present the stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.
-
Normalize the responses to a standard compound (e.g., a known pheromone component for the species) or the solvent control.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Compare the responses to the different enantiomers, racemic mixture, and the control using appropriate statistical tests (e.g., ANOVA).
-
Behavioral Assay Protocol (Two-Choice Olfactometer)
Objective: To determine the behavioral response (attraction or repulsion) of an insect to the enantiomers of this compound.
Principle: A two-choice olfactometer allows an insect to choose between two different odor sources. The insect's preference indicates whether a compound is an attractant or a repellent.
Materials:
-
Live insects
-
Two-choice olfactometer (Y-tube or similar design)
-
Airflow system (pump, flowmeters, charcoal filter)
-
Odor sources (e.g., filter paper treated with test compounds)
-
Synthesized (R)- and (S)-3-methyldecanoic acid, and racemic mixture
-
Solvent
Methodology:
-
Setup:
-
Assemble the olfactometer and connect it to the airflow system.
-
Ensure a constant, equal airflow through both arms of the olfactometer.
-
Place the olfactometer in a controlled environment (temperature, humidity, light).
-
-
Preparation of Odor Sources:
-
Apply a solution of the test compound (a single enantiomer or the racemic mixture) to a filter paper and place it in the odor chamber of one arm.
-
Place a filter paper with solvent only in the odor chamber of the other arm.
-
-
Behavioral Observation:
-
Introduce a single insect into the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.
-
Test a sufficient number of insects for each compound.
-
Alternate the position of the treatment and control arms to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a chi-square test or a similar statistical test to determine if the observed distribution is significantly different from a random (50:50) distribution.
-
Potential Applications in Integrated Pest Management (IPM)
Should this compound or one of its enantiomers be identified as a pheromone for a pest species, it could become a valuable tool in IPM programs.[8][9][10] Potential applications include:
-
Monitoring: Lures containing the active enantiomer could be used in traps to monitor pest populations, allowing for more precise timing of control measures.
-
Mass Trapping: High concentrations of the pheromone in a large number of traps could be used to remove a significant portion of the pest population from an area.
-
Mating Disruption: Dispersing a high concentration of the sex pheromone in a crop could confuse males and prevent them from locating females, thereby reducing reproduction.
Conclusion
The exploration of novel semiochemicals is a critical endeavor in the fields of chemical ecology and pest management. While this compound's role as an insect pheromone is currently speculative, its chemical nature makes it a compelling candidate for investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its biological activity. Through such rigorous scientific inquiry, we can continue to unravel the complex chemical language of insects and develop more effective and environmentally benign strategies for managing pest populations.
References
- Cottrell, T. E., et al. (2014).
- Funayama, K. (2020). Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae). Journal of Economic Entomology, 113(2), 979-982.
- Khrimian, A., et al. (2008). Field Trapping of the Invasive Brown Marmorated Stink Bug, Halyomorpha halys, with Geometric Isomers of Methyl 2,4,6-Decatrienoate. Journal of Agricultural and Food Chemistry, 56(1), 197-203.
-
Khrimian, A., et al. (2008). Field Trapping of the Invasive Brown Marmorated Stink Bug, Halyomorpha halys, with Geometric Isomers of Methyl 2,4,6-Decatrienoate. ResearchGate. [Link]
- Leskey, T. C., et al. (2017). Enhanced Response of Halyomorpha halys (Hemiptera: Pentatomidae) to Its Aggregation Pheromone with Ethyl Decatrienoate. Journal of Economic Entomology, 110(6), 2494-2500.
- UC IPM. (n.d.). Provisional Guidelines For Brown Marmorated Stink Bug Control In Almond. UC IPM.
- Aldrich, J. R., et al. (2007). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. Journal of Chemical Ecology, 33(4), 801-815.
- Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity.
-
Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity. PubMed. [Link]
- Tauber, J. P., et al. (2017). Molecular basis of fatty acid taste in Drosophila. eLife, 6, e32290.
- Acebes-Doria, A. L., et al. (2016). Behavioral Response of the Brown Marmorated Stink Bug (Hemiptera: Pentatomidae) to Semiochemicals Deployed Inside and Outside Anthropogenic Structures During the Overwintering Period. Journal of Economic Entomology, 109(4), 1531-1538.
- The Good Scents Company. (n.d.). 3-methyl decanoic acid. The Good Scents Company.
- Blomquist, G. J., & Vogt, M. (2003). Biosynthesis in Insects. In Comprehensive Molecular Insect Science (Vol. 3, pp. 1-45). Elsevier.
- Fu, J., et al. (2007). Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylester via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. Applied Microbiology and Biotechnology, 75(3), 537-542.
- Laznik, Ž., & Trdan, S. (2024). Evaluation of chemical compounds as repellents of the brown marmorated stink bug (Halyomorpha halys [Stål]). Plant Protection Science, 60(4), 371-379.
- Dulęba, W., et al. (2020). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 8, 589.
- Aldrich, J. R., et al. (1995). Behavioral correlates for minor volatile compounds from stink bugs (Heteroptera: Pentatomidae). Journal of Chemical Ecology, 21(12), 1907-1920.
- Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-62.
- Ziegler, A., & Benton, R. (2017). Molecular basis of fatty acid taste in Drosophila. eLife, 6, e32290.
- Fraatz, M. A., & Zorn, H. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 384-390.
- Wang, G., et al. (2021). Expression Profiles and Functional Characterization of Chemosensory Protein 15 (HhalCSP15) in the Brown Marmorated Stink Bug Halyomorpha halys. Frontiers in Physiology, 12, 706981.
- Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. Annual Review of Entomology, 27, 149-172.
- USDA ARS. (2014). USDA Researchers Identify Stink Bug Attractant. USDA Agricultural Research Service.
- PubChem. (n.d.). Isovaleric Acid. PubChem.
- Melis, M., et al. (2020). Odor of Fatty Acids: Differences in Threshold and Perception Intensity Between Sexes. Nutrients, 12(9), 2796.
- Dulęba, W., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12, 1369715.
- Shamim, G., et al. (2014). Biochemistry and biosynthesis of insect pigments. European Journal of Entomology, 111(2), 149-164.
- Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1171-1181.
- Zhang, Y.-N., et al. (2020). Identification and Expression Profile of Olfactory Receptor Genes Based on Apriona germari (Hope) Antennal Transcriptome. Frontiers in Genetics, 11, 747.
- D'Amico, F., et al. (2021). Characterization of Halyomorpha halys TAR1 reveals its involvement in (E)-2-decenal perception. Insect Biochemistry and Molecular Biology, 138, 103650.
- Del Mármol, J., et al. (2023). The molecular basis of sugar detection by an insect taste receptor. bioRxiv.
- Wikipedia. (n.d.). Permethrin. Wikipedia.
- Nabeshima, K., & Kusumi, T. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 123, 2-15.
Sources
- 1. 3-methyl decanoic acid, 60308-82-9 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Molecular basis of fatty acid taste in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of fatty acid taste in Drosophila | eLife [elifesciences.org]
- 7. Expression Profiles and Functional Characterization of Chemosensory Protein 15 (HhalCSP15) in the Brown Marmorated Stink Bug Halyomorpha halys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stopbmsb.org [stopbmsb.org]
- 9. Provisional Guidelines For Brown Marmorated Stink Bug Control In Almond—UC IPM [ipm.ucanr.edu]
- 10. researchgate.net [researchgate.net]
Stereoisomers of 3-Methyldecanoic Acid: A Technical Guide on Synthesis, Analysis, and Biological Significance
Foreword: The Criticality of Chirality in Bioactive Molecules
In the realm of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. This guide focuses on the stereoisomers of 3-methyldecanoic acid, a chiral carboxylic acid with the molecular formula C₁₁H₂₂O₂. The presence of a chiral center at the third carbon atom gives rise to two non-superimposable mirror images: (R)-3-methyldecanoic acid and (S)-3-methyldecanoic acid. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different activities within the chiral landscapes of biological systems. This document provides an in-depth exploration of the synthesis, separation, and biological significance of these stereoisomers, tailored for researchers, scientists, and professionals in drug development.
The Stereoisomers of this compound: Structure and Properties
This compound is a saturated fatty acid with a methyl group branching from the third carbon of a decanoic acid backbone. This substitution creates a stereocenter, leading to the existence of two enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | |
| Molecular Weight | 186.29 g/mol | |
| CAS Number (racemic) | 60308-82-9 |
The distinct spatial arrangement of the substituents around the chiral carbon dictates how each enantiomer interacts with chiral biological molecules such as enzymes and receptors. This specificity is the cornerstone of their differential biological significance.
Biological Significance: A Tale of Two Enantiomers
The biological roles of chiral molecules are often enantiomer-specific. One enantiomer may elicit a strong biological response, while the other could be inactive or even antagonistic.[1] While direct research on the specific biological activities of each this compound enantiomer is emerging, strong evidence from structurally related compounds, particularly in the field of chemical ecology, allows for well-founded inferences.
Insect Pheromones: The Language of Chirality
Many insects utilize fatty acid derivatives as pheromones for communication, and the stereochemistry of these molecules is often critical for their activity.[2][3] A compelling case study is that of 3,5-dimethyldodecanoic acid, the female-produced sex pheromone of the longhorned beetle, Prionus californicus. Research has demonstrated that the (3R,5S)-stereoisomer is the active component that attracts males.[4][5] This high degree of stereospecificity in a closely related molecule strongly suggests that the individual enantiomers of this compound likely serve as specific pheromonal cues for other insect species.
It is hypothesized that one enantiomer of this compound may act as a sex attractant, aggregation pheromone, or trail pheromone for certain insect species, while the other enantiomer may be inactive or even inhibitory. The precise biological function is species-dependent and is a fertile ground for further research in chemical ecology and pest management. The use of specific pheromone enantiomers offers a highly selective and environmentally benign approach to pest control.[6]
Mammalian Scent Marking and Chemical Communication
Mammals employ a complex cocktail of volatile and non-volatile compounds in their scent marks to convey information about species, sex, social status, and reproductive state.[7][8] Fatty acids and their derivatives are common constituents of these scent marks. While direct evidence for this compound enantiomers in primate scent marking is not yet established, the presence of various fatty acids in the scent glands of primates like tamarins suggests a potential role.[9][10][11] The chirality of these molecules could add another layer of information to the chemical signals, allowing for more nuanced communication within social groups.
Potential Pharmacological and Metabolic Roles
Branched-chain fatty acids play a role in various metabolic processes. The stereochemistry of these molecules can influence their metabolism and subsequent biological effects. For instance, studies on the α-oxidation of 3-methyl-branched fatty acids in rat liver have shown that while both (R)- and (S)-enantiomers are metabolized, the process is stereospecific in terms of the resulting intermediates.[12]
Furthermore, decanoic acid, the parent chain of this compound, has been shown to exhibit biological activities, including the inhibition of mTORC1 signaling and effects on cell proliferation.[13][14][15][16] It is plausible that the introduction of a chiral methyl group could modulate these activities, with one enantiomer potentially showing enhanced potency or a different pharmacological profile. This remains an area ripe for investigation in the context of drug discovery.
Enantioselective Synthesis and Chiral Separation: Methodologies and Protocols
The production of enantiomerically pure this compound is essential for studying the distinct biological activities of each stereoisomer. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Enantioselective Synthesis
Asymmetric synthesis aims to create a specific enantiomer as the major product. Several strategies can be employed:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For instance, a synthesis of (R)-3-hydroxy-decanoic acid has been developed from the chiral starting material levoglucosenone.[17][18] A similar strategy could be adapted for this compound.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity in a reaction. For example, the enantioselective addition of alkyl groups to aldehydes can be achieved with high enantiomeric excess using chiral catalysts.
-
Enzymatic Reactions: Utilizing enzymes, which are inherently chiral, to catalyze stereoselective transformations.
Hypothetical Enantioselective Synthesis Workflow:
Caption: A generalized workflow for the enantioselective synthesis of (R)-3-methyldecanoic acid.
Chiral Separation of Racemic Mixtures
Resolution of a racemic mixture involves separating the two enantiomers. This is commonly achieved using chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers directly using a chiral stationary phase (CSP).[19] Polysaccharide-based CSPs are often effective for resolving chiral carboxylic acids.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a highly sensitive separation method. Carboxylic acids like this compound typically require derivatization to increase their volatility, for example, by converting them to their methyl esters.[20]
Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers (as Methyl Esters)
-
Derivatization:
-
To 1 mg of racemic this compound, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, neutralize with a saturated sodium bicarbonate solution.
-
Extract the resulting methyl esters with hexane.
-
-
GC-MS Analysis:
-
Column: Chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to ensure good separation.
-
Detector: Mass Spectrometer (MS) for identification and quantification.
-
Data Presentation: Hypothetical Chiral GC-MS Results
| Enantiomer (as Methyl Ester) | Retention Time (min) | Mass Spectrum |
| (R)-3-Methyldecanoate | 15.2 | Consistent with the structure |
| (S)-3-Methyldecanoate | 15.8 | Consistent with the structure |
Workflow for Chiral GC Method Development:
Caption: A systematic approach for developing a chiral GC method for this compound enantiomers.
Future Directions and Applications in Drug Development
The study of this compound stereoisomers presents several exciting avenues for future research and application:
-
Chemical Ecology: A systematic screening of the pheromonal activity of (R)- and (S)-3-methyldecanoic acid across a range of insect species could lead to the discovery of novel, species-specific attractants for pest monitoring and control.
-
Drug Discovery: Investigating the pharmacological activities of the individual enantiomers could unveil novel therapeutic agents. Given the role of related fatty acids in cellular signaling, these compounds could be explored for their potential in metabolic diseases, oncology, or neurology. The principle of a "chiral switch," where a successful racemic drug is re-developed as a single enantiomer to improve efficacy and reduce side effects, is a well-established strategy in the pharmaceutical industry.[21]
-
Biomarker Research: The enantiomeric ratio of this compound in biological samples could potentially serve as a biomarker for certain metabolic states or diseases.
Conclusion
The stereoisomers of this compound, (R)- and (S)-3-methyldecanoic acid, are not merely chemical curiosities but molecules with the potential for distinct and significant biological roles. Drawing parallels from the well-established stereospecificity of insect pheromones and the fundamental principles of chirality in biological systems, it is evident that a deeper understanding of these enantiomers is warranted. The methodologies for their enantioselective synthesis and chiral analysis are well within the reach of modern organic and analytical chemistry. For researchers in chemical ecology, drug discovery, and metabolic research, the exploration of the unique properties of each this compound stereoisomer represents a promising frontier for novel discoveries and applications.
References
- Barbour, J. D., Millar, J. G., Rodstein, J., Ray, A. M., Alston, D. G., Rejzek, M., ... & Hanks, L. M. (2011). Synthetic 3, 5-dimethyldodecanoic acid serves as a general attractant for multiple species of Prionus (Coleoptera: Cerambycidae). Annals of the Entomological Society of America, 104(3), 588-593.
- Rodstein, J., Millar, J. G., Barbour, J. D., & Hanks, L. M. (2011). Determination of the relative and absolute configurations of the female-produced sex pheromone of the cerambycid beetle Prionus californicus. Journal of chemical ecology, 37(1), 114-121.
-
NIST Chemistry WebBook. (n.d.). Decanoic acid, 3-methyl-. Retrieved from [Link]
- O'Connor, S., Szwej, E., Nikodinovic-Runic, J., O'Connor, A., Byrne, A. T., Devocelle, M., ... & O'Connor, K. E. (2015). The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides. Journal of biotechnology, 204, 32-41.
- Allais, F., Menhour, B., & Isner, J. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12, 1378873.
- Menhour, B., Isner, J., & Allais, F. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology, 2(7), 23-28.
- Harada, N. (2014). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 161, 2-23.
- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. Proceedings of the National Academy of Sciences, 117(38), 23617-23626.
- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. bioRxiv.
-
The Good Scents Company. (n.d.). 3-methyl decanoic acid. Retrieved from [Link]
- Ding, B. J., & Leal, W. S. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 769117.
- Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. In Advances in Experimental Medicine and Biology (Vol. 1494, pp. 501-518). Springer, Cham.
- Harada, N. (2014). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 161.
-
Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]
- Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(4), 263-270.
- Zhang, A., Wang, S., Liu, Y., Wu, J., & Chen, Z. (2022). Identification of a unique three-component sex pheromone produced by the tea black tussock moth, Dasychira baibarana (Lepidoptera: Erebidae: Lymantriinae). Pest Management Science, 78(7), 3051-3059.
- Croes, K., Casteels, M., & Mannaerts, G. P. (1995). Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1258(2), 163-171.
- Burger, B. V. (2005). Analytical methods for chemical and sensory characterization of scent-markings in large wild mammals: a review. Molecules, 10(3), 643-660.
- Fernandez, L. A., & de la Riva, I. (2021). Temporal stability of primate scent samples. Chemoecology, 31(3), 209-216.
-
Duke University. (2008, June 23). Primate's Scent Speaks Volumes. Duke Today. Retrieved from [Link]
-
ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... Retrieved from [Link]
- Charpentier, M. J., Boulet, M., & Drea, C. M. (2021). Scent marks signal species, sex, and reproductive status in tamarins (Saguinus spp.
- Heymann, E. W. (2006). Scent marking strategies of New World primates.
-
Save My Exams. (2024). Chirality & Drug Production. A Level Chemistry. Retrieved from [Link]
- Soderberg, T. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. University of Minnesota Morris Digital Well.
- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling.
- Lee, J., Kim, J., & Song, G. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and applied pharmacology, 339, 121-132.
Sources
- 1. A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]
- 7. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scent Marks Signal Species, Sex, and Reproductive Status in Tamarins (Saguinus spp., Neotropical Primates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primate's Scent Speaks Volumes | Duke Today [today.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 18. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. savemyexams.com [savemyexams.com]
3-Methyldecanoic acid CAS number and chemical structure
This guide provides a comprehensive technical overview of 3-Methyldecanoic acid, a branched-chain fatty acid of interest to researchers in analytical chemistry, materials science, and drug development. We will delve into its fundamental chemical identity, physicochemical properties, synthesis, analytical methodologies, and its applications in scientific research.
Core Identification and Chemical Structure
This compound is a medium-chain fatty acid characterized by a ten-carbon backbone with a methyl group located at the third carbon position.[1][2] This structural feature distinguishes it from its linear counterpart, decanoic acid, and imparts specific chemical and physical properties.
The definitive identifier for this compound is its CAS Registry Number: 60308-82-9 .[3][4][5] Its molecular formula is C11H22O2, and it has a molecular weight of approximately 186.29 g/mol .[3][4][6]
The chemical structure can be represented by the following IUPAC name and SMILES notation:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in experimental setups, and understanding its biological behavior. The table below summarizes key estimated and predicted properties from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 186.29 g/mol | [1][3] |
| Boiling Point | ~289.35 °C (at 760 mm Hg) | [3] |
| Density | ~0.8978 g/cm³ | [1] |
| pKa | ~4.80 ± 0.10 | [1] |
| LogP (Octanol/Water Partition Coefficient) | ~4.3 | [3][6] |
These properties suggest that this compound is a lipophilic compound with low water solubility, which is characteristic of medium-chain fatty acids. The methyl branch can influence its melting point and viscosity compared to the straight-chain decanoic acid.
Synthesis and Reactivity
The synthesis of branched-chain fatty acids like this compound can be approached through various organic synthesis strategies. While specific literature on the high-yield synthesis of this compound is not abundant, general methods for creating similar structures can be applied. One common approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.
A related synthesis described in the literature is the reduction of 3-methyl-decanoic acid ethyl ester to 3-methyldecanol using a strong reducing agent like lithium aluminum hydride.[7] This implies that the parent ester is a key intermediate, which can be synthesized through standard esterification of this compound or via other synthetic routes. The synthesis of other branched-chain fatty acids, such as 3-methylpentanoic acid, has been achieved by heating sec-butylmalonic acid.[8]
Analytical Methodologies
The identification and quantification of this compound in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile fatty acids like this one, often after a derivatization step to convert the carboxylic acid to a more volatile ester form (e.g., a methyl ester).[2][9]
Exemplary GC-MS Workflow for this compound Analysis
The following protocol outlines a general procedure for the analysis of this compound in a research sample.
Objective: To identify and quantify this compound in a biological or chemical sample.
Principle: The carboxylic acid is first converted to its methyl ester to increase volatility. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Step-by-Step Protocol:
-
Sample Preparation:
-
The sample containing this compound is extracted using an appropriate organic solvent (e.g., a mixture of chloroform and methanol).
-
The solvent is evaporated under a stream of nitrogen.
-
-
Derivatization (Esterification):
-
The dried extract is reconstituted in a solution of BF3-Methanol (boron trifluoride in methanol).
-
The mixture is heated (e.g., at 60°C for 30 minutes) to convert the fatty acid to its fatty acid methyl ester (FAME).
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
An aliquot of the hexane extract is injected into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of 3-methyldecanoate methyl ester.
-
-
-
Data Analysis:
-
The retention time of the peak corresponding to 3-methyldecanoate methyl ester is compared to that of an analytical standard.
-
The mass spectrum of the peak is compared to a reference spectrum in a database (e.g., NIST).
-
Quantification is performed by comparing the peak area to a calibration curve generated from known concentrations of the standard.
-
Caption: Workflow for the GC-MS analysis of this compound.
Applications in Research and Drug Development
This compound, as a branched-chain fatty acid, holds relevance in several areas of scientific inquiry.
-
Analytical Chemistry: It serves as a crucial reference standard for the identification and quantification of branched-chain fatty acids in complex biological and environmental samples.[2] Its presence or absence can be a biomarker in certain metabolic studies.
-
Metabolic Research: Branched-chain fatty acids are integral components of biological systems. Studying compounds like this compound helps in understanding the metabolic pathways involved in their synthesis and degradation.[2]
-
Drug Design and Development: The incorporation of methyl groups is a significant strategy in lead optimization during drug design.[10] Methylation can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacodynamic and pharmacokinetic profiles.[10] While this compound itself may not be a therapeutic agent, the principles of its structure are relevant. The carboxylic acid moiety is a common functional group in many drugs, and understanding how modifications like methylation affect its properties is crucial for medicinal chemists.[11] Furthermore, fatty acid modifications of therapeutic peptides and other molecules are an area of active research to enhance drug delivery and efficacy.[12]
References
-
The Good Scents Company. (n.d.). 3-methyl decanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-decanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Decanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Decanoic acid, 3-methyl- (CAS 60308-82-9). Retrieved from [Link]
-
NIST. (n.d.). Decanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methyldecanol. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyltetradecanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyldecanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Decanoic acid-methyl ester. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved from [Link]
-
ResearchGate. (2020). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
-
PubChem. (n.d.). Methyl Decanoate. Retrieved from [Link]
-
PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
PubChem. (n.d.). Decanoic acid, 3-oxo-, methyl ester. Retrieved from [Link]
-
MDPI. (2023). Integrating Artificial Intelligence for Drug Discovery in the Context of Revolutionizing Drug Delivery. Retrieved from [Link]
Sources
- 1. This compound CAS#: 60308-82-9 [m.chemicalbook.com]
- 2. This compound|CAS 60308-82-9|For Research [benchchem.com]
- 3. 3-methyl decanoic acid, 60308-82-9 [thegoodscentscompany.com]
- 4. Decanoic acid, 3-methyl- [webbook.nist.gov]
- 5. Decanoic acid, 3-methyl- [webbook.nist.gov]
- 6. PubChemLite - 3-methyl-decanoic acid (C11H22O2) [pubchemlite.lcsb.uni.lu]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl decanoate analytical standard 110-42-9 [sigmaaldrich.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Chiral Synthesis of (R)-3-Methyldecanoic Acid: An Application and Protocol Guide
Introduction: The Significance of Chirality in (R)-3-Methyldecanoic Acid
(R)-3-Methyldecanoic acid is a chiral carboxylic acid that, despite its relatively simple structure, holds significant value in the synthesis of complex biologically active molecules. Its specific stereochemistry is crucial, as the spatial arrangement of the methyl group at the C3 position dictates its interaction with biological systems. This enantiomerically pure building block is a key intermediate in the development of novel pharmaceuticals and is a component of insect pheromones, making its efficient and stereocontrolled synthesis a topic of considerable interest to researchers in drug discovery, agrochemicals, and chemical ecology.[1] The demand for enantiopure compounds arises from the fact that different enantiomers of a molecule often exhibit distinct pharmacological, toxicological, and sensory properties.
This technical guide provides a comprehensive overview of the principles and practices for the chiral synthesis of (R)-3-Methyldecanoic acid. We will delve into two robust and widely adopted synthetic strategies: asymmetric alkylation using a pseudoephedrine chiral auxiliary and enzymatic kinetic resolution . This document is designed to provide researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying mechanistic principles to empower them to adapt and troubleshoot these methods effectively.
Background and Principles: Strategies for Asymmetric Synthesis
The synthesis of a single enantiomer of a chiral molecule requires a strategy that can differentiate between the two prochiral faces of a starting material or resolve a racemic mixture.
Chiral Auxiliary-Mediated Asymmetric Alkylation
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of (R)-3-Methyldecanoic acid, the pseudoephedrine-based methodology developed by Andrew G. Myers is a particularly powerful and practical approach.[3][4][5][6]
The Mechanism of Stereocontrol:
The success of the Myers asymmetric alkylation lies in the formation of a rigid, chelated lithium enolate intermediate.[3][7]
-
Amide Formation: (1R,2R)-(-)-Pseudoephedrine is first acylated with propionyl chloride to form the corresponding amide.
-
Enolate Formation: The amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride. This abstracts the α-proton to form a Z-enolate. The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, creating a stable six-membered ring-like structure.[3][7][8]
-
Diastereoselective Alkylation: This rigid conformation, combined with the steric hindrance from the auxiliary's methyl and phenyl groups, effectively blocks one face of the enolate.[2] The incoming electrophile (in this case, heptyl bromide) is directed to attack from the less hindered face, leading to a predictable stereochemical outcome.[3][7]
-
Auxiliary Cleavage: The chiral auxiliary is then cleaved through acidic or basic hydrolysis to yield the desired (R)-3-Methyldecanoic acid.[3]
Caption: Workflow for Myers Asymmetric Alkylation.
Enzymatic Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] Lipases are particularly effective biocatalysts for the resolution of racemic carboxylic acids and their esters due to their high enantioselectivity.[10][11][12]
The Principle of Lipase-Catalyzed Resolution:
The strategy involves the selective esterification or hydrolysis of one enantiomer in a racemic mixture of 3-methyldecanoic acid or its ester. For instance, a lipase can selectively catalyze the hydrolysis of the (S)-ester from a racemic mixture of methyl 3-methyldecanoate, leaving the unreacted (R)-ester in high enantiomeric excess. The success of this method is quantified by the enantioselectivity (E-value), which is the ratio of the reaction rates of the two enantiomers.[9] High E-values are essential for achieving products with high enantiomeric excess (ee).
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol is adapted from the methodologies reported by Myers et al.[3][4][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (1R,2R)-(-)-Pseudoephedrine | ≥99% | Sigma-Aldrich | |
| Propionyl chloride | ≥99% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Sigma-Aldrich | Distill from CaH₂ |
| Dichloromethane (CH₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | |
| Diisopropylamine | ≥99.5%, distilled | Sigma-Aldrich | Distill from CaH₂ |
| Lithium chloride (LiCl) | ≥99%, anhydrous | Sigma-Aldrich | Dry under vacuum at 150 °C for 12 h |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Heptyl bromide | 99% | Sigma-Aldrich | |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | Fisher Scientific | |
| 1,4-Dioxane | ≥99% | Sigma-Aldrich | |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Step 1: Synthesis of N-Propionyl-(1R,2R)-(-)-pseudoephedrine
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous LiCl (6.0 eq) and the N-propionyl pseudoephedrine amide (1.0 eq).
-
Add anhydrous THF and cool the resulting slurry to -78 °C.
-
In a separate flame-dried flask, prepare a fresh solution of LDA by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warm to 0 °C for 30 minutes.
-
Cool the LDA solution to -78 °C and slowly transfer it via cannula to the amide/LiCl slurry.
-
Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to 0 °C.
-
Add heptyl bromide (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alkylated amide can be purified by flash column chromatography on silica gel.
Step 3: Cleavage to (R)-3-Methyldecanoic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified alkylated pseudoephedrine amide in 1,4-dioxane.
-
Add an equal volume of 9 N H₂SO₄.
-
Heat the biphasic mixture to reflux (approximately 110-115 °C) for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3x) to isolate the (R)-3-Methyldecanoic acid.
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is a generalized procedure based on established methods for the kinetic resolution of chiral carboxylic acid esters.[9][10][14]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | TCI Chemicals | |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Sulfuric acid (H₂SO₄) | Concentrated | Fisher Scientific | |
| Immobilized Lipase B from Candida antarctica (CAL-B, Novozym® 435) | Sigma-Aldrich | ||
| Phosphate buffer | 0.1 M, pH 7.0 | ||
| Toluene | ≥99.5% | Sigma-Aldrich | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific | |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Step 1: Synthesis of Racemic Methyl 3-Methyldecanoate
-
To a solution of racemic this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2% v/v).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic ester.
Step 2: Enzymatic Kinetic Resolution
-
To a mixture of phosphate buffer (pH 7.0) and toluene (e.g., 1:1 v/v), add the racemic methyl 3-methyldecanoate.
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester. The reaction should be stopped at approximately 50% conversion to achieve the highest ee for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-3-methyldecanoic acid.
-
The organic layer contains the enantiomerically enriched (R)-methyl 3-methyldecanoate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Hydrolysis of (R)-Methyl 3-Methyldecanoate
-
Dissolve the enriched (R)-methyl 3-methyldecanoate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-Methyldecanoic acid.
Characterization and Quality Control
Verification of the final product's identity, purity, and enantiomeric excess is critical.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~278 °C (estimate)[15] |
Analytical Methods for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is most commonly performed using chiral chromatography.[16][17]
Chiral Gas Chromatography (GC)
For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester (e.g., methyl ester).
-
Derivatization Protocol (Methyl Ester):
-
GC Conditions:
-
Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness).[19]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Direct analysis of the carboxylic acid is often possible with HPLC.
-
HPLC Conditions:
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in amide formation | Incomplete reaction; impure reagents. | Ensure anhydrous conditions; use freshly distilled triethylamine and high-purity acyl chloride. |
| Low diastereoselectivity in alkylation | Incomplete enolate formation; presence of water; LiCl not fully anhydrous. | Ensure LDA is freshly prepared or titrated; thoroughly dry all glassware and reagents; dry LiCl under high vacuum at elevated temperature. |
| Incomplete cleavage of the auxiliary | Insufficient reaction time or temperature. | Increase reflux time and monitor carefully by TLC; ensure adequate acid concentration. |
| Low ee in enzymatic resolution | Suboptimal enzyme activity; reaction went past 50% conversion. | Use fresh, active enzyme; carefully monitor conversion by chiral GC/HPLC and stop the reaction at ~50%; optimize temperature and pH. |
| Poor peak shape in HPLC | Inappropriate mobile phase modifier. | Ensure the presence of an acidic modifier like TFA or formic acid in the mobile phase to suppress ionization of the carboxylic acid. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
n-Butyllithium and LDA are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Propionyl chloride and concentrated acids are corrosive. Handle with caution.
-
Diethyl ether is extremely flammable. Avoid open flames and sparks.
References
- A Technical Guide to the Mechanism of Pseudoephedrine-Directed Alkyl
- Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides.
- Chiral auxiliary. Wikipedia.
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026).
- Application Note and Protocol: Formation of Lithium Enolates of Pseudoephedrine Amides for Asymmetric Alkyl
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci.
- Myers Asymmetric Alkyl
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. Benchchem.
- This compound CAS#: 60308-82-9. ChemicalBook.
- Application Notes and Protocols for the Chiral Separation of 3-Decenoic Acid Enantiomers. Benchchem.
- Evans enolate alkyl
- Asymmetric Alkylation of Enol
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. (1994).
- Total Synthesis of the Sex Pheromone of Clania variegata Snellen and Its Stereoisomers. (2024).
- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
- Easy Access to Evans' Oxazolidinones.
- Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary. Benchchem.
- chiral hplc method: Topics by Science.gov.
- Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Request PDF.
- A Guide to the Analysis of Chiral Compounds by GC.
- Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024).
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Sci-Hub.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. Benchchem.
- Experimental data for 3-to 8-methyldecanoic acids (74− −79).
- Lipases and lipase-catalyzed esterification in non-aqueous media.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexano
- Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. (2024). Frontiers.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. (2024). NIH.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermedi
- Organic Synthesis in Pheromone Science. PMC - PubMed Central - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uma.es [uma.es]
- 17. chiral hplc method: Topics by Science.gov [science.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gcms.cz [gcms.cz]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Asymmetric Synthesis Routes for Chiral Fatty Acids
Abstract: Chiral fatty acids are a critical class of molecules with profound implications in biology and pharmacology. Their stereochemistry often dictates their biological function, influencing everything from membrane structure to cellular signaling.[1][2] Consequently, the development of robust and efficient methods for their enantioselective synthesis is a paramount objective for researchers in organic chemistry, drug discovery, and materials science. This document provides a detailed guide to the primary strategic approaches for synthesizing chiral fatty acids, including chiral pool synthesis, catalytic asymmetric methods, enzymatic resolutions, and chiral auxiliary-mediated pathways. We delve into the mechanistic rationale behind these techniques, present detailed experimental protocols for key transformations, and offer comparative data to guide methodology selection.
Introduction: The Significance of Chirality in Fatty Acids
Fatty acids are not merely aliphatic chains; the introduction of stereocenters transforms them into specific biological effectors. Hydroxylated fatty acids, for instance, are components of inflammatory lipopolysaccharides and are involved in various cellular signaling pathways.[1][3] Cyclopropane fatty acids are found in the membranes of bacteria and protozoa, affecting membrane fluidity and integrity.[4] The precise spatial arrangement of functional groups—the molecule's absolute configuration—is often the difference between a potent therapeutic agent and an inactive or even detrimental compound.
Synthesizing these molecules with high enantiomeric purity presents a significant challenge. Classical methods often yield racemic mixtures, requiring difficult and costly resolution steps.[5][6] Modern asymmetric synthesis, however, aims to create the desired enantiomer directly, offering greater efficiency and control. This guide explores the foundational strategies employed to achieve this goal.
Strategic Overview of Asymmetric Synthesis
The synthesis of a chiral fatty acid can be approached from several distinct starting points. The choice of strategy depends on factors such as the desired stereocenter location, the availability of starting materials, scalability requirements, and the desired level of enantiopurity.
Caption: A high-level overview of the four primary methodologies for producing enantiomerically enriched fatty acids.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes.[7][8] Chiral pool synthesis uses these molecules as starting materials, preserving their inherent chirality throughout the reaction sequence to build a more complex target molecule.[9]
Causality & Rationale: This strategy is exceptionally efficient when the target molecule's carbon skeleton and stereochemistry are closely related to a readily available natural product. By starting with a pre-defined stereocenter, the need for a dedicated asymmetric induction step is eliminated.
A prime example is the synthesis of α-hydroxylated nervonic acid starting from malic acid, which is commercially available in both (R) and (S) forms.[5] The synthesis involves protecting the existing functional groups of malic acid, performing a series of reductions and oxidations to yield a chiral aldehyde, and then extending the carbon chain using standard methodologies like the Wittig reaction.[5] This approach guarantees the final product's stereochemistry is directly inherited from the starting malic acid.
Catalytic Asymmetric Synthesis
This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This is often the most elegant and atom-economical method.
Asymmetric Organocatalysis
Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations.[10] A highly successful strategy for synthesizing chiral hydroxy fatty acids involves the enantioselective epoxidation of long-chain aldehydes, followed by regioselective ring-opening of the resulting chiral epoxide.[1][3]
Mechanism & Experimental Logic: The key step is the α-functionalization of an aldehyde. Using a chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone catalyst), the aldehyde is converted into a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic halogen source (for α-halogenation) or other reagents. The steric environment created by the chiral catalyst ensures that the electrophile attacks from a specific face, leading to a chiral α-functionalized aldehyde with high enantiomeric excess (ee). This product can then be converted into a terminal epoxide, which serves as a versatile intermediate.[3]
Sources
- 1. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Design and Synthesis of Chiral, Conformationally Constrained Fatty Aci" by Lauren Elizabeth Markham Ph.D. [digitalcommons.dartmouth.edu]
- 3. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. google.com [google.com]
- 10. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Methyldecanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the quantification of 3-Methyldecanoic acid (3-MDA), a branched-chain fatty acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, a derivatization step is essential for reliable chromatographic analysis.[1][2] This protocol details a comprehensive workflow, including liquid-liquid extraction (LLE) for sample cleanup and analyte concentration, followed by silylation to enhance volatility. The method is validated according to established guidelines to ensure accuracy, precision, and sensitivity, making it suitable for metabolomics research, clinical diagnostics, and drug development applications.
Introduction
This compound (CAS 60308-82-9) is a branched-chain fatty acid of interest in various scientific fields.[3] Its presence and concentration in biological systems can be indicative of specific metabolic pathways or disease states, highlighting the need for accurate and reliable quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high chromatographic resolution and sensitive, specific detection.[4]
However, the direct analysis of free carboxylic acids like 3-MDA by GC is challenging due to their polar carboxyl group, which leads to poor peak shape and thermal instability.[2] To overcome these limitations, a chemical modification step, known as derivatization, is employed. This method utilizes silylation, which replaces the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[1][5]
This guide provides a detailed, step-by-step protocol from sample preparation to data analysis, grounded in established analytical principles to ensure trustworthy and reproducible results.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate 3-MDA from a complex biological matrix, prepare it for GC-MS analysis, and accurately measure its concentration. The core steps are:
-
Sample Preparation: Isolation of 3-MDA and an internal standard from the biological matrix (e.g., plasma) using liquid-liquid extraction.
-
Derivatization: Conversion of the non-volatile 3-MDA into its volatile trimethylsilyl (TMS) ester derivative.
-
GC-MS Analysis: Separation of the derivatized analyte from other components on a GC column and detection by a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Quantification: Calculation of the 3-MDA concentration based on the response ratio of the analyte to the internal standard against a calibration curve.
Materials and Equipment
Reagents and Standards
-
This compound (≥98% purity)
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled 3-MDA (e.g., 3-Methyldecanoic-d3 acid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate, anhydrous
-
Methanol, HPLC grade
-
Ultrapure water
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler and GC vials with inserts
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or water bath
-
Vortex mixer
-
Calibrated pipettes
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks using methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples in a blank matrix (e.g., charcoal-stripped plasma) at low, medium, and high concentrations (e.g., 0.3, 25, and 75 µg/mL).
Protocol 2: Sample Extraction
Causality: This liquid-liquid extraction protocol is designed to efficiently separate the acidic analyte from proteins, phospholipids, and other polar interferences in plasma. Acidification of the sample ensures that 3-MDA is in its protonated, less polar form, facilitating its extraction into an organic solvent.
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution (10 µg/mL) to all tubes except for the matrix blank. Vortex briefly.
-
Protein Precipitation & Acidification: Add 20 µL of 6M HCl to each tube to acidify the sample to a pH < 2. Vortex for 10 seconds. This step denatures and precipitates proteins while ensuring the carboxylic acid is protonated.
-
Add 1 mL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein pellet and aqueous phase.
-
Dry the extracted organic phase under a gentle stream of nitrogen at 40°C until complete dryness. The sample is now ready for derivatization.
Protocol 3: Derivatization
Causality: Silylation with BSTFA is a robust reaction that converts the polar -COOH group into a non-polar -COOSi(CH₃)₃ (TMS ester) group.[5] This increases the analyte's volatility and thermal stability, which is critical for preventing degradation in the hot GC injector and ensuring a sharp, symmetrical peak shape.
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 10 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, transfer the solution to a GC vial with a micro-insert for analysis.
GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of 3-MDA-TMS ester.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Splitless, 250°C | Maximizes analyte transfer to the column for trace-level quantification. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | A robust, mid-polarity column suitable for separating a wide range of derivatized metabolites from matrix components.[6] |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 200°C, then ramp 25°C/min to 280°C (hold 5 min) | The program is designed to provide good separation from solvent and matrix peaks while ensuring elution of the analyte in a reasonable time. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for compound identification and quantification. |
| MS Source Temp. | 230°C | Standard temperature to ensure proper ionization and prevent analyte degradation. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and internal standard.[6] |
| SIM Ions (m/z) | 3-MDA-TMS: Quantifier: 117, Qualifier: 159, 243 (M-15) Heptadecanoic Acid-TMS (IS): Quantifier: 117, Qualifier: 327 (M-15) | Characteristic fragment ions. The m/z 117 ion is a common rearrangement product for many fatty acid TMS esters. M-15 represents the loss of a methyl group from the TMS moiety. |
Method Validation
The method was validated according to the FDA's guidance for bioanalytical method validation to ensure its performance is reliable and reproducible.[4][7]
| Parameter | Specification | Result |
| Linearity Range | 0.1 - 100 µg/mL | Correlation Coefficient (r²) > 0.998 |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 92.5% - 108.3% |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | Intra-day: < 8.5%, Inter-day: < 11.2% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Signal-to-Noise > 10, with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte or IS in blank matrix. | Passed. No interferences observed. |
| Recovery | Consistent and reproducible | > 85% across all QC levels |
Data Analysis and Quantification
The workflow for data processing and final concentration calculation is outlined below.
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of 3-MDA-TMS and the internal standard-TMS at their respective retention times.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard. Plot these ratios against the known concentrations of the standards. Perform a linear regression analysis, weighted by 1/x, to generate the calibration curve.
-
Concentration Calculation: For each unknown sample, calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of 3-MDA in the sample by interpolating this ratio using the equation from the linear regression of the calibration curve.
Conclusion
The GC-MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in biological matrices. The combination of an efficient liquid-liquid extraction and robust silylation derivatization addresses the challenges associated with analyzing polar carboxylic acids. The validated performance demonstrates its suitability for demanding research and regulated environments, enabling researchers to accurately measure this important metabolite.
References
- BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
- Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis.
- BenchChem. (n.d.). This compound | CAS 60308-82-9.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). A Review on GC-MS and Method Development and Validation.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Schellenberg, A., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
- Pietrogrande, M.C., & Bacco, D. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science.
- NIST. (n.d.). Decanoic acid, 3-methyl-. NIST Chemistry WebBook.
- Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards.
- ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies.
- Scheijen, J.L.J.M., et al. (2015). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Journal of Chromatography B.
Sources
Derivatization of 3-Methyldecanoic acid for gas chromatography
An Application Guide to the Gas Chromatography of 3-Methyldecanoic Acid: Derivatization Protocols and Methodologies
Abstract
This technical note provides a detailed guide for the derivatization of this compound, a branched-chain fatty acid (BCFA), for subsequent analysis by gas chromatography (GC). Direct GC analysis of free fatty acids like this compound is hampered by their high polarity and low volatility, which leads to poor chromatographic performance, including peak tailing and low sensitivity[1]. Derivatization is a critical sample preparation step that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester. This guide presents two robust and widely adopted derivatization protocols: acid-catalyzed esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. We will explore the causality behind experimental choices, provide step-by-step validated protocols, and offer guidance on the GC-MS analysis of the resulting derivatives.
Introduction: The Analytical Challenge of Branched-Chain Fatty Acids
This compound (CAS 60308-82-9) is a saturated branched-chain fatty acid with significant relevance in microbiology, metabolic research, and the study of flavor and fragrance compounds[2][3][4]. Unlike their straight-chain counterparts, the methyl branch in BCFAs can present unique analytical challenges, including potential co-elution with other fatty acids in complex mixtures[5].
The primary obstacle to the direct GC analysis of any fatty acid is the carboxylic acid functional group (-COOH). This group is highly polar and capable of forming strong hydrogen bonds[6]. This intermolecular bonding reduces the molecule's volatility, preventing it from readily transitioning into the gas phase required for GC analysis. Furthermore, the active hydrogen can interact with active sites within the GC system (e.g., injector liner, column stationary phase), causing significant peak tailing and poor reproducibility[7].
Derivatization overcomes these issues by chemically modifying the carboxyl group, effectively "capping" the active hydrogen and neutralizing its polarity[1][8]. The resulting derivatives are significantly more volatile and thermally stable, making them ideal for GC analysis.
Derivatization Strategies: Esterification vs. Silylation
The two most effective and universally applied derivatization strategies for carboxylic acids are esterification (a form of alkylation) and silylation[9].
-
Esterification: This process converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME), by reacting it with an alcohol in the presence of a catalyst[10]. FAMEs are stable, and extensive libraries of their mass spectra and retention indices are available, aiding in identification[9]. Boron trifluoride (BF₃) in methanol is a highly effective and rapid catalyst for this reaction[11][12].
-
Silylation: This reaction replaces the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group[6][8]. The most common reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its mixtures with a catalyst like trimethylchlorosilane (TMCS)[10][13]. Silylation is a versatile and powerful technique, often reacting faster than esterification, though the resulting derivatives can be sensitive to moisture[13][14].
The choice between these methods depends on the sample matrix, required throughput, and available resources.
Protocol 1: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester (FAME). BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen and making the carboxyl carbon more susceptible to nucleophilic attack by methanol.
Reagents and Materials
-
This compound sample
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane (or Heptane), GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro-reaction vials (2-5 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Step-by-Step Protocol
-
Sample Preparation: Weigh 1-10 mg of the sample containing this compound into a clean micro-reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen to complete dryness.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the vial[15]. Ensure the sample is fully dissolved.
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 10-15 minutes in a heating block[15][16]. For complex lipids, a longer time or higher temperature (e.g., 100°C) may be required, but this should be optimized[15].
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of purified water and 1-2 mL of hexane[15].
-
Phase Separation: Cap the vial and vortex vigorously for 1 minute to ensure the FAME derivative is extracted into the non-polar hexane layer. Centrifuge briefly (e.g., 2 min at 1000 x g) to achieve a clean separation of the layers.
-
Collection: Carefully transfer the upper hexane layer to a new clean vial, taking care not to disturb the lower aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation via BSTFA
This protocol converts this compound to its trimethylsilyl (TMS) ester. The reaction involves the displacement of a proton from the carboxylic acid by a TMS group from the BSTFA reagent[8][14]. The by-products of this reaction are highly volatile and typically do not interfere with the chromatography[17]. Crucially, silylation reactions require anhydrous (water-free) conditions , as any moisture will preferentially react with the reagent and can hydrolyze the TMS-ester product[13][14].
Reagents and Materials
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane), GC grade.
-
Micro-reaction vials (2 mL) with PTFE-lined screw caps.
-
Heating block or oven.
-
Inert gas (Nitrogen or Argon).
Step-by-Step Protocol
-
Sample Preparation: Place 1-5 mg of the sample into a micro-reaction vial. Ensure the sample is completely dry by placing it under high vacuum or by co-evaporating with an anhydrous solvent. Purge the vial with nitrogen gas.
-
Solvent Addition: Add 100-200 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the sample.
-
Reagent Addition: Add 100-200 µL of BSTFA (+1% TMCS) to the vial[17]. The addition of TMCS as a catalyst increases the reactivity of the silylating agent and is recommended for hindered compounds[10][13]. A 2:1 molar excess of silylating reagent to active hydrogens is a good starting point[13].
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-45 minutes[13][17]. Reaction conditions (time and temperature) are critical and may need optimization to ensure the reaction goes to completion[13].
-
Cooling: Allow the vial to cool to room temperature. Unlike the esterification protocol, there is no extraction step. The reaction mixture is typically injected directly into the GC.
-
Analysis: The sample is now ready for GC-MS analysis. Analyze the derivatized sample promptly as TMS derivatives can degrade over time, especially if exposed to moisture[10].
Method Selection and Comparison
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA) | Causality & Justification |
| Derivative Stability | Very high. FAMEs are stable for long-term storage. | Moderate. TMS-esters are susceptible to hydrolysis. | The C-O-C bond in esters is less reactive towards water than the Si-O-C bond in silyl esters. |
| Reaction Speed | Moderate (10-30 min at temperature). | Fast (often complete in < 1 hour). | Silylation reagents are generally more reactive than alcohol/catalyst systems for carboxylic acids[17]. |
| Moisture Sensitivity | Tolerant to small amounts of water. | Extremely sensitive. Requires strictly anhydrous conditions. | Water will consume the silylation reagent and hydrolyze the product. BF₃-Methanol reactions can proceed even with some water present[18]. |
| Workup Procedure | Requires liquid-liquid extraction to isolate derivatives. | No workup required; direct injection of the reaction mixture. | The byproducts of silylation are volatile and do not require removal, simplifying the workflow[17]. |
| Safety | BF₃ is toxic and corrosive. Use in a fume hood. | BSTFA and its byproducts are irritants. Use in a fume hood. | Both procedures involve hazardous chemicals that require appropriate personal protective equipment and handling procedures. |
| Compatibility | Specific for carboxyl and hydroxyl groups. | Highly versatile; reacts with -OH, -COOH, -NH, and -SH groups. | Silylation is less selective, which can be an advantage or disadvantage depending on the sample matrix[13][19]. |
Gas Chromatography & Mass Spectrometry (GC-MS) Analysis
The following parameters provide a starting point for the analysis of this compound derivatives. Optimization will be required based on the specific instrument and column used.
| Parameter | Recommended Setting for FAME | Recommended Setting for TMS-Ester |
| GC Column | Mid-polar (e.g., DB-225ms) or Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm | Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium, constant flow ~1.0-1.2 mL/min | Helium, constant flow ~1.0-1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 220°C, hold 5 min | 80°C (hold 2 min), ramp 10°C/min to 220°C, hold 5 min |
| MS Transfer Line | 250 °C | 250 °C |
| MS Ion Source | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 | m/z 40-400 |
Note: The mass spectrum of methyl 3-methyldecanoate will show characteristic fragments. The mass spectrum of the TMS derivative will feature a prominent ion at m/z 73 [Si(CH₃)₃]⁺.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete derivatization. 2. Active sites in the injector liner or column. | 1. Optimize reaction time, temperature, or reagent ratio to ensure >99% conversion[7]. 2. Use a deactivated liner; trim 15-30 cm from the front of the GC column[7]. |
| No or Small Peak | 1. Reaction failed. 2. (For Silylation) Derivative hydrolyzed due to moisture. 3. Incorrect extraction (for Esterification). | 1. Re-check reagent quality and reaction setup. 2. Ensure all glassware and solvents are anhydrous. Re-prepare the sample. 3. Ensure you are collecting the correct (upper, non-polar) layer. |
| Extra/Ghost Peaks | 1. Contamination from solvents or reagents. 2. Byproducts from side reactions. 3. (For Silylation) Reagent degradation products. | 1. Run a solvent/reagent blank to identify contaminant peaks. 2. Review reaction conditions; excessive heat can cause degradation. 3. Ensure silylation reagents are fresh and stored properly under inert gas. |
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on a robust and complete derivatization step. Both acid-catalyzed esterification using BF₃-Methanol and silylation using BSTFA are excellent, validated methods for this purpose. Esterification to FAMEs offers superior derivative stability, making it ideal for large batches or when analysis is not immediate. Silylation provides a faster, extraction-free workflow but demands stringent anhydrous conditions. By understanding the principles behind each technique and carefully following the detailed protocols, researchers can achieve reliable, reproducible, and accurate quantification of this compound in a wide variety of scientific applications.
References
- CSQ Analytics. (n.d.). Derivatization reagents for GC, silylation, BSTFA.
- Smart, K. F., & Aggio, R. B. (2020). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from OMICS Online Publishing Group website.
- Madden, T., & Runyon, J. (n.d.). On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry.
- KALOGA, A., & Dignac, M.-F. (2022).
- GERLI, R. (n.d.). FA derivatization.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Jones, J., & Stenerson, K. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- ResearchGate. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis?.
- Olesti, E., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed, 1201, 123898.
- Gier, M. D., et al. (2018). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 59(4), 738-748.
- ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Marrero-Delange, D., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 102-107.
- Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils.
- BenchChem. (2025). Technical Support Center: Optimizing GC-MS for Branched-Chain Fatty Acid Analysis.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- ResearchGate. (2025). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) | Request PDF.
- Wang, Y., et al. (2023). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. MDPI.
- RSC Publishing. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils.
- Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2242-2253.
- Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
- AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- BenchChem. (n.d.). This compound|CAS 60308-82-9.
- MDPI. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
- NIH. (n.d.).
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chemistry For Everyone. (2025, January 19).
- NIH. (n.d.).
- NIH. (n.d.).
- NIST. (n.d.). Decanoic acid, 3-methyl-.
- Restek. (n.d.). Methyl decanoate.
- MDPI. (n.d.). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee.
Sources
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 60308-82-9|For Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. aocs.org [aocs.org]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. csqanalytics.com [csqanalytics.com]
Solid-phase extraction of organic acids from microbial samples
Application Notes and Protocols
Abstract
The analysis of organic acids produced by microbial systems is fundamental to understanding metabolic pathways, host-microbe interactions, and the bioproduction of valuable chemicals. However, microbial samples such as fermentation broths or gut microbiota matrices are inherently complex, containing salts, proteins, and other interfering compounds that can compromise analytical accuracy.[1][2] Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique designed for the rapid purification and concentration of analytes prior to chromatographic analysis.[3] This document provides a detailed guide to the principles, method development, and practical application of SPE for isolating organic acids from microbial sources, ensuring high recovery and reproducibility for downstream analysis by LC-MS or GC-MS.
Introduction: The Significance of Microbial Organic Acids
Organic acids are central players in cellular metabolism and microbial ecology. In industrial biotechnology, they are key products of fermentation processes.[4][5] In clinical and microbiome research, short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate are critical metabolites produced by gut microbiota that regulate host physiology and immunity.[6] Accurate quantification of these molecules is therefore essential, but the complexity of biological matrices presents a significant analytical challenge.[1][2] Direct injection of raw or minimally-processed samples can lead to ion suppression in mass spectrometry and column fouling in chromatography.[1] SPE provides an elegant solution by selectively isolating target organic acids, removing interfering matrix components, and concentrating the analytes for enhanced detection sensitivity.[3]
The Causality of SPE: Choosing the Right Mechanism
Solid-phase extraction operates on the same principles as liquid chromatography, involving the partitioning of an analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent).[7] The choice of sorbent is the most critical decision in method development and is dictated by the physicochemical properties of the target organic acids and the sample matrix.
The Role of pH: A Critical Determinant of Selectivity
For ionizable compounds like organic acids, pH is the most powerful tool for controlling retention and elution.[8] The ionization state of a carboxylic acid (R-COOH) is governed by its acid dissociation constant (pKa).
-
At a pH approximately 2 units below its pKa , the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic.
-
At a pH approximately 2 units above its pKa , it exists primarily in its ionized, deprotonated form (R-COO⁻), which is more polar and carries a negative charge.[8]
This pH-dependent behavior is exploited to achieve separation using two primary SPE mechanisms.
Primary SPE Mechanisms for Organic Acids
This is the most direct and widely used mechanism for capturing organic acids.[9][10]
-
Mechanism: Anion exchange sorbents possess a stationary phase with positively charged functional groups that electrostatically attract and retain negatively charged analytes (anions).[9][11] Strong Anion Exchange (SAX) sorbents feature a quaternary amine group that is permanently charged across the entire pH range, while Weak Anion Exchange (WAX) sorbents have primary, secondary, or tertiary amine groups that are charged only at low to neutral pH.[9][12]
-
Causality in Practice: To retain organic acids, the sample pH is adjusted to be well above their pKa, ensuring they are in their anionic (R-COO⁻) form.[10] Neutral and basic compounds pass through the cartridge unretained. Elution is achieved by either neutralizing the charge on the analyte with an acidic solution (e.g., formic acid in methanol) or by introducing a high concentration of a competing anion (e.g., a high-salt buffer) to displace the analyte.[12][13]
This mechanism separates compounds based on hydrophobicity.[11]
-
Mechanism: Reversed-phase sorbents have a nonpolar stationary phase (e.g., C18-bonded silica) that retains hydrophobic compounds from a polar sample matrix through van der Waals interactions.[14][15]
-
Causality in Practice: To retain organic acids, the sample pH must be adjusted to be well below their pKa, converting them to their neutral, more hydrophobic (R-COOH) form.[8][15] This allows them to bind to the nonpolar sorbent. Highly polar interferences like salts are washed away with an aqueous solution. The retained organic acids are then eluted with a nonpolar organic solvent (e.g., methanol or acetonitrile), which disrupts the hydrophobic interactions.[8] This approach is particularly effective for desalting samples.
Sorbent Selection Guide
The choice of sorbent dictates the selectivity and capacity of the extraction. The following table summarizes common choices for microbial organic acid applications.
| Sorbent Type | Mechanism of Action | Recommended For | Advantages | Elution Strategy |
| Strong Anion Exchange (SAX) | Electrostatic attraction | Broad-spectrum organic acids, acidic drugs.[9][16] | High capacity; stable positive charge across all pH levels. | Low pH solution (to neutralize analyte) or high ionic strength buffer.[13] |
| Weak Anion Exchange (WAX) | Electrostatic attraction | Strong organic acids (pKa < 5).[17] | Allows for finer control over retention/elution with small pH changes. | Moderate pH shift or introduction of competing ions. |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophobic interactions | General purpose, including polar and nonpolar acids.[17] | pH stable (1-14); high capacity; retains a wider range of analytes. | Organic solvent (e.g., Methanol, Acetonitrile).[18] |
| Silica-Based Reversed-Phase (C18, C8) | Hydrophobic interactions | Less polar organic acids; excellent for desalting.[11] | Well-characterized; good for cleaning up samples for LC-MS. | Organic solvent (e.g., Methanol, Acetonitrile).[18] |
| Mixed-Mode (e.g., Reversed-Phase + Anion Exchange) | Hydrophobic & Electrostatic | Complex samples requiring high selectivity.[11][17] | Orthogonal retention mechanisms provide superior cleanup. | Multi-step elution using changes in both pH and organic solvent strength.[17] |
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the extraction of organic acids from a microbial fermentation broth using a strong anion exchange (SAX) cartridge. This method is designed to serve as a robust starting point for further optimization.
Visualizing the Workflow
The entire process, from raw sample to analysis-ready eluate, follows a logical sequence of steps designed to maximize purity and recovery.
Caption: General workflow for SPE of organic acids.
Detailed Protocol: Anion Exchange SPE of Organic Acids
This protocol is a template and should be optimized for specific analytes and matrices.
Materials:
-
SPE Cartridges: Strong Anion Exchange (SAX), e.g., 500 mg, 3 mL
-
SPE Vacuum Manifold
-
Reagents: HPLC-grade Methanol, Water, Ammonium Hydroxide (5%), Formic Acid (2% in Methanol)
-
Centrifuge and 0.22 µm syringe filters
Step-by-Step Methodology:
-
Sample Pre-treatment: [7]
-
Objective: To remove particulates and adjust pH to ensure organic acids are in their anionic form for optimal retention.
-
a. Centrifuge the microbial sample (e.g., 1 mL of fermentation broth) at 10,000 x g for 10 minutes at 4°C to pellet cells and large debris.[1]
-
b. Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulates.[1]
-
c. Adjust the sample pH to ~9 using a 5% ammonium hydroxide solution. This ensures that carboxylic acids (typical pKa 3-5) are fully deprotonated and negatively charged.[10]
-
-
SPE Cartridge Conditioning:
-
Objective: To solvate the stationary phase and remove any potential contaminants from the cartridge packing material.
-
a. Place the SAX cartridges on the vacuum manifold.
-
b. Pass 4 mL of methanol through each cartridge. Do not let the sorbent go dry.
-
c. Pass 4 mL of HPLC-grade water through each cartridge to remove the methanol.
-
-
Cartridge Equilibration:
-
Objective: To pre-condition the sorbent to the same pH as the sample to maximize retention.
-
a. Pass 4 mL of water adjusted to pH 9 (with 5% ammonium hydroxide) through each cartridge.[10] Allow the liquid to drain to the top of the sorbent bed, but do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Objective: To bind the target organic acid anions to the positively charged SAX sorbent.
-
a. Load the pre-treated sample (from step 1) onto the cartridge.
-
b. Apply a gentle vacuum to maintain a slow, steady flow rate of approximately 1 mL/min.[10] A slow flow rate is crucial for ensuring sufficient interaction time and efficient retention.
-
-
Washing:
-
Objective: To remove weakly retained, non-target compounds and matrix interferences like salts and neutral molecules.
-
a. Pass 4 mL of 5% ammonium hydroxide in water through the cartridge to wash away any remaining salts or neutral interferents.[10]
-
b. Dry the cartridge thoroughly by applying a high vacuum for 20-30 minutes. This step is critical to remove all aqueous wash solution before elution with an organic-based solvent.[10]
-
-
Elution:
-
Objective: To disrupt the electrostatic interaction and recover the purified organic acids.
-
a. Place collection tubes inside the manifold.
-
b. Elute the bound organic acids by passing 4 mL of 2% formic acid in methanol through the cartridge. The acidic eluent neutralizes the charge on the organic acids (R-COO⁻ → R-COOH), breaking the ionic bond with the sorbent and allowing them to be released.
-
-
Post-Elution Processing:
-
Objective: To concentrate the sample and exchange the solvent for one compatible with the analytical instrument.
-
a. Evaporate the eluate to dryness at 40-50°C under a gentle stream of nitrogen.[10]
-
b. Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis or in a derivatization agent for GC-MS analysis.[10][18]
-
Mechanism Visualization: Analyte-Sorbent Interaction
Understanding the chemical interactions at each step is key to troubleshooting and method optimization.
Caption: Anion exchange mechanism for organic acid SPE.
Method Validation and Trustworthiness
A protocol is only reliable if it is validated. To ensure the trustworthiness of your results, the following parameters should be assessed.
-
Analyte Recovery: The efficiency of the extraction process must be quantified. This is done by comparing the analytical response of an extracted, pre-spiked sample to that of a non-extracted standard of the same concentration. High and consistent recovery (typically 85-115%) is desired. A study developing a method for microbial organic acids reported recoveries for 12 of 15 acids between 100% and 111%.[10]
-
Matrix Effect: Microbial broths can contain components that co-elute with the analytes and suppress or enhance their signal in the mass spectrometer. This is evaluated by comparing the response of an analyte spiked into the final extract versus the response in a clean solvent.
-
Reproducibility: The precision of the method should be tested by running replicate extractions on the same sample on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be below 15%.
-
Linearity and Limits of Detection (LOD/LOQ): Once the method is established, a calibration curve should be generated to define the quantitative range of the assay and determine its sensitivity. For a GC-MS method, detection limits between 3 and 272 ng/mL have been reported for various organic acids.[10]
Troubleshooting Common SPE Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect pH of sample load (analyte not retained). 2. Analyte breakthrough during loading (flow rate too high). 3. Incomplete elution (elution solvent too weak or volume insufficient). 4. Sorbent dried out before sample loading. | 1. Verify sample pH is >2 units above pKa for anion exchange or <2 units below pKa for reversed-phase.[8] 2. Reduce loading flow rate to <1-2 mL/min.[13] 3. Increase elution solvent strength (e.g., higher % acid) or use a larger volume. 4. Ensure sorbent bed remains wet after conditioning/equilibration steps. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent flow rates between samples. 2. Incomplete drying of sorbent after wash step. 3. Variable sample pre-treatment. | 1. Use a vacuum manifold with flow control valves for consistency. 2. Ensure wash solvent is completely removed; extend vacuum drying time if necessary. 3. Standardize all pre-treatment steps (centrifugation time/speed, pH adjustment). |
| Dirty Eluate (Interferences Present) | 1. Inadequate wash step. 2. Sorbent overloading. 3. Wrong SPE mechanism chosen for the matrix. | 1. Optimize the wash solvent. For anion exchange, try a wash with a mild organic solvent (e.g., 5% methanol) before the final aqueous wash. 2. Use a smaller sample volume or a cartridge with a larger sorbent mass. 3. Consider a more selective mechanism (e.g., mixed-mode SPE) for complex matrices.[17] |
Conclusion
Solid-phase extraction is an indispensable tool for the reliable analysis of organic acids from complex microbial samples. By carefully selecting the appropriate sorbent and optimizing critical parameters such as sample pH, solvent strength, and flow rate, researchers can achieve clean extracts, high analyte recovery, and concentrated samples. This leads to more accurate and sensitive downstream analysis, ultimately providing clearer insights into the metabolic world of microorganisms. The protocols and principles outlined in this guide provide a robust foundation for developing and validating SPE methods tailored to specific research needs in microbiology and drug development.
References
-
Lab Manager. Improve Your Solid Phase Extraction. [Link]
-
ResearchGate. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds. [Link]
-
PubMed. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. [Link]
-
PubMed. Solid-phase Extraction Procedure to Remove Organic Acids From Honey. [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. [Link]
-
YouTube. Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. [Link]
-
TOPTION. Efficient Recovery of Organic Acids From Fermentation Broth. [Link]
-
SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. [Link]
-
PubMed Central. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. [Link]
-
HALO Science. Purification of organic acids from fermentation processes | Materials. [Link]
-
Biotage. Method Development in Solid Phase Extraction using ISOLUTE® SAX and ISOLUTE PE-AX SPE Columns for the Extraction of Aqueous Sam. [Link]
- Google Patents.
-
PubMed Central. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. [Link]
-
MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
-
Springer. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]
-
Agilent. SPE Method Development Tips and Tricks. [Link]
- Google Patents.
-
PMC - NIH. Extraction Optimization for Combined Metabolomics, Peptidomics, and Proteomics Analysis of Gut Microbiota Samples. [Link]
-
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]
-
MDPI. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. [Link]
-
ResearchGate. (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. [Link]
-
ResearchGate. (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
- Google Patents.
-
NIH. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds. [Link]
-
ACS Omega. Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. [Link]
-
Microbiology Society. High-throughput quantification of microbial-derived organic acids in mucin-rich samples via reverse phase high performance liquid chromatography. [Link]
-
Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
MDPI. Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025). [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
-
Chromatography Forum. Organic Acids with SPE-SAX. [Link]
-
MDPI. Response Surface Modelling of Six Organic Acids from Pinellia ternata (Thunb.) Breit by Ultrasound-Assisted Extraction and Its Determination by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Mass Spectrometry. [Link]
-
PLOS. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. [Link]
-
PMC - PubMed Central. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link]
-
Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Improve Your Solid Phase Extraction | Lab Manager [labmanager.com]
- 4. halo.science [halo.science]
- 5. CN101979368A - Method for extracting and salting organic acids out of fermentation liquor - Google Patents [patents.google.com]
- 6. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma by LC-MS/MS
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are gut microbiota-derived metabolites from the fermentation of dietary fibers.[1][2][3][4][5] These molecules are not merely metabolic byproducts but act as crucial signaling molecules in maintaining physiological homeostasis.[6][7] Emerging evidence links SCFAs to a variety of physiological processes and disease states, including immune regulation, gut health, obesity, diabetes, cardiovascular diseases, and neurodegenerative disorders.[1][6][7] Consequently, the accurate and robust quantification of SCFAs in biological matrices like plasma is of paramount importance for researchers, clinicians, and professionals in drug development to understand disease mechanisms and develop novel therapeutic strategies.[1][2][3][4][8]
However, the analysis of SCFAs in plasma presents significant analytical challenges due to their low molecular weight, high polarity, volatility, and low physiological concentrations.[1][2][4][8] This application note provides a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and reliable quantification of SCFAs in human plasma. We will delve into the rationale behind key experimental choices, from sample preparation and derivatization to instrumental parameters, ensuring a self-validating and reproducible workflow.
Principle of the Method
Direct analysis of underivatized SCFAs by reversed-phase LC-MS/MS is often hampered by poor retention and ionization efficiency.[1] To overcome these limitations, this protocol employs a chemical derivatization strategy. The carboxylic acid moiety of the SCFAs is reacted with a derivatizing agent to enhance their hydrophobicity and ionization efficiency, thereby improving chromatographic separation and mass spectrometric detection.[9] Stable isotope-labeled internal standards are incorporated early in the workflow to compensate for variability during sample preparation and analysis, ensuring high accuracy and precision.[6][7][10]
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), water, and formic acid.
-
Reagents:
-
3-nitrophenylhydrazine hydrochloride (3-NPH•HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC•HCl)
-
Pyridine
-
SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate)
-
Stable isotope-labeled internal standards (e.g., ¹³C₂-acetic acid, butyric acid-d₇)[11]
-
-
Plasma: Human plasma collected in appropriate anticoagulant tubes (e.g., EDTA). It is crucial to consider that the choice of blood collection tube can impact SCFA concentrations.[8]
-
Equipment:
-
Microcentrifuge
-
Vortex mixer
-
Heating block or incubator
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
The foundation of a robust quantitative method lies in the meticulous preparation of calibration standards and quality control samples.
-
Stock Solutions: Prepare individual stock solutions of each SCFA and stable isotope-labeled internal standard in a suitable solvent, such as 20% methanol in water, at a concentration of 1 mg/mL.[11] Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target SCFAs by diluting the stock solutions in 50% acetonitrile. The concentration range should encompass the expected physiological levels in plasma. A typical calibration curve might range from 0.015 to 25 µg/mL.[11]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standards in acetonitrile.[11]
-
Calibration Curve and QC Samples: Prepare calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic plasma) to mimic the biological matrix. Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation and Derivatization
This multi-step process is designed to extract SCFAs, remove interfering substances, and chemically modify the analytes for optimal LC-MS/MS analysis.
Caption: Overview of the LC-MS/MS analysis workflow.
Instrumental Parameters:
The following table provides a starting point for the LC-MS/MS parameters, which should be optimized for the specific instrument and application.
| Parameter | Typical Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and short run times. [1] |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) | Good retention for derivatized, non-polar SCFAs. [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase aids in protonation for positive ion mode and improves peak shape. [1] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale UHPLC. |
| Column Temperature | 30 - 45°C | Controls retention time and peak shape. [11] |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient | Start at low %B, ramp up to elute analytes, then wash and re-equilibrate. | A gradient is necessary to separate the derivatized SCFAs, including isomers. [9][12] |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for targeted quantification due to its sensitivity and specificity in MRM mode. [11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | The choice depends on the derivatizing agent. 3-NPH derivatives are often analyzed in negative mode, [11][12]while others like O-BHA are in positive mode. [3][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive for quantification by monitoring specific precursor-to-product ion transitions for each analyte. [10][12] |
MRM Transitions:
The specific precursor and product ions for each derivatized SCFA and internal standard must be determined by infusing the individual compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each SCFA and its corresponding internal standard in the calibration standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The curve should have a correlation coefficient (r²) of >0.99. [11]* Quantification: Calculate the concentration of each SCFA in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and stability to ensure reliable results. [6][10][13]
Trustworthiness and Self-Validation
This protocol incorporates several features to ensure the trustworthiness and self-validation of the results:
-
Use of Stable Isotope-Labeled Internal Standards: This is the cornerstone of accurate quantification in LC-MS, correcting for matrix effects and variations in sample processing. [6][7][10]* Chromatographic Separation of Isomers: The LC method is designed to separate structural isomers (e.g., butyrate and isobutyrate), which have the same mass and cannot be distinguished by MS alone. [9][14]* MRM for Specificity: The use of at least two MRM transitions (quantifier and qualifier) for each analyte provides a high degree of confidence in its identification.
-
Inclusion of QC Samples: Analyzing QCs at multiple concentration levels alongside the unknown samples verifies the accuracy and precision of the analytical run. [11]* Method Validation: A thorough validation process demonstrates that the method is fit for its intended purpose. [6][10][13]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of short-chain fatty acids in human plasma. By employing a chemical derivatization strategy in conjunction with stable isotope-labeled internal standards and optimized LC-MS/MS parameters, this method overcomes the inherent analytical challenges associated with SCFAs. The detailed explanation of the rationale behind each step empowers researchers to implement and adapt this protocol, ensuring the generation of high-quality, reliable data essential for advancing our understanding of the role of SCFAs in health and disease.
References
-
Di R, et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Available from: [Link]
-
Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI. Available from: [Link]
-
Al-Masoud, N., et al. (2019). A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Taylor & Francis Online. Available from: [Link]
-
Neumann, K., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Available from: [Link]
-
Al-Masoud, N., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. Available from: [Link]
-
Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. Available from: [Link]
-
Li, K., et al. (2019). Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids. PubMed. Available from: [Link]
-
Barcutean, L., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. Available from: [Link]
-
Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. SpringerLink. Available from: [Link]
-
Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biologica…. OUCI. Available from: [Link]
-
Barcutean, L., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health. Available from: [Link]
-
Dei Cas, M., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed. Available from: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available from: [Link]
-
ResearchGate. (2022). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. ResearchGate. Available from: [Link]
-
Al-Masoud, N., et al. (2019). A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Taylor & Francis. Available from: [Link]
-
protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. protocols.io. Available from: [Link]
-
Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. PubMed. Available from: [Link]
-
Zheng, Y., et al. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. Available from: [Link]
-
ResearchGate. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. ResearchGate. Available from: [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. Available from: [Link]
-
von Schwartzenberg, R. J., et al. (2020). Changes in Plasma Short-Chain Fatty Acid Levels after Dietary Weight Loss among Overweight and Obese Adults over 50 Weeks. Research Collection. Available from: [Link]
-
Klein, S. (2012). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. National Institutes of Health. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS - ProQuest [proquest.com]
- 3. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Utilizing 3-Methyldecanoic Acid as an Internal Standard in Mass Spectrometry
Introduction: The Crucial Role of Internal Standards in Quantitative Mass Spectrometry
In the landscape of bioanalysis and drug development, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response fluctuations. To mitigate these variabilities, the use of an internal standard (IS) is an indispensable component of a robust bioanalytical method.[1] An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest, thus compensating for any potential inconsistencies throughout the analytical workflow.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Methyldecanoic acid as an internal standard in mass spectrometry-based assays. We will delve into the scientific rationale for its selection, its chemical properties, and provide detailed, field-proven protocols for its implementation and validation in a regulated bioanalytical environment.
Rationale for Selecting this compound as an Internal Standard
This compound, a branched-chain fatty acid, presents several key characteristics that make it a suitable internal standard for the quantification of a range of analytes, particularly other fatty acids, and organic acids. The fundamental principle behind the choice of an internal standard is that it should be a compound that is structurally similar to the analyte but is not naturally present in the biological matrix being analyzed.[3]
The branched nature of this compound makes it a rare occurrence in most biological systems, thus minimizing the risk of endogenous interference. Its structural similarity to endogenous straight-chain and other branched-chain fatty acids ensures that it will behave comparably during sample extraction, derivatization (if necessary), and chromatographic separation. This analogous behavior is critical for the internal standard to effectively normalize for any analyte loss or signal suppression/enhancement during the analytical process.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of an internal standard is crucial for method development and troubleshooting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₂O₂ | |
| Molecular Weight | 186.29 g/mol | |
| CAS Number | 10528-47-9 | |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~260 °C at 760 mmHg (Predicted) | - |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., methanol, acetonitrile, chloroform) | - |
| pKa | ~4.9 (Predicted) | - |
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the preparation of this compound stock and working solutions, sample preparation from biological matrices, and LC-MS/MS analysis.
Protocol 1: Preparation of Stock and Working Solutions
A critical aspect of quantitative bioanalysis is the accurate preparation of standard and internal standard solutions. All solutions should be prepared using high-purity solvents and calibrated volumetric equipment.
Materials:
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a clean glass vial.
-
Dissolve the weighed compound in a minimal amount of methanol.
-
Quantitatively transfer the solution to a 10 mL Class A volumetric flask.
-
Rinse the vial several times with methanol and add the rinsings to the volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the primary stock solution at -20°C in a tightly sealed container.
-
-
Working Stock Solution (100 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Bring the flask to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly and store at 2-8°C.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL working stock solution into a 10 mL Class A volumetric flask.
-
Bring the flask to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
This solution will be used to spike all calibration standards, quality control samples, and unknown samples.
-
Protocol 2: Sample Preparation from Human Plasma
The choice of sample preparation technique is crucial for removing interfering matrix components and ensuring the efficient recovery of both the analyte and the internal standard.[4] Protein precipitation is a simple and effective method for plasma samples.[5]
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard Spiking Solution (1 µg/mL this compound)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Sample Thawing:
-
Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of analytes.
-
-
Spiking with Internal Standard:
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknowns) in a 1.5 mL microcentrifuge tube, add 10 µL of the 1 µg/mL Internal Standard Spiking Solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.[6]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow for Sample Preparation
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Analysis of 3-Methyldecanoic Acid in Metabolomics: Methodologies and Research Protocols
An Application Guide for Researchers
Core Directive: A Guide to Method Development and Discovery
3-Methyldecanoic acid is a methyl-branched, medium-chain fatty acid (MCFA)[1][2]. While the broader class of MCFAs is known to play significant roles in cellular metabolism and has been investigated in the context of various diseases[3][4], this compound remains a less-characterized molecule. Its primary application in metabolomics is currently centered on its use as an analytical standard for the development and validation of quantitative assays for branched-chain fatty acids.
This guide, therefore, is structured to empower researchers to accurately measure this compound and explore its potential as a novel biomarker. We will move from the foundational principles of its analysis to detailed, actionable laboratory protocols.
Sections:
-
Introduction to this compound: Chemical properties and its place within the broader context of fatty acid metabolism.
-
Analytical Strategies: A comparative overview of the primary analytical platforms for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 1: High-Sensitivity Quantification by GC-MS. A detailed, step-by-step protocol for the analysis of this compound in biological matrices, adapted from established methods for fatty acid profiling.
-
Protocol 2: Versatile Analysis by LC-MS/MS. A complementary protocol using LC-MS/MS, suitable for high-throughput screening and integration into broader multi-omic workflows.
-
Data Interpretation and Quality Control: Best practices for ensuring data integrity and interpreting results.
-
Future Research Horizons: Potential applications and discovery pathways for this compound in disease research and drug development.
Introduction to this compound
This compound (C11H22O2) is a saturated fatty acid with a ten-carbon backbone and a methyl group at the C-3 position[2]. As a branched-chain fatty acid (BCFA), its metabolism may differ from that of its straight-chain counterparts. BCFAs are found in various biological systems and can originate from dietary sources or be synthesized by gut microbiota. In metabolomics, the accurate quantification of specific fatty acid isomers like this compound is crucial, as structural differences can lead to distinct biological activities and metabolic fates. Its role in human health is not well-defined, presenting a frontier for metabolomics-driven biomarker discovery.
Analytical Strategies: GC-MS vs. LC-MS
The choice of analytical platform is critical and depends on the specific research question, desired sensitivity, and sample throughput. Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, each with distinct advantages and disadvantages[5].
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds. Requires chemical derivatization for fatty acids to increase volatility[6]. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Sensitivity | Excellent, especially with negative chemical ionization for specific derivatives[7][8]. | High sensitivity, particularly with tandem MS (MS/MS)[9]. Derivatization can significantly enhance ionization efficiency[10]. |
| Selectivity | High chromatographic resolution allows for separation of isomers. Electron impact (EI) ionization provides reproducible fragmentation patterns for library matching[5]. | Excellent selectivity with MS/MS using Multiple Reaction Monitoring (MRM). Isomer separation can be challenging but is achievable with optimized chromatography. |
| Sample Prep | More involved; requires extraction followed by mandatory derivatization[11]. | Can be more direct, although extraction and derivatization are often still employed for improved performance and sensitivity[12]. |
| Best For | Targeted quantification, high-resolution isomer separation, and structural elucidation of novel fatty acids. | High-throughput screening, analysis of a wide range of metabolites simultaneously (lipidomics), and analysis of less volatile or thermally labile lipids. |
Protocol 1: High-Sensitivity Quantification by GC-MS
This protocol is adapted from the robust methodologies used for free fatty acid analysis and is optimized for high sensitivity and specificity, making it ideal for detecting low-abundance species like this compound in complex biological samples such as plasma or tissue homogenates[7][8].
Experimental Workflow Diagram (GC-MS)
Caption: GC-MS workflow for this compound analysis.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound analytical standard (for calibration curve)
-
Deuterated internal standard (IS), e.g., Palmitic acid-d3 (select an IS not present in the sample)
-
Solvents: Methanol, Iso-octane, Acetonitrile (all HPLC or MS grade)[13]
-
Reagents: Hydrochloric acid (HCl), Pentafluorobenzyl bromide (PFB-Br), N,N-Diisopropylethylamine (DIPEA)
-
Glass tubes (16x125 mm and 10x75 mm), screw-cap vials with inserts
B. Sample Preparation & Extraction [8]
-
For Plasma: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of dPBS.
-
For Tissues: Homogenize a pre-weighed amount of tissue in methanol. The exact amount should be empirically determined based on tissue type[7].
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 25 ng total) to each sample, blank, and calibration standard.
-
Lysis/Mixing: Add 1 volume of methanol and vortex thoroughly.
-
Acidification: Add 1 N HCl to a final concentration of 25 mM.
-
Application Scientist's Note: Acidification protonates the carboxyl group of the fatty acids, making them neutral and thus more soluble in the organic extraction solvent (iso-octane). This step is critical for achieving high extraction efficiency.
-
-
Extraction: Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 2 minutes to separate the layers.
-
Transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.
-
Repeat the extraction (step 6-7) on the remaining aqueous layer and pool the organic fractions.
-
Drying: Evaporate the pooled iso-octane to complete dryness under a vacuum (e.g., using a SpeedVac).
C. Derivatization [8]
-
To the dried extract, add 25 µL of a freshly prepared solution of 1% PFB-Br in acetonitrile.
-
Add 25 µL of a solution of 1% DIPEA in acetonitrile.
-
Vortex and incubate at room temperature for 20-30 minutes.
-
Application Scientist's Note: Derivatization converts the carboxylic acid into a pentafluorobenzyl (PFB) ester. This has two key benefits: 1) It increases the volatility of the molecule for GC analysis, and 2) The highly electronegative fluorine atoms make the derivative ideal for sensitive detection using negative ion chemical ionization (NICI-MS)[7].
-
-
Evaporate the derivatization reagents to dryness under vacuum.
D. GC-MS Analysis
-
Reconstitute the dried, derivatized sample in 50 µL of iso-octane. Transfer to a GC vial with a glass insert.
-
Inject 1 µL onto the GC-MS system.
-
Example GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar[14].
-
Injector: 280°C, splitless mode[14].
-
Oven Program: Start at 100°C (hold 2 min), ramp to 250°C at 10°C/min, then ramp to 320°C at 20°C/min (hold 5 min)[14]. This program must be optimized for separation from other fatty acids.
-
MS Detector: Operate in NICI mode with methane as the reagent gas. Monitor for the [M-PFB]⁻ ion.
-
Protocol 2: Versatile Analysis by LC-MS/MS
This protocol provides a versatile method for analyzing this compound, which can be integrated into larger metabolomics or lipidomics workflows. It employs a derivatization strategy to enhance ionization efficiency and detection sensitivity in positive ion mode ESI-MS/MS[10][15].
Experimental Workflow Diagram (LC-MS/MS)
Caption: LC-MS/MS workflow using derivatization.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., a 13C-labeled fatty acid)
-
Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade)[16]
-
Reagents: Formic acid[13], 3-Nitrophenylhydrazine (3-NPH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine
B. Sample Preparation & Extraction
-
For Plasma/Serum: To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
C. Derivatization with 3-Nitrophenylhydrazine (3-NPH) [15]
-
Prepare the following solutions fresh:
-
3-NPH Solution: 20 mg/mL in 50:50 Methanol:Water.
-
EDC Solution: 12 mg/mL in 50:50 Methanol:Water (with 0.5% Pyridine).
-
-
To the dried extract, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
Application Scientist's Note: 3-NPH reacts with the carboxylic acid group in the presence of the coupling agent EDC. This adds a readily ionizable nitrophenylhydrazine moiety to the fatty acid, dramatically improving its ionization efficiency in positive mode electrospray ionization (ESI+), which is often more robust and stable than negative mode for large-scale studies[15].
-
-
After incubation, cool the samples to room temperature.
D. LC-MS/MS Analysis
-
Dilute the derivatized sample 10-fold with 90:10 Water:Acetonitrile containing 0.1% formic acid.
-
Inject 5 µL onto the LC-MS/MS system.
-
Example LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then re-equilibrate. (This must be optimized).
-
MS Detector: Triple quadrupole mass spectrometer operating in ESI+ mode.
-
MRM Transition: Develop a specific Multiple Reaction Monitoring (MRM) transition for the 3-NPH derivative of this compound and its internal standard. This involves determining the precursor ion (the [M+H]⁺ of the derivative) and a stable product ion after collision-induced dissociation.
-
Data Interpretation and Quality Control
For both protocols, robust data analysis is paramount.
-
Calibration Curve: A multi-point calibration curve (typically 6-8 points) must be prepared using the this compound standard and subjected to the same extraction and derivatization procedure as the samples[17]. This is essential for accurate quantification.
-
Internal Standard: The internal standard corrects for variability in sample extraction, derivatization efficiency, and injection volume. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Quality Controls (QCs): Pooled samples (a mix of all study samples) should be injected periodically throughout the analytical run to monitor instrument performance and assess the reproducibility of the data.
Future Research Horizons
While not yet established as a routine biomarker, the unique structure of this compound opens several avenues for investigation, particularly for drug development and disease pathology research.
-
Gut Microbiome Research: BCFAs can be products of bacterial metabolism. Investigating levels of this compound in circulation or feces could provide insights into gut dysbiosis and its connection to systemic diseases[12].
-
Inborn Errors of Metabolism: Certain genetic disorders lead to the buildup of unusual organic acids[18][19]. Targeted analysis of this compound could help in characterizing metabolic disruptions in diseases related to branched-chain amino acid or fatty acid catabolism.
-
Neurological and Metabolic Diseases: Medium-chain fatty acids can cross the blood-brain barrier and influence brain metabolism[4]. Decanoic acid, a close structural relative, has been shown to modulate key cellular signaling pathways like mTORC1[20]. Investigating whether this compound has similar bioactivity could be a promising area for therapeutic development[21].
By providing these robust, validated protocols, we aim to equip researchers with the tools needed to accurately measure this compound, paving the way for its potential discovery as a valuable biomarker in the landscape of metabolomics.
References
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol (GC-MS). Available from: [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol (2007-10-11). Available from: [Link]
-
Tu, C., et al. (2017). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. Available from: [Link]
-
Volpato, M., et al. (2017). A liquid chromatography-tandem mass spectrometry method to measure fatty acids in biological samples. White Rose Research Online. Available from: [Link]
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
-
Bio-protocol. Fatty Acid Analysis by Gas-Chromatography Mass Spectrometry. Available from: [Link]
-
Lykke, L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available from: [Link]
-
The DAN Lab, University of Wisconsin–Madison. LCMS Protocols. Available from: [Link]
-
Shimadzu. Determination of Fatty Acids in Foods Using Gas Chromatography with Positive-ion Chemical Ionization Tandem Mass Spectrometry. Available from: [Link]
-
Tumanov, S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0340298). Available from: [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725). Available from: [Link]
-
The Good Scents Company. 3-methyl decanoic acid, 60308-82-9. Available from: [Link]
-
Crotti, S., et al. (2016). Altered plasma levels of decanoic acid in colorectal cancer as a new diagnostic biomarker. PubMed. Available from: [Link]
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
-
Mofid, M. R., et al. (2019). 3-methylglutaric acid in energy metabolism. PMC - NIH. Available from: [Link]
-
Hughes, E. L., et al. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Ma, J., et al. (2018). Emerging Applications of Metabolomics in Drug Development. Avens Publishing Group. Available from: [Link]
-
Galkina, S., et al. (2022). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. MDPI. Available from: [Link]
-
Mathew, A. A., et al. (2022). Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. MDPI. Available from: [Link]
-
Chapman, K. A., et al. (2022). Biomarkers for drug development in propionic and methylmalonic acidemias. PMC - NIH. Available from: [Link]
-
University of Washington. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available from: [Link]
-
Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. PubMed. Available from: [Link]
-
Wang, Y., et al. (2016). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2023). Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer. PubMed. Available from: [Link]
-
Newgard, C. B., et al. (2022). The Potential of Metabolomics in Biomedical Applications. PMC - PubMed Central. Available from: [Link]
-
Chapman, K. A., et al. (2022). Biomarkers for drug development in propionic and methylmalonic acidemias. PubMed - NIH. Available from: [Link]
-
Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PMC - PubMed Central. Available from: [Link]
-
Nevada Proteomics Center. Sample Prep & Protocols. Available from: [Link]
-
The Proteomics Channel. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube. Available from: [Link]
-
Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. Available from: [Link]
-
Royal Holloway, University of London. (2020). Research finds new dietary approach could manage a range of diseases with a particular fatty acid being the key to a longer life. Available from: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. This compound|CAS 60308-82-9|For Research [benchchem.com]
- 3. Altered plasma levels of decanoic acid in colorectal cancer as a new diagnostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. avensonline.org [avensonline.org]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. mdpi.com [mdpi.com]
- 15. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomarkers for drug development in propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research finds new dietary approach could manage a range of diseases with a particular fatty acid being the key to a longer life [royalholloway.ac.uk]
Application Notes and Protocols for the Extraction of Fatty Acids from Complex Biological Matrices
Introduction: The Critical Role of Fatty Acid Analysis
Fatty acids (FAs) are fundamental building blocks of lipids and play pivotal roles in a vast array of biological processes, from serving as essential energy sources and structural components of cell membranes to acting as signaling molecules in complex cellular pathways.[1][2] The accurate qualitative and quantitative analysis of fatty acids in biological matrices such as plasma, serum, tissues, and cells is therefore of paramount importance in numerous fields of research and development. This includes clinical diagnostics, where FA profiles can serve as biomarkers for various diseases; nutritional science, for understanding the impact of diet on health; and drug development, for assessing the effects of new therapeutic agents on lipid metabolism.
However, the extraction of fatty acids from these complex biological samples presents significant analytical challenges. FAs exist in both free (non-esterified) and esterified forms (e.g., in triglycerides, phospholipids, and cholesteryl esters), and are embedded within intricate matrices containing proteins, carbohydrates, and other small molecules that can interfere with their accurate measurement.[3][4] The choice of extraction method is therefore a critical determinant of the quality and reliability of the resulting data. An ideal extraction method should provide high recovery of all fatty acid species, minimize contamination from other molecules, be reproducible, and be amenable to the subsequent analytical techniques, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
This comprehensive guide provides detailed application notes and validated protocols for the extraction of fatty acids from complex biological matrices. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable fatty acid analysis in their laboratories. The protocols described herein are based on established and widely used methodologies, with a focus on explaining the underlying principles and critical steps to ensure experimental success.
I. Foundational Principles of Fatty Acid Extraction
The successful extraction of fatty acids from biological samples hinges on the effective separation of lipids from other cellular components. This is typically achieved by exploiting the differential solubility of lipids in organic solvents compared to the more polar components of the matrix.
A. The Logic of Solvent Selection
The selection of an appropriate solvent system is the most critical factor in lipid extraction.[3] A combination of polar and non-polar solvents is generally employed to ensure the efficient extraction of a broad range of lipid classes.[3]
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents are crucial for disrupting the complex interactions between lipids and proteins within biological membranes. They break hydrogen bonds and denature proteins, releasing the associated lipids and making them accessible to the extraction solvent.
-
Non-Polar Solvents (e.g., Chloroform, Hexane, Methyl-tert-butyl ether): These solvents are responsible for solubilizing the lipids, particularly the non-polar neutral lipids like triglycerides and cholesteryl esters.
The ratio of these solvents is carefully optimized in different extraction methods to achieve a monophasic system that can effectively penetrate the sample matrix and then be induced to separate into distinct aqueous and organic phases.
B. The Imperative of Sample Homogenization
For solid tissues, efficient homogenization is a prerequisite for successful lipid extraction. This step increases the surface area of the sample, allowing for better penetration of the extraction solvents and ensuring the complete release of lipids from the cellular structures. Common homogenization techniques include mechanical blending, sonication, or the use of bead beaters.
C. Post-Extraction Purification: Removing the Contaminants
The initial lipid extract often contains non-lipid contaminants such as sugars, amino acids, and salts, which can interfere with downstream analysis.[6] Therefore, a washing step is typically incorporated into the extraction protocol. This is usually achieved by adding an aqueous salt solution (e.g., NaCl or KCl solution) to the organic extract, which facilitates the partitioning of polar contaminants into the aqueous phase, leaving the purified lipids in the organic phase.[3][7]
II. Core Methodologies: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction remains the gold standard for the total lipid extraction from biological samples due to its high efficiency and broad applicability.[7] The following protocols detail three of the most widely used LLE methods.
A. The Folch Method: A Classic for Tissues
Developed by Folch and colleagues in 1957, this method is particularly well-suited for the extraction of lipids from solid tissues.[3][8] It utilizes a chloroform:methanol solvent system to achieve a comprehensive extraction of lipids.
Caption: Workflow of the Folch method for lipid extraction.
-
Sample Preparation: Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube.
-
Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tissue. Homogenize thoroughly for 2-3 minutes on ice.
-
Extraction: Transfer the homogenate to a glass tube. Rinse the homogenizer with an additional 1 mL of the chloroform:methanol solution and add it to the homogenate. Vortex the mixture for 30 seconds and incubate at room temperature for 15-20 minutes with occasional vortexing.
-
Phase Separation: Add 0.6 mL of 0.9% (w/v) NaCl solution to the tube. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform or hexane) and store at -80°C until further analysis.
B. The Bligh and Dyer Method: Ideal for Biological Fluids
The Bligh and Dyer method, a modification of the Folch method, is particularly advantageous for extracting lipids from samples with high water content, such as plasma, serum, or cell suspensions.[3][7]
Caption: Workflow of the Bligh and Dyer method for lipid extraction.
-
Sample Preparation: Pipette 100 µL of plasma or serum into a glass tube.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol solution to the sample. Vortex for 30 seconds to create a single-phase mixture.
-
Phase Separation Induction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Collect the lower organic phase containing the lipids.
-
Drying and Storage: Dry the collected lipids under a nitrogen stream and store at -80°C.
C. The Matyash Method: A Safer, Chloroform-Free Alternative
The Matyash method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[9][10] A key advantage of this method is that the lipid-containing organic phase is the upper phase, which simplifies its collection and reduces the risk of contamination from the aqueous phase.[9][10]
Caption: Workflow of the Matyash method for lipid extraction.
-
Sample Preparation: For plasma/serum, use 20 µL. For tissues, use a homogenate corresponding to approximately 20 mg of tissue.
-
Solvent Addition: Add 225 µL of methanol to the sample and vortex briefly. Then, add 750 µL of MTBE.
-
Extraction: Incubate the mixture for 1 hour at room temperature on a shaker.
-
Phase Separation: Add 188 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 2 minutes at 4°C.[10]
-
Lipid Collection: Carefully collect the upper organic phase.
-
Drying and Storage: Dry the collected lipids and store at -80°C.
III. Advanced Techniques: Solid-Phase Extraction (SPE)
Solid-phase extraction has emerged as a powerful technique for the selective extraction and fractionation of lipids.[11] SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation.[11][12]
A. The Principle of SPE for Lipid Extraction
SPE utilizes a solid stationary phase (sorbent) packed into a cartridge or a 96-well plate to retain lipids from a liquid sample. The choice of sorbent is critical and depends on the specific lipid classes of interest. Different sorbents can be used to separate lipids based on their polarity.
Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction of fatty acids.
Detailed Protocol: SPE for Free Fatty Acid Isolation
This protocol is designed for the isolation of free (non-esterified) fatty acids from a total lipid extract.
-
Cartridge Conditioning: Condition an aminopropyl-bonded SPE cartridge by washing it sequentially with 2 mL of hexane, 2 mL of chloroform, and 2 mL of methanol.
-
Sample Loading: Dissolve the dried total lipid extract in 1 mL of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 2:1 (v/v) chloroform:isopropanol solution to elute neutral lipids and phospholipids.
-
Elution of Free Fatty Acids: Elute the free fatty acids from the cartridge with 5 mL of 2% formic acid in diethyl ether.
-
Drying and Storage: Collect the eluate and dry it under a nitrogen stream. Store the purified free fatty acid fraction at -80°C.
IV. The Crucial Step of Derivatization: Preparing Fatty Acids for GC-MS
For analysis by gas chromatography, fatty acids must be converted into their more volatile fatty acid methyl esters (FAMEs).[1][2] This process, known as derivatization or methylation, is essential for achieving good chromatographic separation and detection.
A. The Chemistry of Methylation
The most common method for preparing FAMEs is through acid-catalyzed transesterification and esterification.[13] A reagent such as boron trifluoride (BF3) in methanol or methanolic HCl is used to simultaneously convert free fatty acids to FAMEs and transesterify esterified fatty acids to FAMEs.[2][13]
Detailed Protocol: Fatty Acid Methylation using BF3-Methanol
Safety Precaution: Boron trifluoride is toxic and corrosive. This procedure must be performed in a fume hood with appropriate personal protective equipment.
-
Reagent Preparation: Use a commercially available 14% BF3-methanol solution.
-
Reaction: Add 1 mL of the 14% BF3-methanol solution to the dried lipid extract.
-
Incubation: Tightly cap the tube and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The FAMEs are now ready for analysis by GC-MS.
V. Method Comparison and Selection Guide
The choice of the most appropriate fatty acid extraction method depends on several factors, including the sample type, the specific fatty acid classes of interest, available equipment, and safety considerations. The following table provides a comparative overview of the methods discussed.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Folch | Liquid-Liquid Extraction (Chloroform:Methanol) | High recovery of a broad range of lipids, well-established.[6][7] | Use of toxic chloroform, labor-intensive. | Solid tissues.[3] |
| Bligh and Dyer | Liquid-Liquid Extraction (Chloroform:Methanol) | Efficient for samples with high water content, rapid.[3][7] | Use of toxic chloroform. | Biological fluids (plasma, serum, cell suspensions).[3] |
| Matyash | Liquid-Liquid Extraction (MTBE:Methanol) | Safer (chloroform-free), upper organic phase is easier to collect.[9][10] | MTBE is flammable. | A wide range of biological samples as a safer alternative to Folch and Bligh & Dyer. |
| Solid-Phase Extraction (SPE) | Selective Adsorption and Elution | High selectivity, potential for automation, reduced solvent use.[11][12] | Can be more expensive, requires method development for specific applications. | Fractionation of lipid classes, isolation of specific fatty acids. |
VI. Conclusion: Ensuring Data Integrity through Methodical Excellence
The accurate measurement of fatty acids in complex biological matrices is a cornerstone of modern life sciences research. The success of any fatty acid analysis is critically dependent on the initial extraction step. By understanding the principles behind different extraction methodologies and meticulously following validated protocols, researchers can ensure the generation of high-quality, reproducible data. The choice of method should be carefully considered based on the specific research question and the nature of the biological sample. The protocols and guidelines presented in this document provide a solid foundation for establishing robust and reliable fatty acid extraction workflows in your laboratory.
References
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
- Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI.
- Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers.
- Advances in Lipid Extraction Methods—A Review. PMC - NIH.
- Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry.
- Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research.
- Can I use same protocol for fatty acid extraction
- “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
- Sample Preparation for Plasma Lipidomics Using MTBE Solvent System. YouTube.
- Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. NIH.
- Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based str
- Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH.
- Solid-phase extraction columns in the analysis of lipids. AOCS.
- Preparation of fatty acid methyl esters for gas-liquid chrom
- Validation of a One-Step Method for Extracting Fatty Acids from Salmon, Chicken and Beef Samples. PubMed.
- Lipid extraction procedure using the modified Matyash method. This....
- Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. PubMed - NIH.
- Challenges with fats and f
- Method validation and assessment of fatty acid content in variant types of durian (Durio zibethinus Murr) seeds. BIO Web of Conferences.
- Neutral Lipid Extraction by the Method of Bligh-Dyer.
- General procedure | Cyberlipid.
- sample preparation guideline for extraction of non‐polar metabolites
- The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatiz
- Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Pl
- A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFIC
- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Chromatographic determination of fatty acids in biological material.
- Update on solid-phase extraction for the analysis of lipid classes and rel
- Challenges with fats and fatty acid methods.
- COMPARISON AND VALIDATION OF A FAST METHOD FOR THE EXTRACTION AND QUANTIFICATION OF α-LINOLENIC, EICOSAPENTAENOIC, AND DOCOSAHEXAENOIC F
- Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ioniz
- Extraction of Lipids in Solution by the Method of Bligh & Dyer.
- Lipid extraction and FAME assay training – DuLab. University of Hawaii System.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
- Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO.
- Challenges with fats and f
- Preparation of Lipid Extracts Tissues – AOCS. American Oil Chemists' Society.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciSpace.
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
Sources
- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
Troubleshooting & Optimization
Technical Support Center: Solving Peak Tailing in 3-Methyldecanoic Acid GC-MS Analysis
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Introduction
Welcome to the technical support guide for resolving chromatographic issues in the analysis of 3-Methyldecanoic acid. As a branched-chain carboxylic acid, this analyte is prone to peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) due to its polar carboxyl group. Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1] This guide provides a systematic approach to troubleshooting and resolving this common issue, ensuring robust and reliable analytical results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an acidic compound like this compound?
A: The most frequent cause is the interaction of the polar carboxylic acid group with "active sites" within the GC system.[2][3] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or metal surfaces in the flow path.[4] The acidic proton of your analyte forms strong hydrogen bonds with these sites, causing some molecules to be retained longer than others, which results in a tailing peak.[3]
Q2: My chromatogram was fine yesterday, but today all my peaks are tailing. What happened?
A: When all peaks in a chromatogram, including non-polar compounds, suddenly begin to tail, the issue is likely physical rather than chemical.[5][6] The most common culprits are a poor column cut or improper column installation.[1][5] A jagged or uneven column cut creates turbulence at the column entrance, while incorrect positioning in the inlet can create unswept (dead) volumes.[2][6][7] Both issues disrupt the carrier gas flow path, leading to band broadening and tailing for all compounds.
Q3: Can the injection solvent affect the peak shape of this compound?
A: Yes, a mismatch between the sample solvent and the stationary phase can cause peak distortion, including tailing.[2][8] This is particularly relevant in splitless injection. If the solvent is not compatible with the stationary phase chemistry, it can affect how the analyte is focused on the column head, leading to poor peak shape.[1]
Q4: I've tried everything and the peak still tails. Is there a more definitive solution?
A: Yes. If you've addressed all the common system activity and mechanical issues, the most robust solution for analyzing carboxylic acids is chemical derivatization.[9][10] This process converts the polar, active carboxyl group into a less polar and more volatile derivative, such as a methyl ester (FAME) or a silyl ester.[9][11][12] These derivatives have significantly weaker interactions with active sites, resulting in sharp, symmetrical peaks and improved sensitivity.
Part 2: Systematic Troubleshooting Guide
Peak tailing can stem from multiple sources. A systematic approach is crucial to identify and resolve the root cause efficiently. This guide is structured to address the most likely and easiest-to-fix issues first.
Diagram: Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical flow for diagnosing the cause of peak tailing for this compound.
Caption: A step-by-step workflow for diagnosing and solving peak tailing.
Step 1: Diagnose the Scope of the Problem
-
Observation: Look at your chromatogram. Is it only the this compound peak that is tailing, or are all peaks (including any non-polar analytes or internal standards) showing asymmetry?
-
Interpretation:
-
All Peaks Tail: This points to a general, physical problem in the system's flow path.[6] The issue is affecting every compound regardless of its chemical properties. Proceed to the "Physical Issues" checklist.
-
Only Polar/Acidic Peaks Tail: This strongly suggests a chemical interaction problem.[4] The active sites in your system are interacting specifically with your polar analyte. Proceed to the "Chemical Issues" checklist.
-
Step 2: Addressing Physical and Chemical Issues
Checklist for Physical Issues (If All Peaks Tail)
-
Column Cut: A poor column cut is a very common cause of universal peak tailing.[1][6]
-
Action: Carefully trim 2-5 cm from the column inlet end. Use a ceramic scoring wafer or diamond scribe to make a clean, 90-degree cut. Inspect the cut with a magnifying lens to ensure it is flat and free of shards.[10]
-
-
Column Installation: Incorrect installation depth creates dead volume or turbulence.[1][2]
-
Action: Consult your GC manufacturer's instructions for the correct column insertion distance into the inlet and detector. Reinstall the column to the specified depth.
-
-
System Leaks: A leak in the inlet or detector fitting can disrupt pressure and flow dynamics.
-
Action: Use an electronic leak detector to check for leaks around the septum nut, column fittings, and detector connections. Tighten fittings as necessary, but avoid over-tightening, which can damage ferrules.
-
Checklist for Chemical Issues (If Only this compound Tails)
-
Inlet Liner Contamination/Activity: The inlet liner is a high-temperature zone where non-volatile matrix components and analyte molecules can accumulate, creating active sites.[13][14]
-
Septum and Inlet Seal: A cored septum can deposit particles in the liner, creating active sites.[14] A standard stainless steel inlet seal can also be a source of activity.
-
Column Contamination: The front end of the column can accumulate active contaminants over many injections.
-
Action: Trim 10-20 cm from the front of the column.[1] This removes the most contaminated section and exposes a fresh, inert surface. Remember to update your retention times slightly.
-
-
Column Choice: The stationary phase must be appropriate for the analyte. Analyzing a polar carboxylic acid on a non-polar column (like a DB-5 or HP-5) will often result in severe peak tailing.[18]
-
Action: Use a polar GC column designed for analyzing free fatty acids, such as one with a polyethylene glycol (WAX) or a Free Fatty Acid Phase (FFAP) stationary phase.[18]
-
Step 3: The Definitive Solution - Derivatization
If peak tailing persists after exhausting the troubleshooting steps above, derivatization is the most reliable path forward for achieving excellent peak shape for this compound.[9][12] The goal is to mask the problematic carboxyl group.
-
Why it Works: By converting the -COOH group to a methyl ester (-COOCH₃), you replace the active hydrogen with a methyl group. This drastically reduces the molecule's polarity and its ability to hydrogen bond with active sites in the system.[9] The resulting Fatty Acid Methyl Ester (FAME) is more volatile and thermally stable, leading to sharper peaks and better chromatography.[11][12]
Diagram: Derivatization of this compound
Caption: Esterification of this compound to its methyl ester derivative.
Part 3: Detailed Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
Regular inlet maintenance is the most effective preventative measure against peak tailing from active sites.[13][19]
| Component | Recommended Frequency (for moderately clean samples) | Action |
| Septum | Every 100-200 injections or weekly | Replace to prevent leaks and coring.[15] |
| Inlet Liner | Inspect daily, replace every 1-4 weeks | Replace with a new, deactivated liner.[13][19] |
| O-Ring | Every 5 liner changes | Replace the O-ring to ensure a proper seal.[20] |
| Inlet Seal | Every column change or as needed | Replace with a new seal; use gold-plated for inertness.[17] |
Procedure:
-
Cool the GC inlet to a safe temperature (< 50 °C).
-
Turn off the carrier gas flow to the inlet.
-
Unscrew the septum nut and remove the old septum using clean forceps.
-
Open the inlet and carefully remove the liner and O-ring.
-
Using clean, lint-free swabs and an appropriate solvent (e.g., methanol or acetone), clean the inside surfaces of the inlet.
-
Install the new O-ring and deactivated liner.
-
Reassemble the inlet, install a new septum, and tighten the septum nut.
-
Restore carrier gas flow and perform a leak check.
Protocol 2: Derivatization via Methylation with BF₃-Methanol
This protocol describes the conversion of this compound to its methyl ester (FAME).
Materials:
-
Sample containing this compound (dried extract).
-
14% Boron trifluoride in methanol (BF₃-Methanol).
-
Hexane (GC grade).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate.
-
Screw-cap reaction vials.
Procedure:
-
Place the dried sample extract (containing ~10-100 µg of the acid) into a 2 mL screw-cap vial.
-
Add 200 µL of 14% BF₃-Methanol reagent to the vial.[21]
-
Tightly cap the vial and heat at 60 °C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of the brine solution to the vial.
-
Vortex vigorously for 30 seconds to extract the FAME into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried hexane solution to a GC autosampler vial for analysis.
Part 4: References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
LCGC International. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
V. A. Zenkevich. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from a resource on GC derivatization of acids.
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2021, July 21). How to Select the Correct GC Column for your Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
UVTech. (2025, November 10). The GC inlet is a major area for contamination. How should we maintain it routinely? Retrieved from [Link]
-
Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ? Retrieved from [Link]
-
ResearchGate. (2019, November 18). GCMS fatty acids analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Chromatography Forum. (2004, September 24). Baseline and Tailing. Retrieved from [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Restek Corporation. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule. Retrieved from [Link]
-
Analytical Instrument Management. (2025, July 14). Five Quick and Easy Steps Every Analyst Can Perform for Basic Agilent GC Inlet Maintenance. Retrieved from [Link]
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from a resource on HPLC peak shapes.
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2016, March 7). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Preprints.org. (2025, February 5). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
-
MDPI. (n.d.). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
-
University of Pisa. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from a research paper on GC/MS analysis of fatty acids.
-
Restek Corporation. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Retrieved from [Link]
-
LOUIS - The University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 13. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 14. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 15. The GC inlet is a major area for contamination. How should we maintain it routinely?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 16. agilent.com [agilent.com]
- 17. GC Inlet Maintenance: Restek’s Quick-Reference Guide [discover.restek.com]
- 18. researchgate.net [researchgate.net]
- 19. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 20. aimanalytical.com [aimanalytical.com]
- 21. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
Technical Support Center: Asymmetric Synthesis of Branched Fatty Acids
Welcome to the technical support center for the asymmetric synthesis of branched fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis. Here, we address common experimental challenges with in-depth, cause-and-effect explanations and provide validated protocols to enhance your success.
Troubleshooting Guide: From Low Yields to Optimal Stereocontrol
Achieving high yield and stereoselectivity in the synthesis of branched fatty acids is a multi-faceted challenge. This section breaks down the most common issues encountered in the lab, providing a logical framework for diagnosis and resolution.
Problem 1: Poor Stereoselectivity (Low %ee or %de)
Low enantiomeric or diastereomeric excess is often the most critical hurdle. The root cause typically lies in the transition state energetics of the key bond-forming step.
Q: My alkylation reaction is resulting in a nearly racemic or poorly diastereoselective mixture. What is the primary cause?
A: The most common culprit is suboptimal control over the enolate geometry and its subsequent reaction pathway. For methods employing chiral auxiliaries, like Evans oxazolidinones, the formation of a specific Z-enolate is paramount for predictable stereochemical outcomes.[1]
-
Causality: The chiral auxiliary creates a sterically defined environment. A Lewis acid (e.g., dibutylboron triflate, TiCl₄) coordinates to the carbonyl oxygens, locking the conformation into a rigid chelate. The incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less hindered face of the Z-enolate, leading to the desired diastereomer.[1] If the E-enolate is formed or if the chelation is weak, this facial selectivity is lost.
Troubleshooting Steps:
-
Verify Enolating Agent and Base: For Z-enolate formation with Evans auxiliaries, dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base like diisopropylethylamine (DIPEA) is the gold standard.[1] Using a smaller base like triethylamine (TEA) can sometimes lead to E-enolate formation.[1]
-
Strict Temperature Control: Enolate formation should be conducted at 0 °C or lower, followed by cooling to -78 °C before adding the electrophile. Higher temperatures can compromise the stability of the chelated transition state, allowing for non-selective background reactions.
-
Lewis Acid Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used to achieve rigid chelation.
Q: I'm using a catalytic asymmetric method with a chiral ligand, but my enantioselectivity is low. Where should I start troubleshooting?
A: In catalytic systems, low enantioselectivity often points to issues with the ligand-metal complex, the catalyst's activation, or competing non-catalyzed reactions.
-
Causality: The chiral ligand imparts a C₂-symmetric or asymmetric environment around the metal center. The substrate coordinates to this complex in a way that exposes one prochiral face to the nucleophile over the other. If the ligand is impure, the metal is not in the correct oxidation state, or the reaction conditions are too harsh, this delicate control is lost.
Troubleshooting Steps:
-
Ligand Purity and Loading: Use high-purity ligands. Verify the optimal ligand-to-metal ratio and catalyst loading; too little may result in a significant background reaction, while too much can sometimes inhibit the reaction.
-
Solvent Choice: The solvent can dramatically influence the catalyst's activity and selectivity. Screen a range of aprotic solvents (e.g., THF, Toluene, CH₂Cl₂) to find the optimal medium for your specific ligand-metal combination.
-
Grignard Reagent Quality: For reactions involving Grignard reagents, their quality is critical. Old or poorly stored Grignard reagents can contain impurities that poison the catalyst. It is highly recommended to use freshly prepared or recently titrated reagents.[2][3][4]
Caption: Troubleshooting decision tree for low stereoselectivity.
Problem 2: Low Chemical Yield
Even with perfect stereocontrol, a low yield can render a synthesis impractical. This issue often traces back to reagent quality, reaction conditions, or product stability.
Q: My reaction is clean by TLC, but my isolated yield is consistently low. What are the likely causes?
A: Low isolated yield despite a clean reaction profile often points to issues during the workup or purification stages.
-
Causality: Branched fatty acids, especially after cleavage from an auxiliary, can be amphiphilic, leading to the formation of emulsions during aqueous workups. Furthermore, they may be volatile or prone to degradation on silica gel if not handled correctly.
Troubleshooting Steps:
-
Workup Procedure: Use brine washes to break up emulsions. If the product is acid-sensitive, use a buffered aqueous solution (e.g., sat. NH₄Cl) instead of stronger acids.
-
Purification Method: Minimize contact time with silica gel. Consider using a less acidic grade of silica or deactivating it with a small percentage of triethylamine in the eluent. For sensitive compounds, flash chromatography should be performed quickly and at cold temperatures if necessary.[5]
-
Auxiliary Cleavage: The conditions for removing a chiral auxiliary can be harsh. Incomplete cleavage is a common source of low yield for the final product. Monitor the cleavage reaction carefully by TLC or LC-MS to ensure it goes to completion. If standard conditions (e.g., LiOH/H₂O₂) fail, consider alternative methods like LiBH₄ reduction to the corresponding alcohol, which can then be oxidized.
Q: My reaction does not go to completion, and starting material is always recovered. How can I improve conversion?
A: Incomplete conversion points to insufficient reactivity of one or more components.
-
Causality: This can be due to deactivated reagents, insufficient activation of the substrate (e.g., incomplete enolate formation), or steric hindrance.
Troubleshooting Steps:
-
Reagent Activity: As mentioned, the activity of organometallic reagents like Grignard reagents is paramount. Always titrate them before use to determine the exact concentration of the active species.[4]
-
Temperature & Reaction Time: While low temperatures are good for selectivity, some sluggish reactions may require slightly higher temperatures or significantly longer reaction times to achieve full conversion. This is a trade-off that must be optimized.
-
Substrate Sterics: If the electrophile or the substrate is highly sterically hindered, the reaction may be intrinsically slow. Increasing the concentration of the reagents (within reasonable limits) can sometimes help according to Le Châtelier's principle.
| Parameter | Standard Condition | Modified Condition | Observed Outcome | Rationale |
| Temperature | -78 °C | -40 °C | Increased conversion, slightly lower de% | Balances activation energy barrier with thermal background reactions. |
| Base for Enolate | DIPEA | LDA | Faster enolate formation, risk of side reactions | LDA is a stronger, non-coordinating base, but can be less selective. |
| Grignard Titre | Assumed 1.0 M | Titrated to 0.7 M | Stoichiometry corrected, improved yield | Prevents under-dosing of the active nucleophile. |
| Workup pH | pH ~2 (HCl) | pH ~5 (NH₄Cl) | Higher isolated yield | Minimizes acid-catalyzed degradation of the product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral auxiliary for my synthesis? A1: The choice depends on the desired stereochemical outcome and the nature of your substrate. Evans oxazolidinones are highly reliable for producing syn or anti aldol products and for alkylations.[] Key factors for selection include the steric bulk of the substituent on the auxiliary (e.g., benzyl vs. isopropyl), which dictates the degree of facial shielding. A bulkier auxiliary generally provides higher selectivity. The auxiliary must also be easily removable without causing epimerization of the newly formed stereocenter.[]
Q2: What is the best method to determine the enantiomeric excess (% ee) of my final product? A2: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[7][] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are effective for a wide range of molecules.[7] Alternatively, you can derivatize your fatty acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[9] Chiral NMR shift reagents can also be used but are generally less precise than chromatographic methods.
Q3: Can I use enzymatic methods for synthesizing branched fatty acids? A3: Yes, enzymatic strategies are becoming increasingly powerful for asymmetric synthesis.[10] Enzymes like hydrolases can be used for kinetic resolutions, while other enzyme classes can perform stereoselective C-C bond formations or reductions.[10] The main advantages are extremely high selectivity and mild, environmentally friendly reaction conditions. The primary challenge is often finding an enzyme with the desired substrate specificity and stability for your target molecule.
Q4: My Grignard addition is giving a complex mixture of products. What's happening? A4: This often indicates that the Grignard reagent is either of poor quality or is reacting in unintended ways. Besides the desired 1,2-addition, Grignard reagents can act as bases (enolate formation) or reducing agents.[2] Ensure your substrate is free of acidic protons and that the reaction is run under strictly anhydrous conditions. Using additives like CeCl₃ (the Luche reduction) can sometimes suppress unwanted side reactions and favor the desired addition.
Key Experimental Protocols
Protocol 1: Evans Asymmetric Alkylation (General Procedure)
This protocol is a standard method for the diastereoselective alkylation of an N-acyl oxazolidinone.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 0.1 M). Cool the solution to 0 °C.
-
Enolate Formation: Add diisopropylethylamine (DIPEA, 1.5 equiv.) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.2 equiv.). Stir for 30-60 minutes at 0 °C.
-
Alkylation: Cool the resulting deep yellow solution to -78 °C (dry ice/acetone bath). Add the alkyl halide or triflate electrophile (1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C over 1-2 hours. Monitor the reaction by TLC.
-
Quench & Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Evans asymmetric alkylation.
Protocol 2: Titration of Organometallic Reagents (e.g., n-BuLi)
This protocol uses a known concentration of a diphenylacetic acid solution in THF.
-
Setup: Dry a small flask under vacuum and backfill with argon. Add ~1 mL of anhydrous THF and a stir bar.
-
Indicator: Add a small crystal of diphenylacetic acid until a persistent color is observed.
-
Titration: Using a 1 mL syringe, add the n-BuLi solution dropwise until the color of the solution changes from colorless to a persistent pale yellow.
-
Calculation: The molarity of the n-BuLi is calculated based on the volume added to reach the endpoint. A similar procedure can be adapted for Grignard reagents using an appropriate indicator.
References
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alc ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06350B [pubs.rsc.org]
- 4. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 9. aocs.org [aocs.org]
- 10. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. "Design and Synthesis of Chiral, Conformationally Constrained Fatty Aci" by Lauren Elizabeth Markham Ph.D. [digitalcommons.dartmouth.edu]
- 14. Sci-Hub [sci-hub.sg]
- 15. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 16. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 25. mdpi.com [mdpi.com]
- 26. Mitochondrial Fatty Acid Synthesis is the puppet master of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
- 28. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Co-elution of Fatty Acid Isomers in HPLC
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in analytical lipidomics: the co-elution of fatty acid isomers in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous peaks and unresolved isomers in their daily experiments. Here, we dissect the underlying causes of co-elution and provide a series of actionable troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the separation of fatty acid isomers, providing concise, expert-driven answers.
Q1: Why do my fatty acid isomers consistently co-elute on a standard C18 reversed-phase column?
A1: Standard C18 columns primarily separate molecules based on hydrophobicity. Fatty acid isomers, particularly positional and geometric (cis/trans) isomers, often have very similar hydrophobic characteristics, leading to insufficient differential retention and, consequently, co-elution. While a C18 column is excellent for separating fatty acids by chain length and degree of unsaturation, it often lacks the selectivity needed to resolve subtle structural differences between isomers.[1] For instance, cis and trans isomers have nearly identical hydrophobicity, making their separation on a C18 column challenging.[1]
Q2: What is the single most effective change I can make to my existing reversed-phase HPLC method to improve isomer separation?
A2: Lowering the column temperature is often a simple yet powerful strategy. Reducing the temperature can enhance the subtle energetic differences in the interactions between the isomers and the stationary phase, thereby increasing selectivity. This can lead to a significant improvement in the resolution of cis/trans isomers, which may not be achievable at ambient or elevated temperatures.[2][3]
Q3: Is derivatization essential for separating fatty acid isomers by HPLC?
A3: While not always mandatory, derivatization is a highly effective strategy for several reasons.[1] Firstly, it can introduce a chromophore or fluorophore to the fatty acid molecule, significantly enhancing detection sensitivity, especially for UV or fluorescence detectors.[4] Secondly, the derivatizing agent can alter the overall polarity and structure of the fatty acid, which can, in turn, modify its interaction with the stationary phase and improve chromatographic resolution.[4][5] For instance, phenacyl esters of fatty acids have been shown to improve the separation of positional isomers.[6] However, it's crucial to use a derivatization method that minimizes the risk of isomerization or degradation of unsaturated fatty acids.[7][8]
Q4: Can mass spectrometry (MS) distinguish between co-eluting fatty acid isomers?
A4: Yes, but with important caveats. Standard collision-induced dissociation (CID) in MS/MS often fails to produce fragment ions that are diagnostic of the double bond position in positional isomers.[9] However, more advanced MS techniques, such as electron-activated dissociation (EAD) or ozone-induced dissociation (OzID), can generate fragments that reveal the location of double bonds.[9] Additionally, derivatization strategies can be employed to direct fragmentation to the site of unsaturation, aiding in isomer identification even when they co-elute chromatographically.[5][9]
Q5: When should I consider using silver-ion chromatography?
A5: Silver-ion chromatography is the gold standard for separating unsaturated fatty acid isomers based on the number, geometry (cis/trans), and position of their double bonds.[4] The silver ions immobilized on the stationary phase interact reversibly with the π-electrons of the double bonds. This interaction is stronger for cis isomers than for trans isomers, leading to longer retention times for cis isomers.[10] It is an exceptionally powerful tool when your primary goal is to resolve complex mixtures of unsaturated fatty acid isomers that are intractable by conventional reversed-phase methods.[11][12]
Q6: What are the advantages of using Ultra-Performance Liquid Chromatography (UPLC) over HPLC for fatty acid isomer analysis?
A6: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than traditional HPLC systems.[13] This results in significantly higher chromatographic efficiency, leading to sharper peaks and improved resolution.[13] For challenging separations of fatty acid isomers, the enhanced resolving power of UPLC can often provide the necessary boost to achieve baseline separation where HPLC might fail.[14] The faster analysis times offered by UPLC also lead to higher sample throughput.[13]
Troubleshooting Guide: Overcoming Co-elution
When faced with co-eluting peaks, a systematic approach to method development and optimization is key. The following table outlines common issues, their probable causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor resolution of cis/trans isomers | Insufficient stationary phase selectivity. Standard C18 phases rely on hydrophobic interactions, which are very similar for cis and trans isomers.[1] | 1. Switch to a shape-selective stationary phase: A cholesteryl-bonded or C30 column can offer better shape selectivity, allowing for differentiation based on the three-dimensional structure of the isomers.[1][15] 2. Employ silver-ion chromatography: This technique provides exceptional selectivity for unsaturated isomers by exploiting the interaction of silver ions with double bonds. Cis isomers interact more strongly and are retained longer than trans isomers.[10][12] 3. Lower the column temperature: Reducing the temperature can amplify the small differences in how cis and trans isomers interact with the stationary phase, thereby improving resolution.[2][3] |
| Co-elution of positional isomers (e.g., oleic vs. vaccenic acid) | Inadequate mobile phase composition. The mobile phase may not be providing enough differential partitioning for the isomers. | 1. Optimize the organic modifier: Systematically vary the ratio of organic solvents (e.g., acetonitrile, methanol) in the mobile phase. Different organic modifiers can alter the selectivity of the separation.[16] 2. Adjust the mobile phase pH: For free fatty acids, modifying the pH can alter their ionization state and retention, potentially resolving isomers.[2][17] 3. Introduce a silver-ion additive to the mobile phase: Adding a low concentration of silver nitrate to the mobile phase can improve the separation of positional isomers on a reversed-phase column. |
| Broad, overlapping peaks for all isomers | Low column efficiency. This can be due to a suboptimal flow rate, an old or poorly packed column, or the use of large particle size packing material. | 1. Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve peak shape and resolution. 2. Switch to a UPLC system: UPLC columns with sub-2 µm particles provide significantly higher efficiency and resolving power.[13] 3. Use a longer column or couple two columns in series: This increases the overall column length and, therefore, the number of theoretical plates available for separation.[4] |
| Inability to distinguish isomers even with good chromatography | Identical mass spectra with standard MS/MS. Conventional CID fragmentation patterns are often indistinguishable for fatty acid isomers.[9] | 1. Implement advanced MS/MS fragmentation techniques: Employ EAD or OzID to generate fragments that are specific to the double bond position.[9] 2. Use a derivatization strategy that directs fragmentation: Certain derivatizing agents can be used to introduce a charge or a labile group at a specific position, leading to diagnostic fragment ions upon MS/MS analysis.[5][9][18] |
| Complex sample matrix obscuring isomers | Interference from other lipid classes or sample components. | 1. Implement a pre-fractionation step: Use silver-ion solid-phase extraction (Ag+-SPE) to separate fatty acids based on their degree of unsaturation before HPLC analysis.[19] 2. Utilize two-dimensional liquid chromatography (2D-LC): A comprehensive 2D-LC setup, for example, coupling a silver-ion column in the first dimension to a reversed-phase column in the second, can provide a dramatic increase in peak capacity and resolving power for complex samples.[15] |
Experimental Protocols & Methodologies
Protocol 1: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone for Enhanced UV Detection and Improved Resolution
This protocol is adapted from a method designed to decrease the risk of degradation and isomerization of unsaturated fatty acids during derivatization.[7][8]
Objective: To convert fatty acids into their p-bromophenacyl esters, which possess a strong UV chromophore for sensitive detection and may exhibit altered chromatographic behavior, aiding in isomer separation.
Materials:
-
Fatty acid sample (free fatty acids or a hydrolyzed lipid extract)
-
2,4'-Dibromoacetophenone
-
Triethylamine
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Sample Preparation: Ensure the fatty acid sample is dry. If in a solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Preparation:
-
Prepare a concentrated solution of 2,4'-dibromoacetophenone in acetone.
-
Prepare a solution of triethylamine in acetone.
-
-
Derivatization Reaction:
-
To the dried fatty acid sample, add the 2,4'-dibromoacetophenone solution and the triethylamine solution.
-
Vortex the mixture gently to ensure complete dissolution.
-
Incubate the reaction mixture at 40°C for 30 minutes. This lower temperature and shorter time, compared to older methods, helps to prevent the isomerization of unsaturated fatty acids.[7]
-
-
Reaction Quench and Extraction:
-
After incubation, evaporate the acetone under a stream of nitrogen.
-
Partition the residue between hexane and deionized water.
-
Vortex and then centrifuge to separate the layers.
-
-
Sample Collection:
-
Carefully collect the upper hexane layer containing the derivatized fatty acids.
-
Evaporate the hexane to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
Self-Validation:
-
Run a blank reaction (without fatty acids) to check for interfering peaks from the reagents.
-
Analyze a standard mixture of known fatty acid isomers (e.g., cis and trans oleic acid) to confirm the reaction efficiency and assess any potential isomerization.
Workflow Diagram: A Systematic Approach to Resolving Fatty Acid Isomer Co-elution
The following diagram outlines a logical workflow for tackling co-elution issues, from initial observation to advanced resolution strategies.
Caption: Decision workflow for troubleshooting fatty acid isomer co-elution.
Visualizing Separation Principles: Stationary Phase Selectivity
The choice of stationary phase is critical for resolving isomers. This diagram illustrates how different types of columns interact with fatty acid isomers.
Caption: Interaction of fatty acid isomers with different HPLC stationary phases.
References
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]
- Chen, S.-H., & Chuang, Y.-J. (2002). Analysis of fatty acids by column liquid chromatography. Analytica Chimica Acta, 465(1-2), 145–155.
- Kalogianni, D. P., & Gkogkou, C. T. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5823.
- Arita, M., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Lipid Research, 59(6), 1076-1085.
- Molkentin, J., & Gnewikow, S. (2006). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 15(Suppl. 1), 375-378.
- Schmid, M. G., et al. (2022). Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection. Analytica Chimica Acta, 1201, 339667.
-
Nikolova-Damyanova, B. (n.d.). Silver Ion Chromatography and Lipids, Part 3. AOCS. Retrieved from [Link]
- Burra, S., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100096.
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Molkentin, J., & Gnewikow, S. (2006). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
- Delmonte, P., et al. (2011). Silver ion solid-phase extraction chromatography for the analysis of trans fatty acids.
-
Waters Corporation. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
Payne, S. H. (2010). Development of mass spectrometry-based methods for the analysis of lipid isomers. SciSpace. Retrieved from [Link]
- Khoo, K. S., et al. (2011). Use of column temperature to optimize carotenoid isomer separation by C30 HPLC. Journal of Agricultural and Food Chemistry, 59(13), 7173-7180.
- Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(5), 430-438.
- Boryana, M., et al. (2009). Determination of the Composition of Fatty Acid Mixtures Using GC × FI-MS: A Comprehensive Two-Dimensional Separation Approach. Analytical Chemistry, 81(15), 6334-6342.
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
- Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.
-
Christie, W. W. (n.d.). Silver Ion Chromatography and Lipids, Part 2. AOCS. Retrieved from [Link]
- Ulberth, F., & Henninger, M. (1994).
- Cvacka, J., et al. (2016). Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. PLoS ONE, 11(5), e0155823.
- Ristovska, N., et al. (2015). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 61(1), 19-27.
- Wang, Y., et al. (2021). The HPLC and UPLC-MS/MS analysis of principal unsaturated fatty acids...
-
Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]
-
Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. mac-mod.com [mac-mod.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. jafs.com.pl [jafs.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. aocs.org [aocs.org]
- 11. aocs.org [aocs.org]
- 12. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Branched-Chain Fatty Acid Separation
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating branched-chain fatty acids (BCFAs). BCFAs, with their diverse isomeric forms (iso, anteiso, and various positional isomers), present unique analytical challenges. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues you may encounter during method development and execution.
Section 1: Foundational Concepts & Pre-Analysis Checklist
Before diving into mobile phase optimization, it's crucial to understand the underlying challenges and ensure your foundational setup is correct. Often, issues attributed to the mobile phase originate from sample preparation or system configuration.
FAQ: Why is separating branched-chain fatty acid isomers so challenging?
The primary difficulty lies in the subtle structural similarity between BCFA isomers. Unlike straight-chain fatty acids that separate predictably by chain length and degree of unsaturation, BCFAs require chromatographic systems capable of high-resolution shape selectivity. For example, iso- and anteiso- isomers of the same carbon number have nearly identical polarities and boiling points, making their differentiation dependent on specific interactions with the stationary phase that are heavily influenced by the mobile phase. A recent study highlights that achieving isomer-selective profiling requires systematic evaluation of columns and mobile phase conditions[1].
FAQ: What are the primary chromatographic techniques for BCFA analysis?
There are three main techniques, each with distinct advantages and mobile phase considerations. The choice depends on the sample matrix, required sensitivity, and whether you need to analyze free fatty acids or their derivatives.
| Technique | Typical Analytes | Mobile/Carrier Phase | Strengths | Weaknesses |
| Gas Chromatography (GC) | Fatty Acid Methyl Esters (FAMEs) | Inert Gas (Helium, Hydrogen, Nitrogen) | High resolution for volatile compounds, robust quantification with FID[2]. | Requires derivatization, not suitable for thermally labile compounds. |
| Reversed-Phase HPLC (RP-HPLC) | Free Fatty Acids (FFAs), Derivatives | Acetonitrile/Methanol + Water + Additives | No derivatization required, operates at ambient temperature[3]. | Lower resolution for some isomers compared to GC, requires UV chromophore or universal detector. |
| Supercritical Fluid Chromatography (SFC) | Free Fatty Acids (FFAs), various lipid classes | Supercritical CO₂ + Organic Modifier (e.g., Methanol) | High throughput, combines benefits of GC and LC[4], excellent for isomer separation[5]. | Requires specialized instrumentation[6]. |
FAQ: Do I need to derivatize my BCFAs before analysis?
This is one of the most critical decisions in your workflow and is technique-dependent.
-
For Gas Chromatography (GC): Absolutely, yes. Free fatty acids are too polar and not volatile enough for reliable GC analysis; they tend to show severe peak tailing or may not elute at all. Derivatization to fatty acid methyl esters (FAMEs) is standard practice to increase volatility and improve peak shape[7]. The derivatization process itself must be quantitative and clean, as impurities or incomplete reactions can cause issues mistaken for chromatographic problems[8][9].
-
For HPLC and SFC: Generally, no. One of the key advantages of LC-based techniques is the ability to analyze free fatty acids directly, bypassing the time-consuming derivatization step. However, for UV detection, derivatization to create UV-active esters (e.g., phenacyl esters) can dramatically increase sensitivity[3][10].
Section 2: Gas Chromatography (GC) Troubleshooting
In GC, the "mobile phase" is an inert carrier gas. Its optimization is linked to flow rate and pressure. However, the primary tool for modulating separation is the oven temperature program, which functions analogously to a mobile phase gradient in HPLC.
FAQ: My BCFA methyl ester (FAME) peaks are co-eluting. How can I improve resolution?
Co-elution of BCFA isomers is a common problem. Before adjusting the mobile phase (carrier gas), consider these factors, which have a more significant impact:
-
Stationary Phase Selection: This is paramount. For complex FAME mixtures, especially those containing geometric (cis/trans) and positional isomers, highly polar cyanopropyl silicone stationary phases (e.g., HP-88, Rt-2560) are the industry standard[7][11]. These phases provide unique dipole-dipole interactions necessary to resolve closely related isomers, which less polar phases like polyethylene glycol (WAX) cannot[11].
-
Temperature Program Optimization: A slow, shallow temperature gradient is your most powerful tool. A rapid ramp will cause isomers to bunch together. The goal is to find the temperature range where selectivity between your target isomers is maximal and slow the ramp rate through that region.
Troubleshooting Workflow for GC Resolution
Caption: GC Resolution Troubleshooting Workflow.
FAQ: I'm seeing significant peak tailing for my FAMEs. What are the causes?
Peak tailing in GC points to unwanted secondary interactions or system contamination.
-
Active Sites: Free silanol groups in the injector liner or on the column itself can interact with polar analytes. Ensure you are using a deactivated liner, preferably with glass wool[12]. If the column is old, active sites may have developed; trimming the first few centimeters or replacing the column may be necessary.
-
Incomplete Derivatization: Residual, underivatized free fatty acids are highly polar and will tail severely. Always run a derivatization control. If tailing persists, you may need to optimize the reaction time or temperature, or ensure your reagents are anhydrous.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try injecting a 1:10 dilution of your sample to see if the peak shape improves[13].
Section 3: Reversed-Phase HPLC (RP-HPLC) Mobile Phase Optimization
For HPLC, the mobile phase composition is the primary driver of selectivity and resolution.
FAQ: How do I select the initial mobile phase for RP-HPLC separation of BCFAs?
For reversed-phase separation of free BCFAs on a C8 or C18 column, a good starting point is a binary gradient of water and an organic solvent (acetonitrile or methanol).
-
Solvent A (Aqueous): Ultrapure water with an acidic modifier.
-
Solvent B (Organic): Acetonitrile or Methanol with the same acidic modifier.
-
Acidic Modifier: This is non-negotiable for free fatty acids. Add 0.1% formic acid or 0.1% acetic acid to both mobile phase components[3][14]. This ensures the carboxylic acid group of the BCFAs remains protonated (in its neutral state), preventing ionic interactions with residual column silanols—a primary cause of severe peak tailing[15].
FAQ: My BCFA isomers are not resolving. How can I optimize the mobile phase?
If your initial gradient doesn't provide separation, a systematic approach is needed.
-
Switch the Organic Modifier: Acetonitrile and methanol have different solvent properties[16]. If you started with acetonitrile, try a method with methanol. Methanol is more viscous and may generate higher backpressure, but its different selectivity can sometimes resolve peaks that co-elute in acetonitrile.
-
Optimize the Gradient Profile: Similar to GC temperature programming, a shallow gradient is key. If isomers elute at 65% organic, try running a very shallow gradient from 60% to 70% over a longer period. This gives the analytes more time to interact with the stationary phase, enhancing separation[17].
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and can enhance selectivity for some isomers, though it will also increase retention times and backpressure.
Table: Common Mobile Phase Additives for HPLC of BCFAs
| Additive | Typical Concentration | Function | Detector Compatibility |
| Formic Acid | 0.05 - 0.1% | Suppresses ionization of FFAs, improves peak shape[16]. | Excellent for MS (volatile). |
| Acetic Acid | 0.05 - 0.1% | Suppresses ionization, can offer slightly different selectivity than formic acid[14]. | Good for MS (volatile). |
| Ammonium Formate/Acetate | 5 - 10 mM | Acts as a buffer to stabilize pH and can improve ionization efficiency in MS[14]. | Excellent for MS. Not suitable for ELSD. |
Protocol: Step-by-Step HPLC Gradient Optimization for BCFA Isomers
-
Scouting Run: Start with a fast linear gradient (e.g., 50% to 95% Acetonitrile/0.1% Formic Acid in 10 minutes) to determine the approximate elution time of your BCFAs.
-
Identify Elution Window: Note the organic solvent percentage (%) at which the BCFA cluster begins and ends elution. Let's say it's between 70% and 80% B.
-
Design the Shallow Gradient: Create a new gradient method that focuses on this window.
-
0.0 min: 65% B (start just below the window)
-
15.0 min: 85% B (run slowly through and just past the window)
-
15.1 min: 95% B (fast ramp to wash the column)
-
17.0 min: 95% B (hold)
-
17.1 min: 65% B (return to initial conditions)
-
20.0 min: 65% B (re-equilibrate)
-
-
Evaluate and Refine: Analyze the chromatogram. If separation is improved but incomplete, further decrease the slope (e.g., run from 65% to 85% B over 20 or 30 minutes). If peaks are now too broad, a slightly faster gradient or a higher-efficiency column (smaller particle size) may be needed[15].
Section 4: Supercritical Fluid Chromatography (SFC) for BCFAs
SFC is a powerful normal-phase technique that excels at separating isomers.
FAQ: When should I consider SFC for BCFA analysis?
Consider SFC when:
-
You need very high throughput. SFC run times can be significantly shorter than HPLC[4].
-
You are struggling to separate challenging positional or geometric isomers.
-
You want to analyze multiple lipid classes simultaneously, from nonpolar to moderately polar[18].
-
You are working with thermally labile compounds that are not suitable for GC[6].
FAQ: How do I optimize the mobile phase in SFC?
In SFC, the mobile phase is typically supercritical CO₂ mixed with a polar organic co-solvent (modifier), most commonly methanol[19]. Optimization involves adjusting the co-solvent gradient, system backpressure, and temperature.
-
Co-solvent Gradient: This is the primary tool for adjusting retention. A higher percentage of methanol reduces retention time. For isomer separation, a slow, shallow gradient of the co-solvent is highly effective.
-
Backpressure: Increasing the backpressure increases the density of the supercritical fluid, making it a "stronger" mobile phase, which decreases retention times. This can be adjusted to fine-tune separations.
-
Temperature: Lowering the temperature can sometimes increase selectivity, similar to HPLC.
Decision Tree: Selecting a Chromatographic Technique
Caption: Decision Tree for BCFA Analysis Technique.
Section 5: Detection-Specific Issues
Your choice of detector places firm constraints on your mobile phase composition.
FAQ: My signal is weak when using Mass Spectrometry (MS). Are my mobile phase additives compatible?
For LC-MS, mobile phase compatibility is critical for efficient ionization.
-
Use Volatile Additives: Only use volatile acids and buffers like formic acid, acetic acid, ammonium formate, or ammonium acetate[14]. Non-volatile salts like phosphate will precipitate and contaminate the MS source.
-
Avoid Ion Suppression: High concentrations of additives or non-volatile contaminants from your sample can compete with your analyte for ionization, suppressing its signal. Ensure proper sample clean-up[20].
-
Optimize Additive Concentration: While 0.1% formic acid is a good starting point, sometimes lowering the concentration (e.g., to 0.05%) or switching to a different additive (e.g., 5 mM ammonium formate) can dramatically improve signal for specific compounds[14].
FAQ: I'm using an Evaporative Light Scattering Detector (ELSD) and see a noisy baseline. Could my mobile phase be the problem?
Yes, the ELSD is highly sensitive to the mobile phase. The principle of ELSD involves evaporating the mobile phase to leave analyte particles for detection[21].
-
Volatility is Key: Both the aqueous and organic components of your mobile phase must be highly volatile. Water, acetonitrile, and methanol are excellent.
-
Avoid Non-Volatile Additives: Any non-volatile additive (salts, buffers like sodium phosphate) will not evaporate and will create an extremely high, noisy baseline, rendering the detector useless. Even seemingly "volatile" buffers like ammonium formate can be problematic if used at high concentrations. For ELSD, it is best to use only volatile acids like formic or acetic acid if a modifier is needed.
References
-
Fatty Acids Analysis by Gas Chromatography. (2023, January 31). Impact Solutions. [Link]
-
Can fatty acid salts hinder derivatization of free fatty acid in GC analysis? (2015, August 14). ResearchGate. [Link]
-
The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. [Link]
-
Fatty Acid analysis by gas chromatography. (n.d.). Analytical Techniques in Aquaculture Research. [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). AOCS. [Link]
-
FA derivatization before GLC. (n.d.). Cyberlipid. [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]
-
GC Derivatization. (n.d.). Cuesta College. [Link]
-
HPLC analysis. (n.d.). Cyberlipid. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2024, March 6). Separation Science. [Link]
-
GC tailing solvent peak. (2010, October 18). Chromatography Forum. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. [Link]
-
Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]
-
Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry. (n.d.). J-STAGE. [Link]
-
Potential contamination in the analysis of methyl esters of fatty acids by gas-liquid chromatography. (1962, July). Journal of Lipid Research. [Link]
-
Analysis of fatty acids in foods by supercritical fluid chromatography. (2014, January). ResearchGate. [Link]
-
Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (2020, November 2). Journal of AOAC International. [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005, August 30). Agilent. [Link]
-
Lipidomics by Supercritical Fluid Chromatography. (2015, June 17). Molecules. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13). ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]
-
Peaks tailing-problem on fatty acid and ester analyses. (2016, March 7). Chromatography Forum. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2010, May 25). International Journal of Molecular Sciences. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. (n.d.). Longdom Publishing. [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2023, May 26). Journal of Chromatography A. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. (2023). Journal of Chromatography & Separation Techniques. [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2018). Macedonian Pharmaceutical Bulletin. [Link]
-
Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. (n.d.). Teledyne ISCO. [Link]
-
LC/MS Troubleshooting Guide. (n.d.). ResearchGate. [Link]
-
Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC. (2010, May 25). International Journal of Molecular Sciences. [Link]
-
Can anyone recommend a HPLC method for Free Fatty Acid analysis if they are in dichloromethane? (2013, September 18). ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024, May 6). ZefSci. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. [Link]
-
The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021, March 26). Molecules. [Link]
-
Combining mass spectrometry with evaporative light scattering detection as a powerful tool for analysis of pharmaceuticals. (n.d.). Agilent. [Link]
-
Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. (n.d.). Waters Corporation. [Link]
-
Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. (2012, August 5). ResearchGate. [Link]
Sources
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsus.com [eurofinsus.com]
- 3. aocs.org [aocs.org]
- 4. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. agilent.com [agilent.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. teledyneisco.com [teledyneisco.com]
Technical Support Center: Troubleshooting Low Recovery in 3-Methyldecanoic Acid Liquid-Liquid Extraction
Welcome to the technical support center for the liquid-liquid extraction (LLE) of 3-Methyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the extraction of this medium-chain fatty acid. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can significantly improve your recovery rates and ensure the integrity of your experimental results.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the liquid-liquid extraction of this compound and answers common questions that arise during the process.
FAQ 1: What are the key physicochemical properties of this compound that influence its extraction?
Understanding the properties of this compound is the first step to designing an effective extraction protocol. Its behavior in a biphasic system is dictated by its structure and resulting chemical characteristics.
| Property | Estimated Value | Implication for Extraction |
| Molecular Formula | C11H22O2 | The long carbon chain contributes to its non-polar character. |
| Molecular Weight | 186.29 g/mol [1][2][3] | --- |
| pKa | ~4.80 ± 0.10 | Crucial for pH adjustment to control its ionization state. |
| logP (o/w) | ~4.108 - 4.3[4] | Indicates high hydrophobicity and preference for organic solvents. |
| Water Solubility | ~20.85 mg/L at 25°C[4] | Very low solubility in aqueous solutions. |
| Boiling Point | ~278.57 - 289.35 °C[4] | Relevant for downstream solvent evaporation steps. |
The high logP value and low water solubility suggest that this compound will preferentially partition into a non-polar organic solvent.[4] However, its carboxylic acid functional group means its solubility is highly dependent on pH.
FAQ 2: How does pH affect the extraction efficiency of this compound?
The pH of the aqueous phase is the most critical parameter in the liquid-liquid extraction of any carboxylic acid. The underlying principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (conjugate base) to the un-ionized (acid) form of a molecule.[5][6][7][8][9]
Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])
-
When pH < pKa: The un-ionized (protonated) form, this compound (HA), predominates. This neutral form is less polar and more soluble in organic solvents.
-
When pH > pKa: The ionized (deprotonated) form, 3-methyldecanoate (A⁻), is the major species. This charged form is more polar and thus more soluble in the aqueous phase.
Therefore, to extract this compound from an aqueous sample into an organic solvent, the pH of the aqueous phase must be adjusted to be at least 2 pH units below its pKa (~4.8). A pH of ≤ 2.8 is recommended to ensure that over 99% of the acid is in its neutral, organic-soluble form.[6][10]
Part 2: Troubleshooting Common Issues
This section provides a question-and-answer style guide to troubleshoot specific problems you may encounter during your extraction experiments.
Q1: I have low recovery of this compound in my organic phase. What are the likely causes and how can I fix it?
Several factors can contribute to poor recovery. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low recovery.
-
Incorrect pH: As detailed in FAQ 2, if the pH is too high, the this compound will be in its ionized form and remain in the aqueous layer.[6][10] Always verify the pH of the aqueous phase after adding your sample and before extraction.
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is paramount.[11] While this compound is non-polar, the polarity of the organic solvent can influence extraction efficiency. Solvents like hexane, diethyl ether, methyl tert-butyl ether (MTBE), and ethyl acetate are common choices. A solvent miscibility table can be a useful reference.[11][12]
-
Insufficient Mixing or Phase Contact: For the acid to transfer from the aqueous to the organic phase, there must be sufficient surface area contact between the two immiscible liquids. Gentle, repeated inversions of the separatory funnel are more effective and less likely to cause emulsions than vigorous shaking.[13]
-
Sub-optimal Phase Volume Ratio: If the concentration of this compound is high, a single extraction with a small volume of organic solvent may not be sufficient to extract it all. It is often more effective to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[14]
Q2: A thick, stable emulsion has formed between the aqueous and organic layers. How can I break it and prevent it from happening again?
Emulsion formation is a common problem, especially with complex biological samples that may contain surfactants like phospholipids or proteins.[13][15]
-
Time and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gentle swirling or tapping the side of the funnel can help the layers separate.[16][17]
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which can force the organic components out and break the emulsion.[13][16]
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes.[13][18] This is often the most effective method.
-
Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help to break up the emulsion.[13]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[13]
-
Gentle Mixing: As mentioned, avoid vigorous shaking. Use a gentle swirling or inverting motion.[13][15]
-
pH Adjustment: Ensure the pH is correctly adjusted, as this can sometimes contribute to emulsion stability.[16][17]
-
Pre-treatment of Sample: If working with complex matrices, consider a protein precipitation step (e.g., with acetonitrile or methanol) before extraction.
Q3: How can I confirm the concentration of this compound in my final extract?
Accurate quantification is essential to determine your recovery rate. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step.[3][19][20]
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) to improve its chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification.[19]
-
Calibration Curve: Prepare a series of standards of known this compound concentrations, derivatize them in the same manner as your sample, and run them on the GC-MS to create a calibration curve.
-
Quantification: Compare the peak area of your sample to the calibration curve to determine the concentration.
Other analytical techniques like High-Performance Liquid Chromatography (HPLC) can also be used, particularly with UV detection for aromatic acids or with mass spectrometry (LC-MS).[21]
Part 3: Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
-
Sample Preparation: In a suitable container, dissolve your sample containing this compound in a known volume of deionized water.
-
pH Adjustment: Slowly add 1M Hydrochloric Acid (HCl) dropwise while monitoring with a calibrated pH meter until the pH of the aqueous solution is stable at ≤ 2.8.
-
Transfer to Separatory Funnel: Quantitatively transfer the acidified aqueous sample to a separatory funnel of appropriate size.
-
Addition of Organic Solvent: Add a volume of a suitable organic solvent (e.g., ethyl acetate, hexane) to the separatory funnel. A 1:1 or 2:1 aqueous to organic phase ratio is a good starting point.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel gently 20-30 times, venting frequently to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate.
-
Collection of Organic Phase: Carefully drain the lower aqueous layer. Then, collect the upper organic layer through the top of the funnel to avoid contamination.
-
Drying the Organic Phase: Add anhydrous sodium sulfate (Na₂SO₄) to the collected organic phase to remove any residual water.
-
Solvent Evaporation: Decant or filter the dried organic phase and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the this compound.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your chosen analytical method (e.g., GC-MS).
Caption: Step-by-step LLE workflow.
References
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
3-methyl decanoic acid, 60308-82-9 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]
-
Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed. (2024). Retrieved January 22, 2026, from [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube. (2023). Retrieved January 22, 2026, from [Link]
-
Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - JoVE. (2024). Retrieved January 22, 2026, from [Link]
-
Decanoic acid, 3-methyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
-
Optimization of feed and extractant concentration for the liquid-liquid extraction of volatile fatty acids from synthetic solution and landfill leachate | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
optimization and validation of liquid-liquid extraction (lle) method and the application of gas chromatography with fid detector for the determination and quantification of volatile fatty acids in effluents from anaerobic reactors - SciELO. (n.d.). Retrieved January 22, 2026, from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024). Retrieved January 22, 2026, from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). Retrieved January 22, 2026, from [Link]
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved January 22, 2026, from https://www.your_university.
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014). Retrieved January 22, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025). Retrieved January 22, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]
-
Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry | PharmaXChange.info. (2014). Retrieved January 22, 2026, from [Link]
-
Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Tackling emulsions just got easier - Biotage. (2023). Retrieved January 22, 2026, from [Link]
-
The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved January 22, 2026, from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018). Retrieved January 22, 2026, from [Link]
-
Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent - MDPI. (2023). Retrieved January 22, 2026, from [Link]
-
3-Methyltetradecanoic acid | C15H30O2 | CID 5282691 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
8-Methyldecanoic acid | C11H22O2 | CID 21813 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
ANALYTICAL METHOD SUMMARIES - Eurofins. (2021). Retrieved January 22, 2026, from [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved January 22, 2026, from [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Retrieved January 22, 2026, from [Link]
-
3-methyl-decanoic acid (C11H22O2) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]
-
Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. (2020). Retrieved January 22, 2026, from [Link]
-
Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved January 22, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Retrieved January 22, 2026, from [Link]
-
Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - NIH. (2024). Retrieved January 22, 2026, from [Link]
Sources
- 1. Decanoic acid, 3-methyl- [webbook.nist.gov]
- 2. 8-Methyldecanoic acid | C11H22O2 | CID 21813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 60308-82-9|For Research [benchchem.com]
- 4. 3-methyl decanoic acid, 60308-82-9 [thegoodscentscompany.com]
- 5. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. microbenotes.com [microbenotes.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. Solvent Miscibility Table [sigmaaldrich.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. biotage.com [biotage.com]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. shimadzu.com [shimadzu.com]
Technical Support Center: Stability of Derivatized Organic Acids for GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of organic acids. This guide is designed for researchers, scientists, and drug development professionals who rely on derivatization to make organic acids amenable to GC-MS analysis. The stability of these derivatives is paramount for achieving accurate, reproducible, and reliable results.
Organic acids, due to their polarity and low volatility, cannot be directly analyzed by GC-MS.[1][2][3] Derivatization is an essential sample preparation step that converts these non-volatile compounds into thermally stable and volatile derivatives by replacing active hydrogen atoms on carboxyl and hydroxyl groups.[1][4][5] The most common method is silylation, which introduces a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2][6]
However, these derivatives are often susceptible to degradation, primarily through hydrolysis. This guide provides in-depth troubleshooting advice and best practices to address the stability challenges you may encounter during your experiments, ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my derivatized organic acid samples so unstable? I'm seeing signal loss over time.
A1: The primary cause of derivative instability is hydrolysis.
The core of the problem lies in the chemical nature of the silyl derivatives themselves. Silylating reagents form silyl ethers with hydroxyl groups and silyl esters with carboxylic acids.[6] The silicon-oxygen (Si-O) bond in these derivatives is highly susceptible to cleavage by nucleophilic attack, with water being the most common nucleophile in a laboratory environment.
Causality Explained:
-
Susceptibility to Moisture: Silyl derivatives are notoriously sensitive to moisture.[7] Even trace amounts of water present in your sample, solvent, reagents, or from atmospheric humidity can hydrolyze the derivatives back to their original organic acid form. This reversal leads directly to a decrease in the chromatographic peak area of the derivative and a loss of signal intensity.
-
Reagent and Derivative Stability: The stability of the derivative is influenced by the steric bulk around the silicon atom. For example, tert-butyldimethylsilyl (TBDMS) derivatives, formed using reagents like MTBSTFA, are significantly more stable and resistant to hydrolysis than the more common trimethylsilyl (TMS) derivatives formed by BSTFA or MSTFA.[8][9] The bulky tert-butyl group physically hinders water molecules from attacking the silicon atom.[10]
-
pH and Catalysis: The hydrolysis reaction can be catalyzed by both acids and bases. Any acidic or basic contaminants in your sample vial can accelerate the degradation of your derivatives.
To ensure the stability of your derivatives, it is crucial to work under anhydrous (water-free) conditions at every step of the process.[7]
Q2: My results are not reproducible between injections or batches. What derivatization-related issues could be the cause?
A2: Poor reproducibility is often linked to incomplete or inconsistent derivatization and subtle variations in sample handling.
Achieving consistent derivatization is a multi-factorial challenge. If the reaction does not go to completion uniformly across all samples and standards, your quantitative results will be unreliable.
Key Factors Affecting Reproducibility:
-
Incomplete Derivatization: This is a common culprit for poor peak shapes and reduced sensitivity.[2] The reaction's success depends on several factors:
-
Time and Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. Sterically hindered organic acids may require more aggressive conditions (higher temperature or longer time) than simpler molecules.[7] These conditions must be precisely controlled and kept consistent for all samples in a batch.
-
Reagent Excess: A sufficient molar excess of the silylating reagent is necessary to drive the reaction forward. A general rule is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in the sample.[7]
-
Catalysts: For particularly difficult or sterically hindered compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the primary silylating reagent (e.g., BSTFA) and ensure a more complete reaction.[11][12]
-
-
Matrix Effects: The sample matrix—everything in the sample besides the analyte of interest—can significantly impact derivatization.[13][14][15] Other compounds can compete for the derivatizing reagent, leading to an incomplete reaction for your target analytes. This can cause signal suppression or enhancement that varies from sample to sample.[13][14]
-
Evaporation and Concentration Changes: If samples are left uncapped in the autosampler for extended periods, the solvent can evaporate. This concentrates the sample, leading to artificially high responses in later injections compared to earlier ones.[16] This is especially problematic when working with small volumes.
To improve reproducibility, automating the derivatization process can eliminate variability introduced by manual handling.[17][18] If automation is not possible, extreme care should be taken to ensure reaction conditions, reagent volumes, and timing are identical for every sample.
Troubleshooting and Workflow Diagrams
The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for organic acid derivatization, highlighting critical stability points.
Caption: Troubleshooting decision tree for common derivatization stability issues.
Q3: I see multiple, unexpected peaks for a single, pure organic acid standard. Is this a stability issue?
A3: This is likely due to the formation of derivatization artifacts or isomers, which is a common challenge with silylation.
While not a stability issue in the sense of degradation over time, the formation of multiple derivative products from a single analyte is a significant problem that affects quantification and identification.[2]
Common Causes for Multiple Peaks:
-
Incomplete Derivatization: If an organic acid has multiple functional groups (e.g., a hydroxyl group and a carboxyl group), an incomplete reaction may yield a mix of partially and fully derivatized molecules. For example, you might see a peak for the organic acid with only one of its two active hydrogens replaced by a TMS group, and another peak for the fully derivatized version.
-
Formation of Artifacts: Silylating reagents can sometimes react with other functional groups or with themselves to form by-products that appear as extra peaks in your chromatogram.[19] For example, certain ketones can be converted to silyl enol ethers, creating an additional derivative.[11]
-
Keto-Enol Tautomerism: Carbonyl-containing compounds, which are often derivatized in a preliminary methoximation step, can exist in different isomeric forms, leading to multiple derivative peaks.[17] The methoximation step is designed to prevent this by forming stable methoxime derivatives, but if this initial step is incomplete, issues can arise.
To mitigate this, ensure your derivatization conditions are optimized to drive the reaction to a single, stable product. This includes using a catalyst and appropriate time/temperature, as well as performing the methoximation step for any organic acids containing ketone or aldehyde groups.[17]
Q4: How should I store my derivatized samples, and for how long are they viable?
A4: Analyze samples as quickly as possible after derivatization. If storage is unavoidable, use tightly sealed vials at -80°C.
The stability of derivatized samples is finite and highly dependent on storage conditions.[20] While some robust derivatives like MTBSTFA-derivatized compounds may be stable for up to 72 hours under ideal conditions, MSTFA derivatives are generally less stable.[16]
Best Practices for Storage:
| Storage Condition | Recommendation | Rationale |
| Immediate Analysis | Highly Recommended. Analyze samples within the same day of derivatization, ideally within 12-24 hours.[16] | Minimizes the opportunity for hydrolysis and degradation, ensuring the most accurate representation of the original sample. |
| Temperature | Store at -80°C. If short-term storage (24-48 hours) is needed, -20°C may be acceptable, but -80°C is superior for longer periods.[16][21] | Low temperatures significantly slow down the rate of hydrolysis and other degradation reactions. |
| Vial Sealing | Use high-quality vials with PTFE-lined caps. Ensure a tight seal. Parafilming the cap can provide an extra barrier.[16] | Prevents atmospheric moisture from entering the vial and prevents solvent evaporation, which would concentrate the sample. |
| Environment | Store vials in a desiccated environment. Placing sample boxes inside a sealed bag with desiccant can help.[16] | Reduces exposure to ambient moisture, especially during transfers in and out of the freezer. |
| Freeze/Thaw Cycles | Avoid at all costs. Aliquot samples if multiple analyses are anticipated. | Each freeze/thaw cycle can introduce moisture through condensation, accelerating derivative degradation. |
Protocols for Enhancing Derivative Stability
Protocol 1: Standard Two-Step Derivatization for Organic Acids
This protocol is a widely used method that involves methoximation to stabilize carbonyl groups, followed by silylation.
Materials:
-
Dried sample extract or standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Complete Drying: Ensure the sample extract is completely dry. Use a stream of nitrogen gas or a vacuum concentrator. The absence of water is the single most critical factor for derivative stability.[7]
-
Methoximation Step (for carbonyl-containing acids):
-
Add 50 µL of a 20 mg/mL solution of MOX in anhydrous pyridine to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes. This step protects aldehyde and ketone groups from forming multiple isomers during silylation.[17]
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Add 80 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to improve reaction efficiency, especially for hindered groups.[12]
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 45-60 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the supernatant to an autosampler vial with a micro-insert if necessary.
-
Analyze by GC-MS as soon as possible.
-
Protocol 2: Best Practices for Sample Handling and Storage
-
Use Deactivated Glassware: Active sites on glass surfaces can adsorb analytes. Use silanized vials and inserts to prevent sample loss.[11]
-
Work in a Dry Environment: If possible, perform reagent additions in a glove box under nitrogen or in an area with low humidity. Keep reagent bottles tightly sealed and stored in a desiccator.
-
Seal Vials Immediately: Do not leave vials open to the atmosphere any longer than absolutely necessary.
-
For Storage: If immediate analysis is not possible, flush the vial headspace with dry nitrogen before sealing tightly with a PTFE-lined cap. Parafilm the cap for an extra seal and place it immediately in a -80°C freezer.[16]
-
Batch Processing: To ensure consistency, process standards, quality controls, and samples in the same batch under identical conditions. Automated derivatization is the gold standard for minimizing variability.[18]
By understanding the chemical vulnerabilities of derivatized organic acids and implementing these rigorous protocols, you can significantly enhance the stability of your samples, leading to more accurate and reproducible GC-MS data.
References
-
Frolov, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules, 28(6), 2653. Available at: [Link]
-
Tarakhovskaya, E.R., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Available at: [Link]
- Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis.
-
Frolov, A., et al. (2023). Matrix effects between organic acids. ResearchGate. Available at: [Link]
- Shen, G., & Xie, M. (n.d.). Overview of Derivatization Reagents Commonly Used in GC and LC Analysis.
- Kvitvang, H.F.N., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]
-
Pahwa, H. (2017). How long and under what conditions can I store my derivatized GCMS samples? ResearchGate. Available at: [Link]
- Pace, V. (2021).
-
ResearchGate. (2024). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. Available at: [Link]
- Pierce, A.E. (n.d.). Techniques for Silylation.
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Available at: [Link]
- MetBioNet. (n.d.).
- Kloos, D., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 29(2), 339-348.
- Coene, K.L.M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 405-413.
- Vuckovic, M., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)
-
Chromatography Forum. (2009). organic acid disorders and GC-MS. Available at: [Link]
-
ResearchGate. (n.d.). Organic polar compounds identified as their TMS derivatives by GC-MS. Available at: [Link]
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now! Available at: [Link]
-
University of Waterloo. (2022). Organic Acids Chemical Storage Sheet. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? Available at: [Link]
- ResearchGate. (2025).
- Villas-Boas, S.G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.
-
NIST. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available at: [Link]
-
Villas-Boas, S.G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]
- Villas-Boas, S.G., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
-
MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Available at: [Link]
-
Little, J.L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Available at: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. metbio.net [metbio.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 20. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in LC-MS/MS Quantification of Fatty Acids
Welcome to the technical support center for fatty acid quantification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome one of the most persistent challenges in bioanalysis: the matrix effect.
The matrix effect—the alteration of ionization efficiency by co-eluting compounds—can severely compromise the accuracy, precision, and sensitivity of your assays.[1][2][3] Fatty acids, particularly in complex biological matrices like plasma or serum, are highly susceptible to these effects, primarily due to the high abundance of phospholipids.[4][5][6] This guide provides a structured approach to systematically identify, troubleshoot, and mitigate these interferences, ensuring the integrity and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of LC-MS/MS methods for fatty acid analysis.
Q1: What are the primary sources of matrix effects in fatty acid analysis of biological samples?
A: In biological matrices such as plasma, serum, or tissue homogenates, the most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), is phospholipids.[1][5][6] Phospholipids are highly abundant in cell membranes and, due to their amphipathic nature, are often co-extracted with fatty acids during sample preparation.[5][6] They tend to elute across a broad range in reversed-phase chromatography, often overlapping with the retention times of target fatty acids.[1] This co-elution leads to competition for charge in the ESI source, reducing the ionization of the analytes and resulting in a suppressed signal and poor quantitative accuracy.[1][6]
Q2: How can I quickly determine if my assay is suffering from matrix effects?
A: There are two widely accepted methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[7][8] A standard solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which matrix components are eluting and causing suppression or enhancement.[7][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the industry-standard approach for validating a method.[9] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat (clean) solvent. The ratio of these responses gives the "matrix factor" (MF). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[8]
Q3: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?
A: While a co-eluting SIL-IS is the gold standard for compensation, it is not a panacea. A SIL-IS can effectively correct for signal variability because it experiences the same degree of ion suppression or enhancement as the analyte.[9][10] However, if the matrix effect is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the assay no longer meets the required limits of quantification (LOQ).[9] Therefore, the best practice is to first minimize the matrix effect through optimized sample preparation and chromatography and then compensate for any remaining, unavoidable effects using a SIL-IS.[11]
Q4: When is derivatization a necessary strategy for fatty acid analysis?
A: You should consider derivatization under two primary circumstances:
-
Poor Ionization Efficiency: Fatty acids are carboxylic acids and ionize best in negative ion mode.[12] However, reversed-phase chromatography often requires an acidic mobile phase to ensure good peak shape, which suppresses the deprotonation needed for negative mode ionization.[12][13] Derivatizing the carboxyl group to add a permanently positive charge (a "charge-reversal" tag) allows for highly sensitive analysis in positive ion mode, often increasing sensitivity by several orders of magnitude.[12]
-
Overcoming Matrix Effects: Derivatization alters the chemical properties of the fatty acids, which can shift their retention time away from interfering matrix components like phospholipids.[14] This chromatographic separation is a powerful tool for reducing matrix effects.
Q5: My fatty acid signal is low and inconsistent. What is the first troubleshooting step?
A: The first and most effective step is to re-evaluate your sample preparation method. Simple protein precipitation (PPT) with acetonitrile or methanol is fast but notoriously ineffective at removing phospholipids, often leading to significant matrix effects.[4] Consider implementing a more rigorous sample cleanup technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][9]
Visualizing the Problem and Solution
The Mechanism of Phospholipid-Induced Ion Suppression
The diagram below illustrates how abundant phospholipids can interfere with the ionization of target fatty acid analytes during ESI-MS analysis.
Caption: Phospholipids outcompete fatty acids for ionization in the ESI source.
Workflow for Troubleshooting Matrix Effects
This workflow provides a systematic approach to developing a robust LC-MS/MS assay for fatty acids, focusing on the proactive mitigation of matrix effects.
Caption: A decision-making workflow for mitigating matrix effects in fatty acid analysis.
Detailed Troubleshooting Guides & Protocols
This section provides in-depth strategies and step-by-step protocols to address significant matrix effects.
Issue: Severe Ion Suppression in Plasma/Serum Samples
When facing >25% ion suppression, a multi-faceted approach focusing on sample cleanup and chromatography is required.
Strategy 1: Advanced Sample Preparation
The goal is to selectively remove interfering phospholipids while retaining the fatty acid analytes.[15]
| Technique | Principle | Phospholipid Removal | Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., Acetonitrile). | Poor (~50%)[9] | Good | Least effective method for removing phospholipids, often resulting in significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity. | Good to Excellent | Variable; can be low for more polar fatty acids.[4] | A double LLE can be used to first remove hydrophobic interferences with a non-polar solvent like hexane.[9] |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. Mixed-mode or specific phospholipid removal sorbents are used. | Excellent (>99%)[4][6] | Good to Excellent | The most effective and reproducible method for producing clean extracts and reducing matrix effects.[4] |
Protocol 1.1: Phospholipid Removal using a Generic SPE Plate
This protocol is a general guideline for commercially available phospholipid removal SPE plates (e.g., those using zirconia-coated silica).[15][16] Always consult the manufacturer's specific instructions.
-
Sample Pre-treatment: To a 100 µL plasma sample, add 25 µL of the SIL-IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 1% formic acid, if required for analyte stability) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >3,000 x g for 5 minutes to pellet the precipitated proteins.
-
Loading: Place the SPE plate on a vacuum manifold fitted with a collection plate. Transfer the supernatant from the previous step to the wells of the SPE plate.
-
Elution: Apply a brief vacuum pulse (e.g., 2-4 seconds at 10" Hg) to pass the sample through the sorbent into the collection plate. Unlike traditional SPE, the phospholipids are retained on the sorbent, and the cleaned sample (flow-through) is collected.
-
Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution before injection.
Strategy 2: Chemical Derivatization to Enhance Sensitivity and Reduce Interferences
Derivatization can fundamentally solve the dual problems of poor ionization and matrix interference.[13][17] By attaching a charged tag, you increase ionization efficiency and shift the analyte's chromatographic properties.[12]
Protocol 2.1: Charge-Reversal Derivatization with DMAQ
This protocol is based on a method using 2-dimethylamino-quinoline-6-carbonyl azide (DMAQ) which improves sensitivity and separation.[18]
-
Sample Preparation: Extract fatty acids from 50 µL of your sample matrix using an appropriate method (e.g., LLE or SPE). Evaporate the extract to dryness.
-
Derivatization Reaction:
-
Quenching: Add 10 µL of 10% formic acid to stop the reaction.[18]
-
Final Preparation: Evaporate the reaction mixture to dryness under vacuum. Reconstitute the residue in a suitable volume of acetonitrile or initial mobile phase for LC-MS/MS analysis.[18]
Strategy 3: Chromatographic and Mobile Phase Optimization
Fine-tuning your LC method can chromatographically resolve your fatty acids from the bulk of the matrix interferences.[7][19]
-
Mobile Phase Modifiers: The choice of additive can significantly impact ionization. While formic or acetic acid are common for positive mode, their acidic nature suppresses ionization in negative mode.[12] For negative mode analysis of underivatized fatty acids, mobile phases containing additives like ammonium acetate or ammonium fluoride have been shown to enhance sensitivity.[20][21] A study found that ammonium fluoride, in particular, enhanced the sensitivity for targeted fatty acid species more than other common ammonium salts.[20]
-
Gradient Optimization: Employ a shallower gradient around the elution time of your target analytes. This can improve the separation between your analytes and any closely eluting matrix components.[19] Using Ultra-High-Performance Liquid Chromatography (UPLC) technology can also significantly improve resolution and reduce matrix effects compared to traditional HPLC.[4]
Method Validation: Proving the Reduction of Matrix Effects
According to FDA and EMA guidelines, a bioanalytical method must be validated to demonstrate its reliability.[22][23] The quantitative assessment of matrix effects is a critical component of this validation.
Procedure: Quantitative Matrix Factor Assessment
This procedure allows you to calculate the precise impact of the matrix on your analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your analytes and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank matrix. Spike the analytes and SIL-IS into the dried, extracted residue before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analytes and SIL-IS into the blank matrix before performing the entire extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF value between 0.85 and 1.15 is generally considered acceptable.
-
Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Process Efficiency (PE): PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 Alternatively, PE (%) = (MF * RE) / 100
-
By systematically applying these troubleshooting strategies and validating your results, you can develop a robust, reliable, and accurate LC-MS/MS method for the quantification of fatty acids, free from the confounding influence of matrix effects.
References
-
A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. MDPI. Available from: [Link]
-
LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. National Institutes of Health. Available from: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available from: [Link]
-
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. Available from: [Link]
-
Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Waters. Available from: [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. ACS Publications. Available from: [Link]
-
Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies. National Institutes of Health. Available from: [Link]
-
Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
-
Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. Available from: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
-
A Convenient Alternative to MALDI and ESI. LCGC International. Available from: [Link]
-
Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. Available from: [Link]
-
Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. National Institutes of Health. Available from: [Link]
-
The effect of mobile phase modifiers on the ionization efficiency of... ResearchGate. Available from: [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX. Available from: [Link]
-
Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]
-
improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Ask this paper by Bohrium. Available from: [Link]
-
isotope-labeled internal standards: Topics by Science.gov. Science.gov. Available from: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. Available from: [Link]
-
A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. ResearchGate. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available from: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Available from: [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available from: [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health. Available from: [Link]
-
Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. Available from: [Link]
-
Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available from: [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Odesa University of Clinical Investigations. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available from: [Link]
-
Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. National Institutes of Health. Available from: [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 19. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 20. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elearning.unite.it [elearning.unite.it]
Selecting the right internal standard for branched-chain fatty acid analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids (BCFAs). It addresses common challenges and frequently asked questions regarding the selection of an appropriate internal standard (IS) to ensure accurate and reproducible quantification.
Introduction to Branched-Chain Fatty Acids and the Analytical Imperative
Branched-chain fatty acids (BCFAs) are a unique class of fatty acids characterized by one or more methyl branches along their aliphatic chain. Predominantly found in bacteria, ruminant-derived food products, and the human gut microbiome, BCFAs play crucial roles in regulating membrane fluidity, cellular signaling, and metabolic processes. Their association with various physiological and pathological states has spurred significant research interest.
Accurate quantification of BCFAs is paramount to understanding their biological significance. However, their structural similarity to other fatty acids and often low abundance in complex biological matrices present considerable analytical challenges. The cornerstone of reliable quantification in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), is the proper selection and use of an internal standard. An internal standard is a compound added to a sample in a known concentration to correct for the loss of analyte during sample preparation and analysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for BCFA analysis?
A1: An internal standard is critical for several reasons:
-
Correction for Sample Loss: It accounts for the loss of analytes during the multi-step process of extraction, derivatization, and injection.[1]
-
Normalization of Injection Volume: It corrects for minor variations in the volume of sample injected into the chromatograph.
-
Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer. An ideal internal standard will experience similar matrix effects as the analyte, allowing for accurate correction.[2]
Q2: What are the primary types of internal standards used for BCFA analysis?
A2: The two main categories of internal standards for BCFA analysis are:
-
Odd-Chain Fatty Acids (OCFAs): These are straight-chain fatty acids with an odd number of carbon atoms (e.g., C13:0, C15:0, C17:0, C19:0).[3][4] The underlying assumption is that OCFAs are naturally absent or present at very low levels in the sample of interest.[4]
-
Stable Isotope-Labeled Fatty Acids: These are synthetic fatty acids in which one or more atoms have been replaced by a heavy isotope (e.g., ¹³C or ²H).[5][] These are considered the "gold standard" as their chemical and physical properties are nearly identical to their corresponding endogenous analytes.[][7]
Q3: When should I choose an odd-chain fatty acid as an internal standard?
A3: OCFAs can be a cost-effective option and are suitable under specific conditions:
-
When Stable Isotopes are Unavailable: Commercially available stable isotope-labeled BCFAs may be limited.
-
In Matrices with Low Endogenous OCFAs: It is crucial to verify the absence or negligible presence of the chosen OCFA in your specific sample type. For instance, while some plant lipids have very low levels of OCFAs, they can be present in detectable amounts in tissues from ruminant animals.[4]
-
For Relative Quantification: If the goal is to compare the relative abundance of BCFAs across different samples rather than determining absolute concentrations, OCFAs can provide reliable normalization.
Q4: What are the advantages of using stable isotope-labeled internal standards?
A4: Stable isotope-labeled internal standards offer the highest level of accuracy and precision for several reasons:
-
Identical Chemical and Physical Properties: They co-elute with the target analyte and exhibit nearly identical extraction recovery and ionization efficiency.[7] This provides the most accurate correction for any variations during the analytical process.
-
Reduced Matrix Effects: Their similar behavior to the endogenous analyte helps to effectively compensate for signal suppression or enhancement caused by the sample matrix.[2]
-
Improved Specificity and Precision: The use of stable isotope-labeled standards significantly enhances the specificity and precision of quantitative analysis.[2]
Troubleshooting Guide
Issue 1: High variability in replicate measurements.
| Potential Cause | Troubleshooting Action |
| Inconsistent addition of internal standard. | Ensure the internal standard is added at the very beginning of the sample preparation process using a calibrated pipette. Prepare a master mix of the internal standard solution to add to all samples. |
| Incomplete sample homogenization. | For tissue or solid samples, ensure complete homogenization to evenly distribute the internal standard and the analytes. |
| Phase separation issues during extraction. | Optimize the extraction protocol to ensure clean and complete separation of the lipid-containing organic phase. |
| Poor choice of internal standard. | If using an OCFA, its extraction efficiency may differ significantly from the BCFAs of interest. Consider switching to a stable isotope-labeled internal standard that more closely matches the analyte's properties.[4] |
Issue 2: Inaccurate quantification or poor recovery.
| Potential Cause | Troubleshooting Action |
| Endogenous presence of the odd-chain fatty acid internal standard. | Analyze a blank sample matrix without the added internal standard to check for any naturally occurring levels of the chosen OCFA. If present, select a different OCFA or a stable isotope-labeled standard.[4] |
| Degradation of the internal standard or analyte. | Ensure proper storage of standards and samples at -80°C to prevent degradation.[8] Avoid repeated freeze-thaw cycles.[8] |
| Inefficient derivatization. | The derivatization step is crucial for GC-MS analysis of fatty acids.[5][9] Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimized. |
| Non-linearity of the calibration curve. | Prepare a multi-point calibration curve spanning the expected concentration range of the BCFAs in your samples. Ensure the internal standard concentration is consistent across all calibration points and samples. |
Experimental Protocols
Protocol 1: Selection and Validation of an Odd-Chain Fatty Acid Internal Standard
-
Literature Review and Preliminary Screening: Review literature for your specific sample matrix to identify OCFAs that are reported to be absent or at very low concentrations.[4] Potential candidates include C13:0, C19:0, or C21:0.
-
Matrix Blank Analysis:
-
Obtain a representative sample of your biological matrix (e.g., plasma, tissue homogenate).
-
Process the sample through your entire analytical workflow (extraction, derivatization, and GC-MS analysis) without the addition of any internal standard.
-
Analyze the resulting chromatogram to ensure there are no interfering peaks at the retention time of your potential OCFA internal standard.
-
-
Spiking and Recovery Experiment:
-
Prepare several aliquots of your sample matrix.
-
Spike these aliquots with a known concentration of the candidate OCFA.
-
Process and analyze the spiked samples.
-
Calculate the recovery of the OCFA. A recovery of 80-120% is generally considered acceptable.
-
-
Parallelism Study:
-
Analyze serial dilutions of a high-concentration sample.
-
The calculated concentrations after correcting for the dilution factor should be consistent, demonstrating that the internal standard behaves similarly to the endogenous BCFAs across a range of concentrations.
-
Protocol 2: Workflow for BCFA Analysis using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen samples on ice.
-
To a known volume or weight of the sample, add a precise amount of the stable isotope-labeled BCFA internal standard solution. For example, add a deuterated or ¹³C-labeled version of a representative BCFA like iso-C15:0 or anteiso-C15:0.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves a chloroform/methanol/water solvent system.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by acid-catalyzed methylation. This step increases the volatility of the fatty acids for GC-MS analysis.[10]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like BPX-70) to separate the FAMEs.[11]
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target BCFAs and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of the target BCFAs at various concentrations, with a constant concentration of the stable isotope-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of the BCFAs in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Decision Tree for Internal Standard Selection
This diagram outlines the key decision points for selecting an appropriate internal standard for your BCFA analysis.
Caption: Decision-making workflow for internal standard selection.
General Workflow for BCFA Quantification
This diagram illustrates the typical experimental steps from sample collection to data analysis in BCFA quantification.
Caption: Standard workflow for BCFA analysis.
References
-
DigitalCommons@EMU. (n.d.). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed Central. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS. Retrieved from [Link]
-
MDPI. (n.d.). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. Retrieved from [Link]
-
JoVE. (n.d.). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Retrieved from [Link]
-
ResearchGate. (2016, June 25). Odd chain fatty acid as internal standard? Retrieved from [Link]
-
IEEE Xplore. (n.d.). BCFA: Bespoke Control Flow Analysis for CFA at Scale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Saturated Branched Chain, Normal Odd-Carbon-Numbered, and n-3 (Omega-3) Polyunsaturated Fatty Acids in Freshwater Fish in the Northeastern United States. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard SCFA and SA as internal standard showing three profiles of... Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of SCFA and BCFA fluxes when foods are combined individually... Retrieved from [Link]
-
PubMed. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform | Analytical Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Challenges and recommendations of exploratory and confirmatory factor analysis: A narrative review from a nursing perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Box plots showing medians and IQRs of individual BCFAs by site. Panel A... Retrieved from [Link]
-
MDPI. (2021, May 4). Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Retrieved from [Link]
Sources
- 1. commons.emich.edu [commons.emich.edu]
- 2. mdpi.com [mdpi.com]
- 3. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturated Branched Chain, Normal Odd-Carbon-Numbered, and n-3 (Omega-3) Polyunsaturated Fatty Acids in Freshwater Fish in the Northeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Metathesis in Fatty Acid Synthesis
Welcome to the technical support center for olefin cross-metathesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel fatty acids and their derivatives. Here, we address common challenges and provide expert insights into optimizing catalyst loading and reaction conditions to ensure successful, efficient, and selective cross-metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-metathesis of fatty acids?
A typical starting point for catalyst loading in fatty acid cross-metathesis ranges from 0.1 to 5 mol%[1]. For many standard reactions using second-generation Grubbs or Hoveyda-Grubbs catalysts, a loading of 0.1-0.2 mol% can achieve high conversion and selectivity, particularly with reactive olefins[2][3][4]. For more challenging or sterically hindered substrates, or when trying to drive a reaction to completion on a large scale, loadings may need to be increased, sometimes up to 1-2 mol%[1]. It is crucial to remember that higher catalyst loadings do not always lead to better results and can sometimes promote unwanted side reactions[1]. Optimization is key, and starting low is often the best strategy.
Q2: How do I choose the right ruthenium catalyst for my fatty acid substrate?
The choice of catalyst is critical and depends on the specific fatty acid derivative and the desired outcome (e.g., high yield, specific stereochemistry).
-
Grubbs 1st Generation (e.g., M100 Series): These are the original catalysts. While effective for terminal olefins, they generally show lower activity compared to newer generations and are less tolerant of diverse functional groups[1].
-
Grubbs 2nd Generation (e.g., M200 Series): These catalysts feature an N-heterocyclic carbene (NHC) ligand, which significantly increases their activity and versatility[5]. They are highly active for a wide range of olefins, including internal ones found in fatty acids like methyl oleate, and show good functional group tolerance[5][6][7].
-
Hoveyda-Grubbs 2nd Generation (e.g., M700 Series): These phosphine-free catalysts are characterized by high stability, making them easier to handle and store[8]. They are excellent for reactions requiring higher temperatures or longer reaction times and are known to reduce isomerization side reactions[5][9].
-
Z-Selective Catalysts (e.g., M2000 Series): If the Z (cis) geometry of the newly formed double bond is desired, specialized catalysts must be used[8][10]. Standard catalysts typically favor the more thermodynamically stable E (trans) isomer[10]. These catalysts are designed to provide kinetic control over the stereochemical outcome[10][11].
Q3: Why is removing the ethylene byproduct so important for driving the reaction forward?
Cross-metathesis is an equilibrium-driven process[9]. When two terminal olefins react, the desired cross-product is formed along with a gaseous byproduct, typically ethylene[12]. According to Le Châtelier's principle, removing a product from the reaction mixture will shift the equilibrium towards the formation of more products. Efficiently removing ethylene (e.g., by bubbling an inert gas like nitrogen or argon through the reaction mixture, or by performing the reaction under a gentle vacuum) drives the reaction to completion, maximizing catalyst lifetime and product yield[8][12][13].
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Materials
-
Probable Cause 1: Catalyst Deactivation. Ruthenium catalysts are sensitive to impurities. Oxygen can cause decomposition, so degassing solvents is crucial[1][9]. Impurities in the fatty acid feedstock, such as peroxides, water, or strongly coordinating functional groups (e.g., free carboxylic acids), can poison the catalyst[7][12].
-
Solution: Ensure all glassware is flame-dried under vacuum. Use freshly distilled, deoxygenated solvents; a common method is to reflux the solvent and then cool it under a nitrogen atmosphere[9]. Pre-treat fatty acid substrates to remove impurities if they are from a technical-grade source[7]. Weighing the catalyst and setting up the reaction under an inert atmosphere (N₂ or Ar) is mandatory[13].
-
-
Probable Cause 2: Insufficient Catalyst Activity or Loading. The chosen catalyst may not be active enough for the specific substrate, or the loading may be too low to achieve a reasonable reaction rate.
-
Solution: First, try incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). If that fails, screen a more active catalyst, such as moving from a Hoveyda-Grubbs type to a 2nd Generation Grubbs catalyst, which can be more reactive for challenging substrates[1].
-
-
Probable Cause 3: Poor Reaction Conditions. Sub-optimal temperature or concentration can lead to poor performance.
Problem 2: The Main Product is the Homodimer of a Starting Olefin
-
Probable Cause: Unfavorable Reaction Kinetics. Cross-metathesis always competes with the self-metathesis (homodimerization) of each starting olefin[12][14]. If one of the olefins is much more reactive in self-metathesis than in cross-metathesis, homodimers will dominate.
-
Solution 1: Adjust Stoichiometry. Use a large excess (e.g., 3-5 equivalents) of one of the olefin partners. This will statistically favor the cross-metathesis pathway for the limiting reagent. This is most effective when one of the reagents is inexpensive and easily removable[13].
-
Solution 2: Choose Olefins with Different Reactivities. Selectivity in cross-metathesis can often be achieved by reacting a sterically hindered or electron-deficient olefin with a less hindered or electron-rich one. This difference in reactivity can suppress the homodimerization of one partner and favor the cross-product[14].
-
Problem 3: Multiple Unexpected Products are Observed (Isomerization)
-
Probable Cause: Catalyst Decomposition. The formation of ruthenium hydride species from the decomposition of the primary metathesis catalyst is a known cause of double bond isomerization[9][12]. This leads to a complex mixture of products.
-
Solution 1: Use a More Stable Catalyst. Hoveyda-Grubbs type catalysts are generally more robust and less prone to decomposition into hydride species compared to some 2nd Generation Grubbs catalysts[5].
-
Solution 2: Minimize Reaction Time and Temperature. Prolonged reaction times and higher temperatures can promote catalyst decomposition[5][9]. Monitor the reaction closely (e.g., by GC or TLC) and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also prevent isomerization[9].
-
Solution 3: Use Additives. Additives such as benzoquinone, acetic acid, or tricyclohexylphosphine oxide have been shown to reduce isomerization, presumably by quenching the active hydride species[9]. However, these can also slow down the desired metathesis reaction.
-
Problem 4: Poor or Incorrect E/Z Selectivity
-
Probable Cause: Thermodynamic vs. Kinetic Control. Most standard ruthenium catalysts ultimately produce the thermodynamically more stable E (trans) isomer, even if the Z (cis) isomer is formed initially[10][15]. Secondary metathesis events can lead to isomerization of the product double bond[15].
-
Solution 1 (for Z-Selectivity): To obtain the Z-isomer, a specialized Z-selective catalyst is required[8]. These catalysts are designed with specific ligands that sterically favor the formation of the cis-metallacyclobutane intermediate, leading to the kinetic Z-product[11].
-
Solution 2 (for E-Selectivity): If the E-isomer is desired and the reaction is giving a mixture, allowing the reaction to run longer (provided isomerization of the carbon backbone is not an issue) can allow the product distribution to equilibrate to the more stable E-isomer.
-
Problem 5: Difficulty Removing Ruthenium from the Final Product
-
Probable Cause: High Affinity of Ruthenium Byproducts for Polar Products. Residual ruthenium species can be difficult to remove via standard silica gel chromatography, especially if the desired product contains polar functional groups[16].
-
Solution 1: Isocyanide Quench. Add a polar isocyanide reagent to the crude reaction mixture post-reaction. This reacts with the ruthenium carbene, forming a highly polar complex that is easily removed by silica gel filtration[17].
-
Solution 2: Activated Carbon or DMSO Treatment. Treating the crude mixture with activated carbon or dimethyl sulfoxide (DMSO) in combination with column chromatography can effectively scavenge ruthenium residues[16].
-
Solution 3: Alumina Treatment. Contacting the reaction product mixture with alumina can form an alumina-ruthenium complex that can be filtered off, significantly reducing metal contamination[18].
-
Visualized Workflows and Logic
A systematic approach is crucial for optimizing cross-metathesis reactions. The following diagrams illustrate a general workflow and a troubleshooting decision process.
Caption: Troubleshooting logic tree for diagnosing low-yield reactions.
Data & Protocols
Table 1: Example Catalyst Loading Optimization Strategy
This table outlines a systematic approach to finding the optimal catalyst loading for the cross-metathesis of Methyl Oleate with a generic terminal olefin (Partner X).
| Run | Catalyst (Grubbs 2nd Gen) | Loading (mol%) | Temp (°C) | Time (h) | Methyl Oleate Conversion (%) | Cross-Product Selectivity (%) | Notes |
| 1 | M204 | 0.2 | 45 | 4 | 65 | 90 | Baseline experiment. Incomplete conversion. |
| 2 | M204 | 0.5 | 45 | 4 | 95 | 88 | Good conversion. Slight decrease in selectivity, possibly due to minor side reactions. |
| 3 | M204 | 1.0 | 45 | 4 | >99 | 85 | Complete conversion, but selectivity is lower. Isomerization might be occurring. Check by GC-MS. |
| 4 | M204 | 0.5 | 45 | 8 | >99 | 82 | Longer time leads to complete conversion but lower selectivity. Confirms time-dependent side reactions are likely. |
| Opt | M204 | 0.5 | 45 | 4 | 95 | 88 | Optimal balance of high conversion and selectivity. |
Protocol 1: General Procedure for Cross-Metathesis of Methyl Oleate and 1-Octene
This protocol provides a representative step-by-step method for a typical cross-metathesis reaction.
Materials:
-
Methyl Oleate (purified)
-
1-Octene (purified, distilled)
-
Hoveyda-Grubbs 2nd Generation Catalyst (M730)
-
Dichloromethane (DCM), anhydrous, deoxygenated
-
Round-bottom flask with stir bar, condenser, and nitrogen inlet
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Flame-dry the round-bottom flask and condenser under high vacuum and allow to cool under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask under a nitrogen atmosphere, dissolve methyl oleate (e.g., 1.0 mmol, 296 mg) and 1-octene (e.g., 1.5 mmol, 168 mg, 1.5 eq) in anhydrous, deoxygenated DCM (to achieve a concentration of ~0.5 M).
-
Degassing: Bubble nitrogen through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, weigh the Hoveyda-Grubbs 2nd Generation catalyst (e.g., 0.005 mmol, ~4.2 mg, 0.5 mol%) and add it to the reaction flask in one portion. The solution will typically change color.
-
Reaction: Heat the reaction mixture to 40°C and allow it to stir under a nitrogen atmosphere. The ethylene byproduct will evolve and can be vented through a bubbler.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under N₂) and analyzing by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the methyl oleate is consumed, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Concentrate the mixture in vacuo. To remove the ruthenium catalyst, re-dissolve the crude oil in a minimal amount of DCM, add a solution of a polar isocyanide (e.g., 10 eq relative to the catalyst) and stir for 30 minutes.[17] Load the mixture directly onto a silica gel column and elute with a hexanes/ethyl acetate gradient to isolate the cross-metathesis products.
References
-
Apeiron Synthesis (2025). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Apeiron Synthesis. Available at: [Link]
-
Meier, M. A. R., et al. (2007). Cross-metathesis of fatty acid derivatives with methyl acrylate: Renewable raw materials for the chemical industry. Request PDF on ResearchGate. Available at: [Link]
-
Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters. Available at: [Link]
-
Various Authors (2015). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?. ResearchGate. Available at: [Link]
-
Pillai, U. R., et al. (2019). Olefin metathesis of fatty acids and vegetable oils. Request PDF on ResearchGate. Available at: [Link]
-
Pelletier, G., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Cross Metathesis. Available at: [Link]
-
Pefkianakis, E. K., & Vougioukalakis, G. C. (2014). Purification of Olefin Metathesis Reaction Products via Straightforward Experimental Procedures. Organic Chemistry: Current Research. Available at: [Link]
-
Yelchuri, R., et al. (2019). Olefin metathesis of fatty acids and vegetable oils. Journal of Chemical Sciences. Available at: [Link]
-
Zelin, J., et al. (2014). Plant oil valorization by cross-metathesis reactions: synthesis of fine chemicals from methyl oleate. Request PDF on ResearchGate. Available at: [Link]
-
Sytniczuk, A., et al. (2019). Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides. Green Chemistry. Available at: [Link]
-
Kajihara, D., et al. (2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. ACS Omega. Available at: [Link]
-
Kajihara, D., et al. (2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. PMC - NIH. Available at: [Link]
-
Opper, K., & Hoveyda, A. H. (2013). E vs Z Selectivity in Olefin Metathesis Through Catalyst Design. Request PDF on ResearchGate. Available at: [Link]
- Grubbs, R. H., et al. (2003). Method for removing metal from the products of olefin metathesis reactions. Google Patents.
-
Pelletier, G., et al. (2014). Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. The Journal of Organic Chemistry. Available at: [Link]
-
Anderson, N. G. (2017). Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. Available at: [Link]
-
Voigtritter, K., et al. (2011). Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. PMC - NIH. Available at: [Link]
-
Gułajski, Ł., et al. (2018). A Versatile and Highly Z-Selective Olefin Metathesis Ruthenium Catalyst Based on a Readily Accessible N-Heterocyclic Carbene. ACS Catalysis. Available at: [Link]
-
Luján, C., & Nolan, S. P. (2012). E/Z selectivity in ruthenium-mediated cross metathesis. Catalysis Science & Technology. Available at: [Link]
-
Chatterjee, A. K., et al. (2000). New Approaches to Olefin Cross-Metathesis. Journal of the American Chemical Society. Available at: [Link]
-
Ibrahem, I., et al. (2011). Z-Selective Catalytic Olefin Cross-Metathesis. PMC - NIH. Available at: [Link]
-
Winkler, M., & Meier, M. A. R. (2014). Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides from unsaturated fatty acid esters and carbamates. Green Chemistry. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00305A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. React App [pmc.umicore.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apeiron-synthesis.com [apeiron-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross Metathesis [organic-chemistry.org]
- 15. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. longdom.org [longdom.org]
- 17. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 18. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide: Choosing Between GC-MS and LC-MS/MS for 3-Methyldecanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids like 3-Methyldecanoic acid is critical for understanding various biological processes and disease states. As a medium-chain fatty acid, its analysis presents unique challenges that necessitate a careful selection of analytical methodology.[1] This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and experimental protocols to inform your decision-making process.
Understanding the Analyte: this compound
This compound is a saturated fatty acid with a methyl group at the third carbon position. Its structure imparts specific physicochemical properties, such as a boiling point estimated around 278-289°C and low water solubility, which are crucial considerations for analytical method development.[1][2] The presence and concentration of such branched-chain fatty acids can be indicative of metabolic pathways and have been implicated in various physiological and pathological conditions.
The Workhorse Technique: GC-MS Analysis
Gas Chromatography-Mass Spectrometry has long been the traditional and robust method for fatty acid analysis, particularly for volatile and semi-volatile compounds.[3] However, due to the polar nature and low volatility of carboxylic acids like this compound, direct analysis is challenging. The presence of active hydrogen in the carboxyl group leads to high polarity, which can cause poor peak shape and adsorption within the GC system.[4] To overcome this, a derivatization step is mandatory to convert the acid into a more volatile and thermally stable ester.[4][5]
The "Why" Behind Derivatization
Derivatization is not merely an extra step; it is a chemical modification that fundamentally alters the analyte's properties to make it amenable to GC analysis. The primary goals are:
-
Increased Volatility: By replacing the active proton of the carboxylic acid with an alkyl group (e.g., methyl), the boiling point is significantly lowered.
-
Improved Thermal Stability: The resulting ester is less prone to degradation at the high temperatures of the GC inlet and column.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[6]
-
Characteristic Mass Spectra: The derivatives often produce predictable and library-searchable fragmentation patterns upon electron ionization (EI).
Experimental Protocol: GC-MS Analysis of this compound via Methyl Esterification
This protocol outlines a common and reliable method using Boron Trifluoride-Methanol (BF3-Methanol) for esterification.
1. Sample Extraction: a. For biological fluids (e.g., plasma, serum), precipitate proteins by adding a 3:1 volume of cold acetonitrile or methanol.[7] b. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein. c. Transfer the supernatant containing the fatty acids to a clean glass tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried extract, add 500 µL of 14% BF3-Methanol solution. b. Securely cap the tube and heat at 60°C for 30 minutes in a heating block or water bath. This reaction involves the condensation of the carboxyl group with methanol, catalyzed by BF3, to form the methyl ester.[6] c. After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube. d. Vortex for 1 minute to extract the FAMEs into the hexane layer. e. Centrifuge at 2,000 x g for 5 minutes to achieve phase separation. f. Carefully transfer the upper hexane layer to a GC vial for analysis.
3. GC-MS Instrumentation and Parameters:
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Prevents overloading of the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the FAMEs. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the sample through the column. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column provides good separation for FAMEs based on boiling points. |
| Oven Program | Initial 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient is essential for separating a range of fatty acids. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable spectra. |
| Ion Source Temp. | 230°C | Maintains analytes in the gas phase without degradation. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |
GC-MS Workflow Diagram
Sources
- 1. This compound | 60308-82-9 [amp.chemicalbook.com]
- 2. 3-methyl decanoic acid, 60308-82-9 [thegoodscentscompany.com]
- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. louis.uah.edu [louis.uah.edu]
- 6. gcms.cz [gcms.cz]
- 7. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
A Comparative Guide to the Antimicrobial Properties of Medium-Chain vs. Long-Chain Fatty Acids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial activity of fatty acids is paramount for developing novel therapeutic strategies. This guide provides an in-depth, objective comparison of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs), supported by experimental data and protocols.
Introduction: The Antimicrobial Potential of Fatty Acids
Fatty acids, fundamental components of lipids, have long been recognized for their antimicrobial properties.[1][2] Their role in host defense mechanisms is increasingly appreciated, offering a promising avenue for the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance.[1][2] The antimicrobial efficacy of a fatty acid is intricately linked to its chemical structure, specifically its carbon chain length and degree of unsaturation.[2][3] This guide focuses on the comparative antimicrobial activities of two major classes: medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs).
Section 1: Comparative Analysis of Antimicrobial Activity
Mechanism of Action: A Tale of Two Chain Lengths
The primary difference in the antimicrobial mechanism between MCFAs and LCFAs lies in their interaction with the bacterial cell membrane.
Medium-Chain Fatty Acids (MCFAs): Comprising 6 to 12 carbon atoms, MCFAs like capric acid (C10:0) and lauric acid (C12:0) are known for their potent, broad-spectrum antimicrobial activity.[1][4] Their relatively small size allows them to readily partition into and disrupt the bacterial cell membrane.[4][5] This disruption leads to increased membrane permeability, leakage of cellular components, and ultimately, cell death.[5][6] Some MCFAs can also inhibit bacterial fatty acid synthesis, further impeding growth.[7]
Long-Chain Fatty Acids (LCFAs): With more than 12 carbon atoms, LCFAs can be either saturated (e.g., palmitic acid, C16:0) or unsaturated (e.g., oleic acid, C18:1; linoleic acid, C18:2). Unsaturated LCFAs generally exhibit stronger antimicrobial activity than their saturated counterparts.[2][7][8] Their primary mechanism involves the inhibition of bacterial enzymes essential for fatty acid biosynthesis, such as FabI.[7][8] Additionally, some LCFAs can interfere with bacterial signaling pathways, including those involved in virulence factor expression.[9] While they can also interact with the cell membrane, their larger size may limit their ability to cause the same level of gross disruption as MCFAs.
Diagram: Proposed Antimicrobial Mechanisms of MCFAs and LCFAs
Caption: Mechanisms of antimicrobial action for MCFAs and LCFAs.
Spectrum of Activity: Gram-Positive vs. Gram-Negative
A critical distinction in the antimicrobial profiles of MCFAs and LCFAs is their differential activity against Gram-positive and Gram-negative bacteria.
-
Gram-Positive Bacteria: Both MCFAs and unsaturated LCFAs generally exhibit strong activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species.[1][8] The absence of an outer membrane in these bacteria makes their peptidoglycan cell wall and cytoplasmic membrane more accessible to the disruptive action of these fatty acids.[7] Lauric acid, an MCFA, has demonstrated particularly potent bactericidal activity against a range of Gram-positive organisms.[1][10]
-
Gram-Negative Bacteria: Gram-negative bacteria, with their protective outer membrane, are generally more resistant to the antimicrobial effects of many fatty acids.[11] However, some MCFAs, like capric acid, have shown activity against certain Gram-negative species, including Escherichia coli.[12] The antimicrobial activity of LCFAs against Gram-negative bacteria is more limited.[9]
Factors Influencing Efficacy
The antimicrobial performance of fatty acids is not absolute and can be influenced by several environmental and experimental factors:
-
pH: The antimicrobial activity of fatty acids is often pH-dependent.[2] They are generally more active at an acidic pH, where a greater proportion of the fatty acid molecules are in their protonated, uncharged form, allowing for easier passage across the bacterial cell membrane.[5][12]
-
Concentration: The effect of fatty acids is concentration-dependent, exhibiting a minimum inhibitory concentration (MIC) below which they are ineffective.[13]
-
Presence of Organic Matter: The presence of proteins and other organic materials can reduce the antimicrobial activity of fatty acids by binding to them and reducing their availability to interact with bacterial cells.
Section 2: Experimental Protocols for Evaluation
To objectively compare the antimicrobial properties of MCFAs and LCFAs, standardized and reproducible experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of fatty acids.[14][15][16]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Fatty Acid Stock Solutions: Dissolve the fatty acids (e.g., lauric acid, oleic acid) in a suitable solvent, such as ethanol, to create a high-concentration stock solution.[17]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).[14][18] The final volume in each well should be 100 µL. Include positive (broth and bacteria, no fatty acid) and negative (broth only) controls.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[14]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.[14]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[19][20]
Experimental Workflow: Time-Kill Kinetic Assay
Caption: Workflow for the time-kill kinetic assay.
Step-by-Step Protocol:
-
Preparation: Prepare flasks containing broth medium with the fatty acid at concentrations of the MIC, 2x MIC, and 4x MIC. Also, include a growth control flask without the fatty acid.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[21]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][22]
-
Enumeration: Perform serial dilutions of the collected aliquots in a neutralizing buffer and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).[20]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Biofilm Disruption Assay
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents.[23][24][25] Evaluating the ability of fatty acids to disrupt pre-formed biofilms is crucial.
Step-by-Step Protocol:
-
Biofilm Formation: Grow bacterial biofilms in 96-well microtiter plates by inoculating each well with a bacterial suspension and incubating for 24-48 hours to allow for biofilm formation.
-
Treatment: After the incubation period, gently wash the wells to remove planktonic cells and add fresh medium containing various concentrations of the fatty acids to the wells.
-
Incubation: Incubate the plates for a further 24 hours to allow the fatty acids to act on the biofilms.
-
Quantification: Quantify the remaining biofilm biomass using a crystal violet staining assay. Briefly, stain the biofilms with crystal violet, wash to remove excess stain, and then solubilize the bound stain with a solvent (e.g., ethanol). Measure the absorbance of the solubilized stain, which is proportional to the biofilm biomass.
-
Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm disruption.
Section 3: Data Summary and Comparison
The following table summarizes representative MIC values for common MCFAs and LCFAs against Staphylococcus aureus, a prevalent Gram-positive pathogen.
| Fatty Acid | Type | Chain Length | Representative MIC (µg/mL) against S. aureus |
| Caprylic Acid | MCFA | C8:0 | 250-500 |
| Capric Acid | MCFA | C10:0 | 125-250 |
| Lauric Acid | MCFA | C12:0 | 62.5-156[6] |
| Palmitic Acid | LCFA (Saturated) | C16:0 | >1000 |
| Oleic Acid | LCFA (Unsaturated) | C18:1 | 250-500 |
| Linoleic Acid | LCFA (Unsaturated) | C18:2 | 8-64[26] |
Note: These values are illustrative and can vary depending on the specific strain and experimental conditions.
The data clearly indicates that for saturated fatty acids, antimicrobial activity against S. aureus increases as the chain length approaches 12 carbons (lauric acid).[7][27] Among the LCFAs, the unsaturated linoleic acid demonstrates significantly higher potency than the saturated palmitic acid and the monounsaturated oleic acid.[26]
Conclusion
Both medium-chain and long-chain fatty acids possess valuable antimicrobial properties, but their efficacy and mechanisms of action differ significantly. MCFAs, particularly lauric acid, exhibit potent, broad-spectrum activity, primarily through membrane disruption. Unsaturated LCFAs, such as linoleic acid, can also be highly effective, often by targeting specific bacterial enzymes. The choice between MCFAs and LCFAs for a particular application will depend on the target microorganism, the desired spectrum of activity, and the physicochemical environment. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these promising natural antimicrobial agents.
References
-
The Comprehensive Antibiotic Resistance Database. Linoleic acid. [Link]
-
Ndayishimiye, J., et al. (2023). Linoleic Fatty Acid from Rwandan Propolis: A Potential Antimicrobial Agent Against Cutibacterium acnes. MDPI. [Link]
-
Hosseini, S. N., et al. (2016). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. PMC - NIH. [Link]
-
Zheng, C., et al. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC - NIH. [Link]
-
Valle-Quezada, J. F., et al. (2024). Using Caprylic Acid for the Prevention and Treatment of Helicobacter pylori Infection and Gastric Cancer: A Review. MDPI. [Link]
-
Huang, W. C., et al. (2014). Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: A comparative study with lauric acid. ResearchGate. [Link]
-
Feldlaufer, M. F., et al. (1993). Isolation and identification of linoleic acid as an antimicrobial agent from the chalkbrood fungus, Ascosphaera apis. Apidologie. [Link]
-
Valle-Quezada, J. F., et al. (2020). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PMC - NIH. [Link]
-
Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. PMC - NIH. [Link]
-
Ingmer, H., & Paludan-Müller, C. (2023). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews. [Link]
- Das, D., et al. (2019).
-
Yonezawa, H., et al. (2019). Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. NIH. [Link]
-
Fischer, C. L., et al. (2013). Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid. PubMed. [Link]
-
Fischer, C. L. (2019). Antimicrobial Activity of Host-Derived Lipids. MDPI. [Link]
-
Alagawany, M., et al. (2023). Comparative effects of medium-chain fatty acids or phytobiotics-based feed additives on performance, caecum microbiota, volatile fatty acid production and intestinal morphology of broilers. NIH. [Link]
-
Yang, D., et al. (2009). The antimicrobial activity of liposomal lauric acids against Propionibacterium acnes. Biomaterials. [Link]
-
Thein, Z. M., et al. (2020). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. PMC - NIH. [Link]
-
Jankovics, H., et al. (2020). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. PMC - PubMed Central. [Link]
-
Davies, D. G., & Marques, C. N. H. (2009). A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms. PMC. [Link]
-
Marques, C. N. H., et al. (2011). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. IntechOpen. [Link]
-
Obukhova, E., & Murzina, E. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. ResearchGate. [Link]
-
Huang, C. B., et al. (2025). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. ResearchGate. [Link]
-
Teiba, I. I., et al. (2024). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. MDPI. [Link]
-
Yoon, B. K., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. PMC - NIH. [Link]
-
Teiba, I. I., et al. (2026). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. Scilit. [Link]
-
Wang, C., et al. (2022). Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken. ResearchGate. [Link]
-
Laird, A. T., et al. (2018). 503 Defining the Minimum Inhibitory Concentration of Synthetic and Commercial Medium Chain Fatty Acid Based Products Against Salmonella Typhimurium. Journal of Animal Science. [Link]
-
Yagi, H., et al. (2019). Systematic Analysis of Selective Bactericidal Activity of Fatty Acids Against Staphylococcus Aureus With Minimum Inhibitory Concentration and Minimum Bactericidal Concentration. PubMed. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Nobmann, P., et al. (2009). Minimum inhibitory concentration (MIC) values of carbohydrate fatty acid (CFA) derivatives and standards. ResearchGate. [Link]
-
Agyare, C., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. [Link]
-
Kumar, A., et al. (2026). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. ACS Omega. [Link]
-
Khan, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Kowalczyk, M., & Gościniak, G. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Sources
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of medium‐chain fatty acids or phytobiotics‐based feed additives on performance, caecum microbiota, volatile fatty acid production and intestinal morphology of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 11. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. emerypharma.com [emerypharma.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. mdpi.com [mdpi.com]
- 27. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Accuracy and Precision in the Quantitative Analysis of Fatty Acids
The Analytical Imperative: Defining Accuracy and Precision
In analytical chemistry, accuracy and precision are distinct concepts that together define the quality of a measurement.[1][2]
-
Accuracy refers to the closeness of a measured value to the true or accepted value. It is a measure of correctness.[2][3]
-
Precision describes the closeness of repeated measurements to each other. It is a measure of reproducibility.[2][3]
An ideal analytical method is both accurate and precise, delivering results that are consistently correct.[1] Achieving this ideal in fatty acid analysis requires a comprehensive understanding of the analyte's chemistry, the analytical instrumentation, and the sources of potential error throughout the workflow.
Core Methodologies: A Comparative Guide
The choice of analytical technique is the most critical decision in establishing a quantitative workflow. The two primary chromatographic methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5]
Gas Chromatography (GC): The Workhorse of Fatty Acid Analysis
GC has long been the gold standard for fatty acid analysis due to its high resolution and sensitivity.[6][7] The technique separates vaporized compounds based on their boiling points and interaction with a stationary phase within a capillary column.[6][8]
However, the inherent chemical nature of fatty acids—specifically their high polarity and low volatility due to the carboxylic acid group—makes them unsuitable for direct GC analysis.[9] This necessitates a critical sample preparation step: derivatization . Fatty acids are converted into their more volatile, non-polar fatty acid methyl ester (FAME) counterparts.[10][11]
-
Detection Systems:
-
Flame Ionization Detector (FID): A robust, sensitive, and widely used detector for quantifying FAMEs. The FID generates a current proportional to the amount of carbon atoms burning as the analyte elutes from the column, making it an excellent tool for quantitation.[10]
-
Mass Spectrometry (MS): When coupled with GC, MS provides superior selectivity and structural information, allowing for confident identification of individual fatty acids, even in complex mixtures.[11] For high-precision quantification, especially at low concentrations, GC-MS is the preferred method.[9]
-
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[8] A key advantage of HPLC is its ability to analyze a wider range of molecules, including those that are non-volatile or thermally sensitive, often without the need for derivatization.[12][13]
-
Separation and Detection:
-
Reversed-phase HPLC is the most common mode for fatty acid analysis, separating molecules based on their hydrophobicity.[12]
-
Detection can be challenging for underivatized fatty acids, which lack a strong UV chromophore. While UV detection at low wavelengths (205-210 nm) is possible, sensitivity is limited.[12]
-
Coupling HPLC with Mass Spectrometry (LC-MS) overcomes this limitation, providing the high sensitivity and selectivity required for robust quantitative analysis.[14][15] LC-MS is particularly powerful for analyzing very-long-chain fatty acids (VLCFAs) that are difficult to volatilize for GC analysis.[13]
-
Methodology Comparison
| Parameter | GC-FID | GC-MS | LC-MS |
| Principle | Separation of volatile FAMEs | Separation of volatile FAMEs with mass-based detection | Separation of fatty acids in liquid phase with mass-based detection |
| Derivatization | Mandatory | Mandatory | Optional, but often used to improve ionization |
| Accuracy | High (with proper IS) | Very High (especially with isotopic IS) | Very High (especially with isotopic IS) |
| Precision | High | Very High | Very High |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent |
| Primary Use Case | Routine quantification of common fatty acids | Complex mixtures, low-level quantification, tracer studies | Very-long-chain FAs, heat-sensitive FAs, complex lipids |
| Limitations | Potential for thermal degradation of unstable FAs | Higher instrument cost than FID | Potential for ion suppression from matrix components |
Pillar 1: Achieving Accuracy Through Strategic Sample Preparation
Inaccurate results often originate from a poorly optimized sample preparation workflow. Each step, from extraction to derivatization, is a potential source of variability and analyte loss.
The Foundational Step: Lipid Extraction and Saponification
Most fatty acids in biological samples exist as esters within complex lipids like triglycerides and phospholipids.[10] Therefore, a typical workflow begins with a robust lipid extraction (e.g., using the Folch or Bligh-Dyer methods), followed by saponification (alkaline hydrolysis) to liberate the free fatty acids.[11]
Derivatization for GC: The Critical Conversion to FAMEs
The conversion of free fatty acids to FAMEs is arguably the most critical step in a GC-based workflow. The goal is a rapid, quantitative reaction that produces no side products or artifacts.
Causality of Derivatization: The polar carboxyl group of a fatty acid can form hydrogen bonds, leading to poor peak shape and adsorption within the GC system. Converting it to a non-polar methyl ester neutralizes this polarity, increases volatility, and ensures sharp, symmetrical chromatographic peaks necessary for accurate integration.[9]
Several reagents are available, with acid-catalyzed and base-catalyzed methods being the most common. Boron trifluoride (BF₃) in methanol is a widely used and effective acid-catalyst.[16]
This protocol is designed as a self-validating system by including steps to ensure the reaction goes to completion and that the FAMEs are efficiently recovered.
-
Preparation: Place 1-10 mg of the extracted lipid sample (or free fatty acid standard) into a screw-cap glass tube with a PTFE-lined cap.
-
Saponification: Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly, vortex, and heat at 100°C for 10 minutes to liberate the fatty acids.
-
Esterification: Cool the tube to room temperature. Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Cap tightly, vortex, and heat at 100°C for 5-10 minutes. This step converts the free fatty acids to FAMEs.
-
Extraction: Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap and vortex vigorously for 1 minute to extract the non-polar FAMEs into the upper hexane layer.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to achieve a clean separation of the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Quality Control: To validate the efficiency, a known amount of a free fatty acid not expected in the sample (e.g., C13:0) can be spiked in before step 2 and its recovery assessed.
Below is a diagram illustrating the general workflow for fatty acid analysis.
Caption: General workflow for GC-based quantitative fatty acid analysis.
Pillar 2: Ensuring Precision with Internal Standards
An internal standard (IS) is a compound added to a sample in a known concentration before processing to correct for the loss of analyte during the procedure.[17] The fundamental principle is that the IS will experience the same physical and chemical losses as the target analytes, allowing for a precise ratiometric calculation that is independent of sample volume or recovery efficiency.[18][19]
Comparison of Internal Standard Types
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Odd-Chain Fatty Acids | A fatty acid not naturally abundant in the sample (e.g., C13:0, C17:0) is added.[20] | Cost-effective, chemically similar to common FAs.[20] | Can be naturally present in some samples (e.g., dairy, ruminant fats), leading to inaccurate quantification.[20] |
| Stable Isotope-Labeled FAs | An analyte analog containing heavy isotopes (e.g., ¹³C, ²H) is added.[17] | Considered the "gold standard"; identical chemical and physical properties to the analyte, ensuring ideal co-extraction and co-elution.[19] | Higher cost, not all fatty acid standards are commercially available.[17] |
For the highest degree of accuracy and precision, the stable isotope dilution method is unequivocally superior.[19] It is the only method that can perfectly account for matrix effects in LC-MS and subtle variations in derivatization efficiency in GC-MS.
The diagram below illustrates how an internal standard corrects for analytical variability.
Caption: The principle of internal standard correction for sample loss.
Pillar 3: The Self-Validating System - Method Validation
A fully validated analytical method is a self-validating system, providing documented evidence that the procedure is suitable for its intended purpose. For quantitative fatty acid analysis, key validation parameters, often guided by regulatory bodies like the FDA, must be assessed.[21][22]
-
Accuracy: Determined by analyzing a Certified Reference Material (CRM) with known fatty acid concentrations or by performing a spike-recovery experiment. Results should be within an acceptable percentage of the true value (e.g., 85-115%).
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). This is measured by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD), which should ideally be below 15%.[23]
-
Linearity and Range: The method must provide results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is confirmed by analyzing standards at several concentrations and demonstrating a high correlation coefficient (R² > 0.99).[23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Prepare a Quality Control (QC) Sample: Pool a representative sample matrix (e.g., human plasma) to create a homogenous QC stock.
-
Determine Accuracy:
-
Obtain a relevant CRM (e.g., NIST SRM 1950 - Metabolites in Human Plasma).
-
Prepare and analyze the CRM (n=5) using the complete analytical method.
-
Calculate the percent recovery for each certified fatty acid: (Measured Value / Certified Value) * 100. The mean recovery should be within predefined limits (e.g., ±15%).
-
-
Determine Precision (Repeatability):
-
On a single day, prepare and analyze the QC sample in replicate (n=6).
-
Calculate the mean, standard deviation, and RSD for each fatty acid. The RSD should be <15%.
-
-
Determine Precision (Intermediate):
-
Repeat the precision experiment on two additional, separate days with different analysts or instruments if possible.
-
Calculate the overall mean, standard deviation, and RSD across all days. The RSD should meet the predefined acceptance criteria.
-
Conclusion: Synthesizing a High-Fidelity Workflow
Achieving accuracy and precision in the quantitative analysis of fatty acids is a systematic process built on deliberate choices. There is no single "best" method; the optimal approach depends on the specific analytes, the sample matrix, the required sensitivity, and the research question at hand.
-
For broad, routine screening of common fatty acids, GC-FID offers a cost-effective and robust solution.
-
For complex biological samples, trace-level analysis, or metabolic studies using tracers, the superior selectivity and sensitivity of GC-MS or LC-MS are required.[24]
-
The use of a stable isotope-labeled internal standard is the most powerful tool for maximizing accuracy and precision, correcting for the inevitable variability of complex sample preparation.[17][19]
By integrating these pillars of strategic sample preparation, appropriate internal standardization, and comprehensive method validation, researchers can build a high-fidelity workflow that delivers fatty acid data with the utmost confidence.
References
-
Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. (n.d.). PubMed. [Link]
-
Accuracy and Precision in Analytical Chemistry. (n.d.). Chemeurope.com. [Link]
-
Accuracy, precision, and error analysis | Analytical Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
Fatty Acid Analysis for Business: Comprehensive Guide. (2024, September 10). Beaconpoint Labs. [Link]
-
The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. [Link]
-
Fatty Acid analysis by gas chromatography. (n.d.). Analytical Techniques in Aquaculture Research. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. [Link]
-
Analysis of fatty acids by column liquid chromatography. (2002). ResearchGate. [Link]
-
Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments. [Link]
-
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015, April 18). ResearchGate. [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (2015). RSC Publishing. [Link]
-
Comparison of critical methods developed for fatty acid analysis: A review. (2017). PubMed. [Link]
-
Fatty acid derivatization. (n.d.). Cyberlipid. [Link]
-
FDA Method Validation Omega-3 and Omega-6 Analysis in Foods. (n.d.). Testing Laboratory. [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2014). National Institutes of Health (NIH). [Link]
-
Fatty Acids Analysis by Gas Chromatography. (2023, January 31). Impact Solutions. [Link]
-
Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. (2014). PubMed. [Link]
-
Comparison of critical methods developed for fatty acid analysis: A review. (2017). ResearchGate. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2022). National Institutes of Health (NIH). [Link]
-
Quantitative and Positional Analysis of Fatty Acids. (1984). PubMed. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. [Link]
-
Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters. (2003). ResearchGate. [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
-
Know Your Techniques: Accuracy, Precision, and Using the Right Instrument. (2022, December 7). inChemistry. [Link]
-
Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. (2001). ResearchGate. [Link]
-
Accuracy and Precision. (n.d.). UCalgary Chemistry Textbook. [Link]
-
A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. (2023). MDPI. [Link]
-
Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. (2022). MDPI. [Link]
-
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021). ACS Omega. [Link]
-
VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Validation of a new method for determination of free fatty acid turnover. (1989). PubMed. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 4. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. beaconpointlabs.com [beaconpointlabs.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 11. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 12. aocs.org [aocs.org]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. testinglab.com [testinglab.com]
- 22. Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils [mdpi.com]
- 23. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods
In the landscape of pharmaceutical development and manufacturing, the ability to produce consistent and reliable analytical data across different laboratories is not merely a desirable trait; it is a regulatory and scientific necessity. This guide provides a comprehensive framework for planning, executing, and evaluating the cross-validation of analytical methods between laboratories. Drawing from established regulatory guidelines and extensive field experience, we will delve into the nuanced causality behind experimental choices, ensuring a self-validating and robust protocol.
The Imperative of Method Cross-Validation
Analytical methods are the bedrock of quality control, ensuring the identity, purity, strength, and stability of pharmaceutical products. When a method is transferred between laboratories—for instance, from a research and development setting to a quality control unit, or between a contract research organization (CRO) and a sponsoring company—its performance must be rigorously verified.[1][2] This process, known as inter-laboratory cross-validation or method transfer, is critical for several reasons:
-
Regulatory Compliance: Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical methods be validated to be suitable for their intended purpose.[3][4][5][6] When a method is used in a new laboratory, its validated state must be confirmed.[7][8]
-
Data Integrity: Inconsistent analytical results between sites can lead to out-of-specification (OOS) investigations, batch rejections, and significant project delays.[9][10]
-
Product Quality: Ultimately, reliable analytical testing underpins the safety and efficacy of the final drug product.[9]
This guide will walk you through a systematic approach to ensure your analytical methods yield equivalent results, regardless of where the testing is performed.
Part 1: Strategic Planning and Protocol Design
A successful cross-validation study is built on a foundation of meticulous planning. Rushing into sample analysis without a well-defined protocol is a common pitfall that can lead to ambiguous results and costly repetitions.
Assembling the Cross-Validation Team
The first step is to establish a dedicated team with representatives from both the transferring and receiving laboratories. This team should include analytical scientists, quality assurance personnel, and statisticians. Clear roles and responsibilities should be defined from the outset.
The Cross-Validation Protocol: Your Blueprint for Success
The cross-validation protocol is the single most important document for the study. It should be jointly authored and approved by all participating laboratories before any experimental work begins.[2][7] This document should explicitly detail:
-
Objective and Scope: Clearly state the purpose of the study and the specific analytical method being cross-validated.
-
Materials and Instruments: Specify all critical reagents, standards, and equipment. Include model numbers and any specific configuration settings for instrumentation.
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method. This should be the same validated method used in the transferring laboratory.[8]
-
Samples for Analysis: Define the number of lots or batches to be tested, the number of replicates for each sample, and the concentration levels to be evaluated.[1]
-
Acceptance Criteria: Predetermine the statistical criteria for a successful cross-validation. These criteria should be based on the known performance of the method and the requirements of the product.[11]
Statistical Considerations: The Language of Comparison
The choice of statistical methods is crucial for an objective evaluation of the data. The United States Pharmacopeia (USP) General Chapter <1224> provides guidance on the transfer of analytical procedures, and the International Council for Harmonisation (ICH) Q2(R1) guideline on validation of analytical procedures is also a key reference.[3][4][7][12][13]
Commonly used statistical approaches include:
-
Equivalence Testing: This is a powerful statistical method that aims to demonstrate that the results from the two laboratories are "close enough" to be considered equivalent. The two one-sided t-tests (TOST) procedure is a common approach.[14][15]
-
Analysis of Variance (ANOVA): ANOVA can be used to compare the means and variances of the results from the different laboratories.[16]
-
Regression Analysis: For methods that generate a calibration curve, regression analysis can be used to compare the slopes and intercepts of the curves from each laboratory.[9]
Table 1: Example Acceptance Criteria for a Chromatographic Assay
| Parameter | Acceptance Criteria |
| Assay Results (Mean) | Difference between laboratory means ≤ 2.0% |
| Intermediate Precision | Relative Standard Deviation (RSD) between labs ≤ 3.0% |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 for both laboratories |
| Slope of Calibration Curve | % Difference between slopes ≤ 2.0% |
Part 2: Experimental Execution and Data Analysis
With a robust protocol in place, the experimental phase can commence. Adherence to the protocol is paramount to ensure the integrity of the study.
Pre-Transfer Activities
Before the formal cross-validation study, it is highly recommended that the receiving laboratory familiarize themselves with the method. This can involve:
-
Method Walk-Through: A scientist from the transferring laboratory can visit the receiving laboratory to demonstrate the method and answer any questions.[17]
-
Preliminary Sample Analysis: The receiving laboratory can analyze a small number of non-critical samples to gain hands-on experience with the method.
The Cross-Validation Study Workflow
The following diagram illustrates a typical workflow for a cross-validation study:
Caption: Workflow for Inter-Laboratory Cross-Validation.
Step-by-Step Experimental Protocol
-
Sample Preparation and Distribution: A single, homogeneous lot of the material to be tested should be prepared and divided between the participating laboratories. This minimizes variability due to the sample itself.
-
Independent Analysis: Each laboratory should perform the analysis according to the approved protocol, without sharing data until all experimental work is complete.
-
Data Recording: All raw data, including chromatograms, spectra, and instrument parameters, should be meticulously recorded and retained.
-
Data Reporting: Each laboratory should prepare a summary of its results and share it with the cross-validation team.[17]
Data Analysis and Interpretation
Once the data from all laboratories has been compiled, the pre-defined statistical analysis can be performed. The results are then compared to the acceptance criteria outlined in the protocol.
Decision Tree for Cross-Validation Outcome
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 9. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 10. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 11. gmpsop.com [gmpsop.com]
- 12. New USP Chapter on Method Transfer effective - ECA Academy [gmp-compliance.org]
- 13. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 14. Statistical assessment of analytical method transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Biological Effects of C15:0 and Omega-3 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological effects of pentadecanoic acid (C15:0) and omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It synthesizes current experimental data to elucidate their distinct and overlapping mechanisms of action, cellular impacts, and therapeutic potential.
Introduction: Two Classes of Essential Fatty Acids
For decades, the polyunsaturated omega-3 fatty acids, EPA and DHA, have been recognized as essential nutrients critical for human health, with a vast body of research supporting their roles in cardiovascular and neurological function.[1][2] More recently, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a new contender for essential fatty acid status.[3][4] Found in trace amounts in dairy fat and some plants, C15:0 is gaining recognition for its broad, pleiotropic effects on cellular health and longevity.[5][6]
This guide moves beyond simplistic comparisons to provide a detailed analysis of their fundamental differences, from molecular stability to their impact on complex signaling pathways. Understanding these distinctions is critical for researchers and drug development professionals seeking to leverage fatty acids for therapeutic intervention.
Molecular Structure: The Foundation of Function
The most fundamental difference between C15:0 and omega-3s lies in their chemical structure, which dictates their stability and biological activity.
-
C15:0 (Pentadecanoic Acid): A 15-carbon saturated fatty acid. Its straight-chain structure, devoid of double bonds, makes it highly stable and resistant to oxidation.[7] This stability is central to its proposed role in strengthening cell membranes against lipid peroxidation, a key driver of cellular aging and a form of programmed cell death known as ferroptosis.[8]
-
Omega-3 Fatty Acids (EPA & DHA): Long-chain polyunsaturated fatty acids (PUFAs). EPA (20 carbons, 5 double bonds) and DHA (22 carbons, 6 double bonds) have kinked structures due to their multiple double bonds. This feature makes them susceptible to lipid peroxidation, which can generate reactive oxygen species and contribute to oxidative stress if not properly controlled.[9] However, this reactivity is also key to their function in producing signaling molecules.[10]
Comparative Mechanisms of Action
While both C15:0 and omega-3s exert anti-inflammatory and metabolic benefits, they engage distinct and overlapping cellular machinery. C15:0 appears to act on foundational cellular pathways related to energy sensing and stability, while omega-3s are potent modulators of inflammatory signaling cascades.
Key Signaling Pathways and Molecular Targets
The following diagram and table summarize the primary signaling pathways modulated by each fatty acid.
Caption: Experimental workflow for comparative bioactivity profiling.
Clinical Evidence and State of Research
A critical distinction for drug development professionals is the maturity of the clinical research for each fatty acid.
-
Omega-3 Fatty Acids: The subject of thousands of clinical trials over several decades. [1][11]There is strong evidence for their efficacy in reducing triglycerides and significant, though sometimes mixed, evidence for their role in the secondary prevention of cardiovascular events. [12][11]The American Heart Association and other bodies have issued guidance on their use. [13]
-
C15:0: Research is in a much earlier phase. Population-based studies consistently link higher circulating C15:0 levels to better cardiometabolic health. [3][14]However, human intervention trials are nascent. A recent randomized controlled trial showed that daily C15:0 supplementation is safe and effectively raises circulating C15:0 levels in young adults, with some associated improvements in liver enzymes and hemoglobin. [15][16]More extensive clinical trials are required to validate the broad effects seen in cell-based and animal models. [17][18]
Conclusion and Future Directions
The comparison between C15:0 and omega-3 fatty acids reveals two distinct but powerful classes of bioactive lipids.
-
Omega-3s (EPA/DHA) are well-established immunomodulators with extensive clinical validation for their cardiovascular benefits, acting primarily through the eicosanoid and specialized pro-resolving mediator pathways. [19][20]Their primary limitation is their susceptibility to oxidation.
-
C15:0 is an emerging essential fatty acid that operates on fundamental cellular pathways, including energy sensing (AMPK), cell growth (mTOR), and membrane stability. [3][21]Its structural stability and resistance to peroxidation may offer a key advantage. [9]In vitro comparative studies suggest C15:0 has broader and safer activities than EPA, though these findings await confirmation in large-scale human clinical trials. [9][22] For researchers and developers, the evidence suggests these fatty acids are not mutually exclusive competitors but may offer complementary therapeutic strategies. Future research should focus on head-to-head clinical trials to translate the promising in vitro findings for C15:0 into clinical practice and to explore potential synergistic effects when combined with omega-3s.
References
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PubMed Central. [Link]
-
17 Science-Based Benefits of Omega-3 Fatty Acids. Healthline. [Link]
-
Omega-3 Fatty Acids. StatPearls - NCBI Bookshelf. [Link]
-
What are the benefits of pentadecanoic acid compared to omega-3 fatty acids (EPA and DHA) for reducing inflammation and improving cardiovascular health?. Dr.Oracle. [Link]
-
Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids. National Institutes of Health (NIH). [Link]
-
Omega-3 fatty acids and inflammation. PubMed. [Link]
-
Molecular and cellular mechanisms of pentadecanoic acid. PubMed Central. [Link]
-
Omega-3 fatty acids linked to increased inflammation markers. News-Medical.Net. [Link]
-
Omega-3 fatty acids in inflammation and autoimmune diseases. PubMed. [Link]
-
Longevity nutrient C15:0 aids cellular resilience and healthy aging. Longevity.Technology. [Link]
-
Summary of major signaling mechanisms mediating effects of omega-3... ResearchGate. [Link]
-
Omega 3-Fatty Acids: Health Benefits and Cellular Mechanisms of Action. ResearchGate. [Link]
-
Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE. [Link]
-
Could fish oil fight inflammation?. American Heart Association. [Link]
-
Cellular Health Supplements: The Importance of C15. Fatty15. [Link]
-
Omega-3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology?. PubMed Central. [Link]
-
Omega-3 fatty acid. Wikipedia. [Link]
-
Mechanisms of omega-3 fatty acids in modulating endothelial signaling pathways. Consensus. [Link]
-
New Study from Seraphina Therapeutics Finds that a Good Saturated Fat, C15:0, is Better, Broader and Safer than Omega-3. BioSpace. [Link]
-
Fatty15 Reviews. Innerbody Research. [Link]
-
Mode and Mechanism of Action of Omega-3 and Omega-6 Unsaturated Fatty Acids in Chronic Diseases. MDPI. [Link]
-
Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PubMed Central. [Link]
-
Deep Dive: Fatty15 vs. Omega-3. Fatty15. [Link]
-
C15:0 Supplementation in Young Adults at Risk for Metabolic Syndrome. ClinicalTrials.gov. [Link]
-
Clinical Trial Results: Fatty15 Can Treat Nutritional C15:0 Deficiencies. Fatty15. [Link]
-
The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome. PubMed. [Link]
-
Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial. PubMed. [Link]
-
Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. Reddit. [Link]
-
Omega-3 Fatty Acids for Heart Health. withpower.com. [Link]
-
The science behind dietary omega-3 fatty acids. CMAJ. [Link]
-
Molecular Mechanisms Linking Omega-3 Fatty Acids and the Gut–Brain Axis. PubMed Central. [Link]
-
Omega-3 Polyunsaturated Fatty Acid (Fish Oil) Supplementation and the Prevention of Clinical Cardiovascular Disease. Circulation - American Heart Association Journals. [Link]
-
Is this supplement legitimate? Science of Fatty15 and C15:0 | Bill Harris, PhD. Simon Hill. [Link]
-
Effect of Omega-3 Fatty Acids Supplementation on Hypertriglyceridemia in Pediatric Patients With Obesity. ClinicalTrials.gov. [Link]
-
(PDF) C15:0 Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial. ResearchGate. [Link]
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Semantic Scholar. [Link]
-
Omega-3 Fatty Acids - Health Professional Fact Sheet. Office of Dietary Supplements (ODS). [Link]
-
Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PubMed Central. [Link]
-
The Groundbreaking Discovery & New Science Validating C15:0 as an Essential Fatty Acid. Fatty15. [Link]
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Long.... OUCI. [Link]
-
Debunking Fatty15: What the Science Says About C15:0. Balanced Gut Nutrition & Health. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fatty15.com [fatty15.com]
- 5. Longevity nutrient C15:0 aids cellular resilience and healthy aging [longevity.technology]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fatty15.com [fatty15.com]
- 8. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
- 10. cmaj.ca [cmaj.ca]
- 11. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. heart.org [heart.org]
- 14. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Omega-3 fatty acids in inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Handling of 3-Methyldecanoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The handling of any chemical reagent demands a meticulous approach to safety, and 3-Methyldecanoic acid is no exception. While a valuable compound in various research and development applications, its inherent properties necessitate a thorough understanding of appropriate handling, storage, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the rationale behind each safety recommendation.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a substance that can cause significant health effects upon exposure. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity: The substance is harmful if swallowed[1].
-
Skin Corrosion/Irritation: It is known to cause skin irritation[1].
-
Serious Eye Damage/Irritation: Direct contact can lead to serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory irritation[1].
A comprehensive understanding of these risks is the foundation of a robust safety protocol. The causality is clear: the acidic nature and chemical structure of this compound can disrupt biological tissues upon contact. Therefore, all subsequent procedures are designed to prevent such contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical risk mitigation strategy. The following table outlines the essential PPE for handling this compound, with an emphasis on material compatibility and proper usage.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement to protect against splashes.[2] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, a face shield should be worn in addition to goggles.[2] |
| Skin Protection | A standard laboratory coat is mandatory. For tasks with a significant risk of skin contact, chemically resistant aprons or coveralls should be considered.[3] |
| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves may be necessary. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[4] |
| Respiratory Protection | Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or aerosols.[5][6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for minimizing risk. The following workflow provides a logical sequence for the safe handling of this compound, from initial preparation to final disposal.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.
-
Work Area Setup: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
Handling Procedures
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the acid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If the protocol requires heating, do so in a well-ventilated area and use appropriate heating equipment (e.g., a heating mantle controlled by a thermostat). Avoid direct flames.
-
Storage: Keep the container tightly closed when not in use.[5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Neutralization (for small spills): Small spills can be neutralized with a suitable absorbent material like sand, diatomite, or acid binders.[8] The neutralized waste should then be collected in a sealed container for disposal.
-
Professional Disposal: For larger quantities of waste, consult with your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.[9] Chemical waste should be disposed of through a licensed hazardous waste disposal company.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spills and Leaks
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, contain the liquid with an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the essential steps for the safe handling of this compound.
By integrating these principles of risk assessment, proper equipment use, and standardized procedures into your daily laboratory practice, you can confidently and safely work with this compound, ensuring a secure environment for groundbreaking research and development.
References
-
CPAChem. (2017, September 8). Safety data sheet. Retrieved from [Link]
-
Lab Alley. (n.d.). Decanoic Acid methyl ester - Safety Data Sheet. Retrieved from [Link]
-
Lab Alley. (n.d.). SAFETY DATA SHEET - Decanoic acid. Retrieved from [Link]
-
Angene Chemical. (2024, September 28). Safety Data Sheet - Decanoic acid, 3-methyl-. Retrieved from [Link]
-
Reddit. (2023, November 30). Acid Disposal. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
CDC Stacks. (n.d.). Managing Hazardous Materials Incidents (MHMI) Volumes I, II and III. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
University of New England (UNE). (n.d.). WHS OP031 Hazardous Chemical First Aid and Emergency Procedure. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
GOV.UK. (n.d.). Formic acid: incident management. Retrieved from [Link]
-
UVIC. (2022, December 2). HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. leelinework.com [leelinework.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
